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  • Product: 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid
  • CAS: 120715-49-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

CAS Number: 120715-49-3 Prepared for: Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 4,5-dichloro-3-metho...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 120715-49-3

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document delves into its chemical properties, a validated synthesis protocol, spectroscopic characterization, safety information, and its applications in drug discovery, with a focus on its role as a versatile intermediate.

Introduction: The Significance of Functionalized Thiophenes in Drug Discovery

Thiophene rings are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their unique electronic properties and ability to engage in various biological interactions make them attractive scaffolds for drug design. The introduction of specific functional groups, such as halogens, methoxy, and carboxylic acid moieties, allows for the fine-tuning of a molecule's steric and electronic profile, profoundly influencing its pharmacokinetic and pharmacodynamic properties.

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a prime example of a highly functionalized thiophene that serves as a versatile intermediate in the synthesis of complex molecular architectures. The presence of two chlorine atoms, a methoxy group, and a carboxylic acid provides multiple reactive handles for further chemical transformations, enabling the construction of diverse compound libraries for drug screening.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid is essential for its effective use in synthesis and drug development.

PropertyValueSource
CAS Number 120715-49-3[1], [2], [3]
Molecular Formula C₆H₄Cl₂O₃S[2], [3]
Molecular Weight 227.06 g/mol [2]
Appearance Off-white to light yellow solid (predicted)General knowledge
Solubility Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane (predicted)General knowledge

Synthesis of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid: A Detailed Protocol

The synthesis of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid can be achieved through the electrophilic chlorination of a suitable precursor, 3-methoxythiophene-2-carboxylic acid. N-Chlorosuccinimide (NCS) is an effective and widely used reagent for the chlorination of thiophenes. The following protocol is a detailed, self-validating procedure based on established chemical principles and analogous transformations found in the literature.

Reaction Scheme

G reactant 3-Methoxythiophene-2-carboxylic acid product 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid reactant->product Chlorination reagent N-Chlorosuccinimide (NCS) (2.2 equivalents) Solvent: Acetic Acid/DMF G start 4,5-Dichloro-3-methoxy- thiophene-2-carboxylic acid amide Amide Formation start->amide Amine, Coupling Reagent ester Esterification start->ester Alcohol, Acid Catalyst suzuki Suzuki Coupling (at C-Cl) start->suzuki Boronic Acid, Pd Catalyst

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Exploratory

An In-depth Technical Guide to the Physical Properties of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a substituted thiophene derivative of significant interest in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Its unique arrangement of chloro, methoxy, and carboxylic acid functional groups on a thiophene scaffold makes it a versatile building block for the synthesis of novel compounds with potential biological activity and advanced material properties. Understanding the fundamental physical properties of this molecule is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the core physical properties of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid, offering both established data and field-proven methodologies for their determination. As a senior application scientist, the aim is to not only present data but to also provide the causal reasoning behind experimental choices, ensuring a robust and reproducible understanding of this compound's behavior.

Molecular Structure and Core Physicochemical Properties

The structural integrity of a molecule is the foundation of its physical and chemical behavior. The arrangement of atoms and functional groups in 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid dictates its polarity, ability to form intermolecular interactions, and ultimately, its macroscopic properties.

Caption: 2D structure of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid.

Summary of Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₄Cl₂O₃S[1], [2]
Molecular Weight 227.06 g/mol [1]
CAS Number 120715-49-3[1], [3]

State and Thermal Properties

The physical state and thermal behavior of a compound are critical parameters for its handling, storage, and application in various chemical processes.

Melting Point

The melting point is a fundamental property that provides insights into the purity of a compound and the strength of its crystal lattice. While no specific experimentally determined melting point for 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid was found in the public literature, a related thiophene derivative has a reported melting point of 193.7 – 196.6 °C, suggesting that the target compound is a solid at room temperature.[4]

Experimental Protocol: Determination of Melting Point (Capillary Method)

This protocol outlines a standard and reliable method for determining the melting point of a solid organic compound.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep1 Dry the sample thoroughly prep2 Finely powder the sample prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 measure1 Place capillary in melting point apparatus prep3->measure1 measure2 Heat rapidly to ~15°C below expected MP measure1->measure2 measure3 Heat slowly (1-2°C/min) near MP measure2->measure3 measure4 Record temperature range of melting measure3->measure4 val2 Perform multiple measurements measure4->val2 val1 Calibrate with a known standard val1->val2

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Foundational

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid molecular weight

An In-Depth Technical Guide to 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid Introduction Heterocyclic compounds form the bedrock of modern medicinal chemistry, and among them, the thiophene ring system stands out fo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, and among them, the thiophene ring system stands out for its unique electronic and structural properties. Thiophene derivatives are integral components in a vast array of therapeutic agents, prized for their ability to enhance biological activity, modulate pharmacokinetic profiles, and serve as versatile synthetic platforms.[1] This guide focuses on a specific, highly functionalized derivative: 4,5-dichloro-3-methoxythiophene-2-carboxylic acid .

As a Senior Application Scientist, my objective is to provide a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. This document moves beyond a simple data sheet, offering insights into its chemical properties, a logical framework for its synthesis, potential applications grounded in its structural attributes, and essential safety protocols. The strategic placement of chloro, methoxy, and carboxylic acid functional groups on the thiophene scaffold makes this molecule a valuable and reactive intermediate for building complex molecular architectures, particularly in the discovery of novel drug candidates.[1][2]

Part 1: Core Physicochemical Properties and Identification

Precise characterization is the foundation of reproducible science. The fundamental properties of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid are summarized below. Understanding these identifiers is critical for sourcing, handling, and regulatory compliance.

Chemical Structure
Chemical structure of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

Figure 1: 2D Structure of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

Key Data Summary
PropertyValueSource(s)
Molecular Weight 227.07 g/mol [3]
Molecular Formula C₆H₄Cl₂O₃S[2][3]
CAS Number 120715-49-3[3][4]
IUPAC Name 4,5-dichloro-3-methoxythiophene-2-carboxylic acid[3]
Typical Purity ≥95% - 97%[2][3]
Physical Form Solid (assumed based on related compounds)N/A
Storage Conditions Store sealed in a dry place at room temperature.[3]

Part 2: Proposed Synthesis and Mechanistic Rationale

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct approach involves the dichlorination of a 3-methoxythiophene-2-carboxylic acid precursor. The methoxy group is an activating, ortho-para directing group. However, since the 2-position is blocked by the carboxylic acid, it strongly activates the 5-position for the first electrophilic substitution. The second chlorination is expected to occur at the 4-position. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation as it provides an electrophilic chlorine source under relatively mild conditions, minimizing potential side reactions compared to harsher reagents like chlorine gas.[5]

The workflow below outlines this proposed synthetic pathway.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product start 3-Methoxythiophene- 2-carboxylic Acid reaction Chlorination start->reaction 1. Add Solvent (e.g., Acetic Acid) 2. Add N-Chlorosuccinimide (NCS, >2 equiv) product 4,5-Dichloro-3-methoxythiophene- 2-carboxylic Acid reaction->product 1. Stir at 25-40°C 2. Aqueous Workup & Extraction 3. Purification (e.g., Recrystallization)

Caption: Proposed synthesis workflow for the target compound.
Representative Experimental Protocol

This protocol is illustrative, based on similar transformations, and must be optimized for safety and yield.[5]

  • Vessel Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting material, 3-methoxythiophene-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as glacial acetic acid or a mixture of acetic acid and DMF to dissolve the starting material completely.[5]

  • Reagent Addition: Under a nitrogen atmosphere, cool the solution in an ice bath. Add N-Chlorosuccinimide (NCS) portion-wise (approx. 2.1-2.5 eq), ensuring the internal temperature remains below 10°C. Causality Note: Portion-wise addition of NCS controls the exothermic reaction and prevents runaway reactions and the formation of impurities.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir at 25-35°C for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ice water and a suitable organic solvent like ethyl acetate for extraction.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization or column chromatography to yield the final product.

Part 3: Applications in Drug Discovery and Development

The value of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid lies in its potential as a highly adaptable intermediate. While this specific molecule may not be the final active pharmaceutical ingredient (API), its functional groups provide multiple reactive handles for chemical modification.

Role as a Versatile Scaffold

Thiophene-based carboxylic acids are foundational building blocks in medicinal chemistry.[1] The carboxylic acid group can be readily converted into esters, amides, or other functionalities, allowing for the covalent linkage of this scaffold to other molecular fragments. The chlorine atoms offer sites for cross-coupling reactions (e.g., Suzuki, Stille coupling), enabling the introduction of diverse aryl or alkyl groups to build molecular complexity.

Potential Therapeutic Targets

The structural analog, 4,5-dichlorothiophene-2-carboxylic acid, is a known key intermediate in the synthesis of inhibitors for BACE1 (Beta-secretase 1) and BACE2.[6]

  • BACE1 Inhibition: This is a major therapeutic strategy for Alzheimer's disease, as BACE1 is a key enzyme in the production of amyloid-β plaques in the brain.[6]

  • BACE2 Inhibition: This target is being explored for its potential in treating type 2 diabetes and other metabolic disorders.[6]

Given these precedents, it is highly plausible that 4,5-dichloro-3-methoxythiophene-2-carboxylic acid is being investigated or could be used for the synthesis of next-generation inhibitors for these or other enzyme targets, where the additional methoxy group could serve to fine-tune binding affinity, selectivity, or metabolic stability.

G A 4,5-Dichloro-3-methoxy- thiophene-2-carboxylic Acid (Building Block) B Amide Coupling / Esterification (Functional Group Transformation) A->B Utilizes -COOH group C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->C Utilizes -Cl atoms D Complex Lead Compound (e.g., BACE1/BACE2 Inhibitor) B->D Forms Amide/Ester Linkage C->D Adds Molecular Diversity E Drug Candidate for Preclinical Studies D->E Optimization & Testing

Caption: Logical flow from building block to drug candidate.

Part 4: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable. For any research application, the identity and purity of the supplied material must be validated. Researchers should always refer to the batch-specific Certificate of Analysis (COA) provided by the supplier.

Key analytical techniques for this compound would include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should be relatively simple. Key expected signals would be a singlet for the methoxy (-OCH₃) protons (typically ~3.9-4.2 ppm) and a broad singlet for the carboxylic acid proton (-COOH) (typically >10 ppm). The absence of signals in the aromatic region (7-8 ppm) would confirm the full substitution of the thiophene ring.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Should show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (227.07 g/mol ). Crucially, due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4 peaks) must be observed, which serves as a powerful confirmation of the structure.

  • Infrared Spectroscopy (IR): A strong, broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a sharp, strong absorption around 1680-1710 cm⁻¹ for the C=O (carbonyl) stretch would be expected.

Part 5: Safety, Handling, and Disposal

As a chlorinated organic acid, 4,5-dichloro-3-methoxythiophene-2-carboxylic acid requires careful handling. The following safety information is synthesized from data sheets for structurally related compounds and should be considered the minimum standard for laboratory practice.[7][8][9]

Hazard Identification and Precautionary Measures
Hazard ClassGHS Statements (Anticipated)Precautionary Measures & PPE
Acute Toxicity H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/Irritation H315: Causes skin irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Damage/Irritation H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
Handling and Storage
  • Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[3]

Disposal

Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains or waterways.

Conclusion

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is more than just a chemical with a defined molecular weight. It is a highly functionalized, strategically designed building block for advanced chemical synthesis. Its combination of a carboxylic acid handle, reactive chlorine atoms, and a modulating methoxy group on a biologically relevant thiophene core makes it a compound of significant interest for researchers in drug discovery and materials science. By understanding its properties, synthetic logic, and handling requirements, scientists can effectively and safely leverage this versatile intermediate to construct novel and complex molecules that may lead to the next generation of therapeutics.

References

  • Sunway Pharm Ltd. 4,5-Dichloro-3-methoxy-thiophene-2-carboxylic acid.
  • ChemicalBook. 4,5-Dichloro-3-methoxy-thiophene-2-carboxylic acid | 120715-49-3.
  • The Crucial Role of Thiophene Intermediates in Drug Discovery.
  • ChemicalBook. 4,5-Dichloro-3-methoxy-thiophene-2-carboxylic acid Chemical Properties.
  • PubChem. 4,5-Dichlorothiophene-2-carboxylic acid.
  • Global Substance Registration System (GSRS). 4,5-DICHLOROTHIOPHENE-2-CARBOXYLIC ACID.
  • Sigma-Aldrich. Safety Data Sheet.
  • TCI Chemicals. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • SpectraBase. benzo[b]thiophene-2-carboxylic acid, 3-chloro-4,5-dimethoxy-, methyl ester.
  • LGC Standards. 4,5-Dichlorothiophene-2-carboxylic Acid.
  • BLDpharm. 3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid.
  • CymitQuimica. 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid.
  • CymitQuimica. Safety Data Sheet.
  • The Role of 4,5-Dichlorothiophene-2-carboxylic Acid in Drug Discovery & Synthesis.
  • BLDpharm. 4,5-Dichlorothiophene-2-carboxylic acid.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-methoxythiophene-2-carboxylic acid.
  • Google Patents. CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.
  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

Sources

Exploratory

The Alchemist's Guide to the Thiophene Scaffold: A Technical Primer on Synthesis and Substitution for the Modern Drug Hunter

Abstract The thiophene nucleus, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene nucleus, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the phenyl group have cemented its role in a plethora of approved therapeutics, from anti-infectives to oncology agents.[1][2][3] This guide provides an in-depth exploration of the principal synthetic routes to substituted thiophene derivatives, tailored for researchers, scientists, and professionals engaged in the multifaceted world of drug discovery and development. We will dissect the causality behind seminal synthetic strategies, from the classical Paal-Knorr and Gewald syntheses to the precision of modern palladium-catalyzed cross-coupling reactions. Each section is designed to be a self-validating system, offering not just procedural steps but also the mechanistic rationale that empowers informed experimental design. Through detailed protocols, comparative data, and visual workflows, this document aims to serve as a comprehensive and practical resource for the synthesis and functionalization of this privileged scaffold.

The Strategic Importance of the Thiophene Moiety in Medicinal Chemistry

The thiophene ring is a recurring motif in the landscape of pharmaceuticals, with numerous FDA-approved drugs incorporating this scaffold.[1][4] Its prevalence is not coincidental but rather a consequence of its advantageous physicochemical properties. The sulfur atom imparts a unique electronic character, influencing the molecule's dipole moment, polarizability, and capacity for hydrogen bonding. These features can significantly modulate a compound's interaction with biological targets, often leading to enhanced potency and selectivity.[5] Furthermore, the thiophene ring's steric profile allows it to serve as an effective bioisosteric replacement for a benzene ring, offering a pathway to navigate intellectual property landscapes and fine-tune pharmacokinetic profiles. A deep understanding of the synthetic methodologies to access diverse thiophene derivatives is, therefore, a fundamental skill for any medicinal chemist.

Foundational Syntheses: Building the Thiophene Core

The classical methods for constructing the thiophene ring remain highly relevant in both academic and industrial settings. These reactions, often named after their discoverers, provide robust and scalable routes to a variety of substituted thiophenes from acyclic precursors.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component synthesis that provides access to polysubstituted 2-aminothiophenes.[6] This reaction is of particular importance in drug discovery as the resulting 2-aminothiophene scaffold is a key intermediate in the synthesis of numerous biologically active compounds, including kinase inhibitors.

Causality and Mechanistic Insight: The reaction proceeds through three key stages. The first is a base-catalyzed Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene. The choice of base is critical and can significantly influence the reaction rate and yield.

Experimental Protocol: General Procedure for the Gewald Synthesis of 2-Aminothiophenes [1]

  • Materials:

    • Ketone or aldehyde (1.0 equiv)

    • Active methylene nitrile (e.g., malononitrile) (1.0 equiv)

    • Elemental sulfur (1.1 equiv)

    • Base (e.g., morpholine or triethylamine) (2.0 equiv)

    • Solvent (e.g., methanol or ethanol)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and condenser, add the carbonyl compound, the active methylene nitrile, elemental sulfur, and the chosen solvent.

    • Add the base to the reaction mixture.

    • Heat the mixture with stirring to a temperature between 20-50°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Work-up:

      • If a precipitate has formed, collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry.

      • If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.

    • Confirm the structure of the final product using appropriate spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Workflow for the Gewald Aminothiophene Synthesis

Gewald_Workflow Start Reagents: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur - Base - Solvent Reaction One-Pot Reaction (20-50°C, 2-24h) Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Work-up: - Cool to RT - Precipitate/Filter TLC->Workup Complete Purification Recrystallization Workup->Purification Analysis Spectroscopic Analysis Purification->Analysis Product Pure 2-Aminothiophene Derivative Analysis->Product

Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a robust method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[7] This reaction is synthetically valuable for accessing a wide range of thiophenes with substitution patterns dictated by the starting diketone.

Causality and Mechanistic Insight: The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[8] Commonly used sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[7][9] These reagents also act as dehydrating agents, driving the reaction towards the formation of the aromatic thiophene ring.[7] It is important to note that a common byproduct of this reaction is hydrogen sulfide (H₂S), a toxic gas, necessitating that the reaction be performed in a well-ventilated fume hood.[10]

Experimental Protocol: Paal-Knorr Thiophene Synthesis using Lawesson's Reagent (Microwave-Assisted) [10]

  • Materials:

    • Substituted 1,4-diketone (1.0 mmol)

    • Lawesson's Reagent (0.5 equiv, 0.5 mmol)

    • Anhydrous toluene (5 mL)

    • 10 mL microwave reactor vial with a magnetic stir bar

  • Procedure:

    • In a 10 mL microwave reactor vial, combine the 1,4-diketone and Lawesson's Reagent.

    • Add anhydrous toluene and a magnetic stir bar.

    • Securely cap the vial and place it in a microwave synthesizer.

    • Irradiate the mixture at 150°C for 10-20 minutes.

    • Monitor the reaction progress by TLC.

    • After completion, cool the vial to room temperature.

    • Work-up:

      • Concentrate the reaction mixture under reduced pressure to remove the toluene.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.

Mechanism of the Paal-Knorr Thiophene Synthesis

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Thiophene Synthesis diketone 1,4-Dicarbonyl Compound thionation Thionation of Carbonyls (with Lawesson's Reagent) diketone->thionation thioketone Thioketone Intermediate thionation->thioketone enolization Enolization thioketone->enolization enol Enol Intermediate enolization->enol cyclization Intramolecular Cyclization enol->cyclization cyclic_intermediate Cyclic Hemithioacetal cyclization->cyclic_intermediate dehydration Dehydration cyclic_intermediate->dehydration thiophene Substituted Thiophene dehydration->thiophene

Caption: A simplified mechanism for the Paal-Knorr thiophene synthesis.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis offers a versatile route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[11][12]

Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the thioglycolic acid ester, which then undergoes a nucleophilic attack on the triple bond of the alkyne. A subsequent addition to the resulting double bond, followed by an intramolecular Dieckmann condensation, leads to the formation of the thiophene ring.[11][12] Tautomerization of the resulting ketone yields the final 3-hydroxythiophene product.

The Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate under basic conditions to yield 3,4-disubstituted thiophene-2,5-dicarboxylates.[13][14]

Causality and Mechanistic Insight: This reaction proceeds via a double aldol condensation mechanism.[14] The base abstracts a proton from the α-carbon of the diethyl thiodiacetate, generating a carbanion that attacks one of the carbonyl groups of the 1,2-dicarbonyl compound. A subsequent intramolecular condensation and dehydration lead to the formation of the thiophene ring.

Modern Synthetic Strategies: Precision and Versatility

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and thiophene derivatives are no exception. These methods offer unparalleled control over the regioselectivity of C-C bond formation.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[15][16] In the context of thiophene synthesis, it allows for the coupling of a thiophene boronic acid or ester with an aryl or vinyl halide.

Causality and Mechanistic Insight: The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[15] The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Thiophene Boronic Acid with an Aryl Bromide [17]

  • Materials:

    • Aryl bromide (1.0 equiv)

    • Thiophene-2-boronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Solvent system (e.g., 1,4-dioxane/water, 4:1)

    • Schlenk flask, condenser, magnetic stirrer, heating mantle, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a Schlenk flask, add the aryl bromide, thiophene-2-boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate the flask and backfill with an inert gas (repeat three times).

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Work-up:

      • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

The Stille Cross-Coupling Reaction

The Stille reaction is another versatile palladium-catalyzed cross-coupling reaction that involves the coupling of an organotin compound (organostannane) with an organic halide or triflate.[18] For thiophene synthesis, this typically involves the reaction of a stannylated thiophene with an appropriate electrophile.

Causality and Mechanistic Insight: The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[18] A key advantage of organostannanes is their stability to air and moisture. However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[18]

Experimental Protocol: Stille Coupling of 2-(Tributylstannyl)thiophene with a Vinyl Halide [19]

  • Materials:

    • Vinyl halide (1.0 equiv)

    • 2-(Tributylstannyl)thiophene (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • Anhydrous and degassed solvent (e.g., toluene or THF)

    • Schlenk flask, condenser, magnetic stirrer, heating mantle, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a flame-dried Schlenk flask, add the vinyl halide and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous, degassed solvent via syringe, followed by the 2-(tributylstannyl)thiophene.

    • Heat the reaction mixture to reflux (typically 80-110°C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Work-up:

      • Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin fluoride byproduct.

      • Filter the mixture through a pad of Celite®, washing with an organic solvent.

      • Extract the filtrate with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Modern Innovations in Thiophene Synthesis

Microwave-Assisted Synthesis

The application of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of thiophenes.[20] Microwave heating can lead to dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. The Paal-Knorr and Gewald reactions are particularly amenable to microwave-assisted conditions.[10][20]

Workflow for Microwave-Assisted Synthesis

Microwave_Workflow Reagents Reactants & Solvent in Microwave Vial Microwave Microwave Irradiation (Controlled Temp/Time) Reagents->Microwave Cooling Rapid Cooling Microwave->Cooling Workup Work-up & Purification Cooling->Workup Product Pure Product Workup->Product

Caption: General workflow for a microwave-assisted organic synthesis.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a particular thiophene derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a qualitative comparison of the key synthetic methods discussed.

Synthetic Method Key Precursors Typical Substitution Pattern Advantages Disadvantages
Gewald Synthesis Ketone/aldehyde, active methylene nitrile, sulfur2-Amino, 3-cyano/ester, 4,5-substitutedOne-pot, multi-component, access to amino-thiophenesLimited to 2-aminothiophenes
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, sulfurizing agent2,5-Disubstituted and 2,3,4,5-tetrasubstitutedRobust, good yields, versatile substitutionProduction of toxic H₂S gas
Fiesselmann Synthesis α,β-Acetylenic esters, thioglycolic acid derivatives3-Hydroxy, 2-carboxy, 4,5-substitutedAccess to hydroxylated thiophenesLimited to specific substitution patterns
Hinsberg Synthesis 1,2-Dicarbonyl compounds, diethyl thiodiacetate3,4-Disubstituted, 2,5-dicarboxyAccess to symmetrically substituted thiophenesLimited substrate scope
Suzuki Coupling Thiophene boronic acid/ester, aryl/vinyl halideHighly versatile C-C bond formationMild conditions, high functional group toleranceRequires pre-functionalized starting materials
Stille Coupling Stannylated thiophene, aryl/vinyl halideHighly versatile C-C bond formationAir and moisture stable reagentsToxic tin reagents and byproducts

Functionalization of the Pre-formed Thiophene Ring

In addition to the de novo synthesis of the thiophene ring, the functionalization of a pre-existing thiophene core is a common and powerful strategy in medicinal chemistry. The thiophene ring is susceptible to electrophilic aromatic substitution, with a preference for reaction at the C2 and C5 positions. Common functionalization reactions include:

  • Halogenation: Introduction of bromine or iodine atoms provides handles for subsequent cross-coupling reactions.

  • Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups, which can be further modified.

  • Nitration and Sulfonation: These reactions introduce nitro and sulfonic acid groups, respectively, which can be converted to other functionalities.

Conclusion

The synthesis of substituted thiophene derivatives is a rich and diverse field, offering a multitude of strategies to access this privileged heterocyclic scaffold. From the time-honored classical methods of Gewald, Paal-Knorr, Fiesselmann, and Hinsberg to the precision and versatility of modern palladium-catalyzed cross-coupling reactions, the medicinal chemist has a powerful arsenal of tools at their disposal. The continued innovation in synthetic methodology, including the application of microwave-assisted techniques, further expands the possibilities for creating novel thiophene-containing molecules with therapeutic potential. A thorough understanding of the underlying mechanisms and practical considerations of these synthetic routes is essential for the rational design and efficient synthesis of the next generation of thiophene-based drugs.

References

  • Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (Accessed 2024).
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Kumari, P., et al. (2024).
  • Filo. (2025). Describe how to synthesize furan, thiophene, and pyrrole using the Paal-Knorr method.
  • Synthesis of Furan and Thiophene. (n.d.).
  • Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis.
  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. [Link]

  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288.
  • Abdel-Wahab, B. F., et al. (2023).
  • Cognizance Journal of Multidisciplinary Studies. (2023).
  • BenchChem. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • BenchChem. (2025).
  • Wikiwand. (n.d.). Fiesselmann thiophene synthesis.
  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • ResearchGate. (n.d.). Hinsberg synthesis of thiophenes.
  • Filo. (2024). Fiesselmann thiophene synthesis.
  • ResearchGate. (2006).
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  • Al-Masoudi, N. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. (n.d.).
  • ResearchGate. (n.d.). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9).
  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • ResearchGate. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
  • ResearchGate. (n.d.). Functionalization of thiophene ring (left) and general structures of TpM homopolymers and copolymers (right).
  • Semantic Scholar. (n.d.). Hinsberg synthesis of thiophenes.
  • ideXlab. (n.d.). Hinsberg Thiophene Synthesis.
  • Usiena air. (2005). Microwave Assisted Paal-Knorr Reaction. Three step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
  • Augusta University Research Profiles. (2009). Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene.
  • Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15688-15714.
  • Preparation of Thiophenes by Ring-Closure Reactions and
  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • ResearchGate. (2009). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
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  • Arkat USA. (2010).
  • Molecules. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • Acantharex. (2022, November 17). Stille reaction | Brief theory, double cross-coupling [Video]. YouTube.
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Foundational

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid structural formula

An In-Depth Technical Guide to 4,5-Dichloro-3-methoxythiophene-2-carboxylic Acid This guide provides a comprehensive technical overview of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid, a halogenated heterocyclic com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5-Dichloro-3-methoxythiophene-2-carboxylic Acid

This guide provides a comprehensive technical overview of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, explore logical and field-proven synthetic strategies, and discuss its application as a versatile building block in the development of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.

Core Compound Profile and Structural Elucidation

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid (CAS No: 120715-49-3) is a substituted thiophene derivative. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in drug discovery. The specific substitution pattern of this molecule—two chlorine atoms, a methoxy group, and a carboxylic acid—creates a unique electronic and steric profile, making it a valuable intermediate for further chemical modification.

The structural formula is defined by a central thiophene ring. The carboxylic acid group is located at position 2. Adjacent to it, at position 3, is a methoxy group. The two chlorine atoms occupy the remaining positions on the ring, 4 and 5.

Structural Formula:

Physicochemical and Handling Properties

The compound's properties make it suitable for a range of organic reactions. Proper handling and storage are crucial for maintaining its integrity.

PropertyValueSource
Molecular Formula C₆H₄Cl₂O₃S[1][2]
Molecular Weight ~227.07 g/mol [1][2]
CAS Number 120715-49-3[1][2][3]
Typical Purity ≥95%[1]
Description Versatile small molecule scaffold[1]
Recommended Storage Sealed in a dry environment at room temperature.[2]

Synthesis Strategy: A Mechanistic Approach

Expertise-Driven Rationale for Synthetic Route

The synthetic challenge lies in introducing two chlorine atoms specifically at the 4- and 5-positions without disturbing the methoxy and carboxylic acid groups. The electron-donating methoxy group at position 3 and the electron-withdrawing carboxylic acid at position 2 direct the electrophilic substitution. A powerful chlorinating agent is required to overcome the deactivating effect of the existing substituents and achieve dichlorination.

A proven method for such transformations is the use of N-Chlorosuccinimide (NCS) in a suitable solvent system. This reagent is a reliable source of electrophilic chlorine (Cl⁺) and is favored for its operational simplicity and milder reaction conditions compared to using chlorine gas. A Chinese patent for the synthesis of the analogous compound, 3-methyl-4,5-dichlorothiophene-2-carboxylic acid, demonstrates the efficacy of this one-step chlorination approach, achieving high yields.[4] This methodology is directly translatable to our target molecule.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed one-step synthesis from 3-methoxythiophene-2-carboxylic acid.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_products Products & Purification Precursor 3-Methoxythiophene- 2-carboxylic Acid Reaction Electrophilic Chlorination Precursor->Reaction Substrate NCS N-Chlorosuccinimide (NCS) (≥2 equivalents) NCS->Reaction Chlorinating Agent Solvent Acetic Acid / DMF (Solvent System) Solvent->Reaction Temp 25-35°C Temp->Reaction Time 4-6 hours Time->Reaction Product 4,5-Dichloro-3-methoxythiophene- 2-carboxylic Acid Purification Extraction & Column Chromatography Product->Purification Purification Reaction->Product Crude Product

Caption: Proposed synthesis of the target compound via electrophilic chlorination.

Self-Validating Experimental Protocol

This protocol is adapted from validated procedures for similar thiophene chlorinations and includes steps for in-process control and purification to ensure the integrity of the final product.[4]

Objective: To synthesize 4,5-dichloro-3-methoxythiophene-2-carboxylic acid.

Materials:

  • 3-methoxythiophene-2-carboxylic acid (1.0 eq)

  • N-Chlorosuccinimide (NCS) (2.2 eq)

  • Glacial Acetic Acid

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methoxythiophene-2-carboxylic acid (1.0 eq) in a 1:1 mixture of glacial acetic acid and DMF.

  • Reagent Addition: Cool the solution in an ice bath. Add N-Chlorosuccinimide (2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

    • Causality Insight: Portion-wise addition of NCS controls the initial exotherm of the reaction, preventing potential side reactions and ensuring safety.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (or gently heat to 30-35°C) for 4-6 hours.

    • Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed. This prevents incomplete reactions or over-chlorination.

  • Work-up & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water (2x), saturated sodium bicarbonate solution (2x, to remove acetic acid), and finally with brine.

    • Trustworthiness: The series of washes is critical to remove unreacted reagents and acidic byproducts, which is essential for a clean purification process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the pure 4,5-dichloro-3-methoxythiophene-2-carboxylic acid.

Applications in Drug Development and Agrochemicals

Halogenated thiophene carboxylic acids are not end products but crucial intermediates. Their value lies in the strategic placement of reactive handles and modulating groups on a bio-relevant scaffold.

  • Scaffold for Novel Insecticides: Research by Dow AgroSciences highlights the importance of halogenated 2-thiophenecarboxylic acid derivatives as key building blocks.[5] Specifically, compounds like 3,4,5-trichloro-2-thiophenecarbonyl chloride are used to assemble the C-ring portion of a new family of 1,2,4-triazole insecticides.[5] These insecticides exhibit targeted activity coupled with low mammalian toxicity, making them valuable for crop protection.[5] The structural similarity of our target molecule suggests its potential utility in analogous applications.

  • Medicinal Chemistry Building Block: The carboxylic acid group serves as a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for the coupling of the thiophene core to various amine-containing fragments, enabling the rapid generation of compound libraries for high-throughput screening. The dichloro- and methoxy-substituents modulate the lipophilicity, electronic properties, and metabolic stability of the final molecules, which are critical parameters in drug design.

References

  • 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid - CymitQuimica. CymitQuimica.
  • 4,5-Dichloro-3-methoxy-thiophene-2-carboxylic acid - Sunway Pharm Ltd. Sunway Pharm Ltd.
  • 4,5-Dichloro-3-methoxy-thiophene-2-carboxylic acid | 120715-49-3 - ChemicalBook. ChemicalBook.
  • A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof - Google Patents.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Beilstein Journals.

Sources

Exploratory

Introduction: The Privileged Status of Thiophene in Modern Chemistry

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Thiophene For Researchers, Scientists, and Drug Development Professionals Thiophene, a five-membered aromatic heterocycle containing a single sul...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Thiophene

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the architecture of countless functional molecules. Its electron-rich nature and bioisosteric relationship with the benzene ring have cemented its status as a "privileged pharmacophore" in medicinal chemistry.[1] An analysis of FDA-approved drugs reveals that 26 pharmaceuticals incorporate the thiophene nucleus, highlighting its critical role in treating conditions ranging from inflammation and cancer to infectious diseases.[1][2] Beyond pharmaceuticals, thiophene derivatives are integral to the development of advanced materials, including organic light-emitting diodes (OLEDs) and corrosion inhibitors.[3]

This guide provides a comprehensive exploration of the electrophilic substitution reactions of thiophene. As a Senior Application Scientist, the focus extends beyond mere reaction schemes to elucidate the underlying principles of reactivity and regioselectivity, offering field-proven insights into experimental design and execution. We will delve into the causality behind protocol choices, ensuring each methodology is presented as a self-validating system for reproducible success in the laboratory.

Pillar 1: Understanding Thiophene's Reactivity and Aromaticity

Thiophene's chemical behavior is a direct consequence of its aromaticity. The sulfur atom contributes a lone pair of electrons to the π-system, creating a delocalized cloud of six electrons over the five-membered ring that satisfies Hückel's rule (4n+2).[4][5] However, the aromatic stabilization energy of thiophene is less than that of benzene.[6] This lower stabilization energy means that disrupting the aromatic system during the rate-determining step of electrophilic substitution requires less energy.

Consequently, thiophene is significantly more reactive towards electrophiles than benzene.[4][6][7] The general order of reactivity for five-membered heterocycles in electrophilic substitution is: Pyrrole > Furan > Thiophene > Benzene.[5][6] The sulfur atom in thiophene is less electronegative than the oxygen in furan or the nitrogen in pyrrole, making it less effective at donating its lone pair into the ring and stabilizing the positive charge of the reaction intermediate. This explains why thiophene is less reactive than its furan and pyrrole counterparts.[5]

Data Presentation: Relative Reactivity in Electrophilic Substitution
CompoundRelative Rate (vs. Benzene=1)
Benzene1
Thiophene 10³ - 10⁵
Furan~10⁶
Pyrrole~10⁹

Note: Rates are approximate and vary depending on the specific reaction.

Pillar 2: The Cornerstone of Regioselectivity—Attack at the α-Position

A defining feature of electrophilic substitution on thiophene is its pronounced regioselectivity. Attack by an electrophile occurs almost exclusively at the C2 (or α) position.[7][8][9] This preference is not arbitrary; it is dictated by the superior stability of the intermediate carbocation (the σ-complex or arenium ion) formed during C2 attack.

The general mechanism is a two-step process:

  • Attack of the Electrophile: The π-electron system of the thiophene ring attacks the electrophile (E⁺), forming a resonance-stabilized σ-complex.[10][11]

  • Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring the ring's aromaticity.[11][12]

When the electrophile attacks at C2, the resulting positive charge is delocalized over three atoms, including the sulfur atom, which can effectively stabilize the charge through its lone pair.[8][13] In contrast, attack at the C3 (β) position results in a less stable intermediate where the positive charge is delocalized over only two carbon atoms and does not directly involve the sulfur atom in the same stabilizing manner.[9][13]

Mandatory Visualization: Regioselectivity of Electrophilic Attack

G cluster_c2 C2 (α) Attack: More Stable Intermediate cluster_c3 C3 (β) Attack: Less Stable Intermediate c2_start Thiophene + E⁺ c2_int1 Intermediate 1 (+ charge on C3) c2_start->c2_int1 c2_int2 Intermediate 2 (+ charge on C5) c2_int1->c2_int2 c2_int3 Intermediate 3 (+ charge on Sulfur) c2_int2->c2_int3 c2_prod 2-Substituted Thiophene c2_int3->c2_prod c3_start Thiophene + E⁺ c3_int1 Intermediate A (+ charge on C2) c3_start->c3_int1 c3_int2 Intermediate B (+ charge on C4) c3_int1->c3_int2 c3_prod 3-Substituted Thiophene c3_int2->c3_prod

Caption: C2 attack yields a more stable intermediate via three resonance structures.

Pillar 3: Key Reactions and Field-Proven Protocols

The enhanced reactivity of thiophene necessitates the use of milder conditions compared to those used for benzene to avoid side reactions like polysubstitution and polymerization.

Halogenation

Halogenation of thiophene is extremely rapid, occurring readily even at low temperatures.[14] Controlling the reaction to achieve monosubstitution requires careful selection of reagents and conditions.

  • Causality Behind Experimental Choices: The high reactivity means that using elemental bromine or chlorine directly often leads to polysubstitution. To achieve monobromination, a less reactive bromine source like N-bromosuccinimide (NBS) in a solvent like acetic acid is the method of choice. For chlorination, sulfuryl chloride (SO₂Cl₂) can provide controlled monochlorination.[15]

  • Setup: In a flask equipped with a stirrer and protected from light, dissolve 3-hexylthiophene (1 equivalent) in a 1:1 mixture of chloroform and acetic acid.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-3-hexylthiophene.

Nitration

Direct nitration with concentrated nitric and sulfuric acids is not feasible as it leads to violent oxidation and degradation of the thiophene ring. Milder, more controlled nitrating agents are essential.

  • Causality Behind Experimental Choices: The standard method involves using fuming nitric acid in acetic anhydride.[16] This mixture generates the less aggressive electrophile, acetyl nitrate (CH₃COONO₂), in situ. This reagent is potent enough to nitrate the reactive thiophene ring but gentle enough to prevent its decomposition. The reaction is typically run at low temperatures (~10 °C) for precise control.[17]

  • Reagent Preparation: Prepare two separate solutions. Solution A: Dissolve thiophene (1 equivalent) in acetic anhydride. Solution B: Carefully add fuming nitric acid (1.2 equivalents) to glacial acetic acid while cooling.

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place half of Solution B and cool to 10 °C.

  • Addition: Add half of Solution A dropwise, ensuring the temperature does not exceed room temperature. Use a cold water bath for cooling.

  • Completion: After the initial addition, add the remaining portions of Solution A and Solution B in a similar manner. Stir for 2 hours at room temperature after the addition is complete.

  • Workup: Pour the reaction mixture onto crushed ice. The crude 2-nitrothiophene will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from petroleum ether to obtain colorless crystals of 2-nitrothiophene (melting point 44-45 °C).[16]

Sulfonation

Thiophene's high reactivity towards sulfonation is the historical basis for its separation from benzene, which is often found as an impurity in coal tar.[18]

  • Causality Behind Experimental Choices: Thiophene reacts readily with cold, concentrated sulfuric acid to form the water-soluble thiophene-2-sulfonic acid.[7][19] This allows for its easy separation from the unreactive benzene. The reaction is exothermic and requires temperature control to prevent side reactions.

  • Setup: Place thiophene (1 equivalent) in a flask equipped with a stirrer and a dropping funnel. Cool the flask in an ice-water bath.

  • Reagent Addition: Add cold, concentrated sulfuric acid (96%, ~2.5 equivalents) dropwise with vigorous stirring, maintaining the internal temperature at or below 25 °C.

  • Reaction: After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature.

  • Workup: Carefully pour the reaction mixture into a beaker of ice water. To isolate the product, neutralize the solution with barium carbonate or barium hydroxide. This precipitates barium sulfate, which can be filtered off. The filtrate contains the soluble barium salt of thiophene-2-sulfonic acid.

  • Isolation: Treat the filtrate with a stoichiometric amount of sulfuric acid to precipitate barium sulfate again, leaving an aqueous solution of pure thiophene-2-sulfonic acid. The water can be removed under reduced pressure.

Friedel-Crafts Acylation

This reaction is one of the most important methods for functionalizing the thiophene ring, providing key intermediates for synthesis.[20]

  • Causality Behind Experimental Choices: Strong Lewis acids like aluminum chloride (AlCl₃) can cause polymerization and tarring of the reactive thiophene ring.[14] Therefore, milder Lewis acids such as tin(IV) chloride (SnCl₄), or using phosphoric acid with an acid anhydride, are the preferred methods.[14][20][21] These conditions are sufficient to generate the acylium ion electrophile without degrading the substrate.

  • Setup: To a stirred solution of thiophene (1 equivalent) in a suitable solvent like benzene or dichloromethane, add tin(IV) chloride (SnCl₄) (1.1 equivalents) at 0-10 °C.

  • Reagent Addition: Add acetyl chloride (1 equivalent) dropwise to the mixture, maintaining the low temperature.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the mixture again and carefully hydrolyze it by adding dilute hydrochloric acid. Separate the organic layer.

  • Purification: Wash the organic layer with water, then with a sodium bicarbonate solution, and finally with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The resulting 2-acetylthiophene can be purified by vacuum distillation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[22]

  • Causality Behind Experimental Choices: The reaction utilizes a Vilsmeier reagent, a chloroiminium ion, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[22][23] This electrophile is mild and highly effective for formylating thiophene at the C2 position. The reaction proceeds smoothly, and the intermediate iminium salt is readily hydrolyzed during aqueous workup to yield the aldehyde.[24]

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) (1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF) (3 equivalents) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add thiophene (1 equivalent) dropwise to the freshly prepared reagent, maintaining the temperature at 0-10 °C.

  • Reaction: After addition, remove the cooling bath and heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with sodium hydroxide or sodium carbonate until it is slightly alkaline. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting thiophene-2-carbaldehyde by vacuum distillation.

Mandatory Visualization: General Electrophilic Substitution Workflow

G cluster_workflow General Experimental Workflow start 1. Setup & Cooling (Inert Atmosphere) reagent_add 2. Reagent Addition (Dropwise, Temp Control) start->reagent_add reaction 3. Reaction (Stirring, Monitor by TLC) reagent_add->reaction workup 4. Quenching & Workup (Hydrolysis, Extraction) reaction->workup purify 5. Purification (Distillation / Chromatography) workup->purify

Caption: A standardized workflow for electrophilic substitution reactions.

Conclusion

The electrophilic substitution reactions of thiophene are fundamental transformations that provide access to a vast and valuable chemical space. Its heightened reactivity compared to benzene allows for chemistry under milder conditions, while its robust aromaticity ensures the stability of the core structure. The unwavering regioselectivity for substitution at the C2 position provides a predictable and powerful tool for synthetic design. For professionals in drug discovery and materials science, a deep, mechanistic understanding of these reactions is not merely academic—it is the key to innovation, enabling the rational design and efficient synthesis of the next generation of high-value molecules.

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Foundational

An In-depth Technical Guide to Key Intermediates in Thiophene Synthesis

For researchers, medicinal chemists, and professionals in drug development, the thiophene ring is a privileged scaffold, integral to a multitude of pharmaceuticals and advanced materials. Its synthesis is a cornerstone o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the thiophene ring is a privileged scaffold, integral to a multitude of pharmaceuticals and advanced materials. Its synthesis is a cornerstone of heterocyclic chemistry, with various methods developed over the years, each proceeding through distinct and critical intermediates. Understanding these transient species is paramount for reaction optimization, impurity profiling, and the rational design of novel synthetic pathways. This guide provides an in-depth exploration of the core intermediates central to the most prominent thiophene synthesis methodologies.

The Paal-Knorr Thiophene Synthesis: Unraveling the Role of Thioketones

The Paal-Knorr synthesis is a classical and straightforward method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[1][2][3] The reaction is typically facilitated by a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][4][5] While seemingly simple, the precise mechanism has been a subject of discussion, with key insights pointing away from furan intermediates, which can be a competing reaction pathway.[4][6]

Causality in Experimental Choices: The choice of sulfurizing agent is critical. Phosphorus pentasulfide is a potent dehydrating agent, which can lead to the formation of furan byproducts.[4] Lawesson's reagent, on the other hand, is often preferred for its milder conditions and higher selectivity for thionation over dehydration.

Key Intermediates: The Thioketone Pathway

The prevailing mechanistic hypothesis suggests that the reaction does not proceed through a furan intermediate.[6][7] Instead, the 1,4-dicarbonyl compound undergoes sequential thionation of one or both carbonyl groups to form a thioketone intermediate.[6][8]

The proposed mechanism unfolds as follows:

  • Monothionation: The sulfurizing agent converts one of the carbonyl groups into a thiocarbonyl, yielding a 4-keto-thioketone.

  • Enolization/Enethiolization: Tautomerization of the remaining ketone to its enol form, or the thioketone to its enethiol form, sets the stage for cyclization.

  • Cyclization and Dehydration/Dehydrosulfurization: An intramolecular nucleophilic attack by the enol oxygen or enethiol sulfur on the thiocarbonyl or carbonyl group, respectively, forms a five-membered ring intermediate. Subsequent elimination of water or hydrogen sulfide, driven by the formation of the stable aromatic thiophene ring, yields the final product.[4]

While a bis-thioketone intermediate is considered possible, it is not deemed a necessary step in the reaction cascade.[1]

Paal_Knorr 1,4-Dicarbonyl 1,4-Dicarbonyl Monothioketone Monothioketone 1,4-Dicarbonyl->Monothioketone Cyclized Hemithioacetal Cyclized Hemithioacetal Monothioketone->Cyclized Hemithioacetal Tautomerization & Intramolecular Attack Thiophene Thiophene Cyclized Hemithioacetal->Thiophene

Caption: Paal-Knorr thiophene synthesis workflow.

The Gewald Aminothiophene Synthesis: A Cascade of Condensation and Sulfur Insertion

The Gewald reaction is a powerful multicomponent reaction that provides access to highly functionalized 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[9][10][11] This one-pot synthesis is renowned for its operational simplicity and the diversity of substituents that can be incorporated into the thiophene ring.[12]

Causality in Experimental Choices: The choice of base (often a secondary amine like morpholine or piperidine) is crucial as it catalyzes both the initial condensation and the subsequent reactions with sulfur. Microwave irradiation has been shown to be beneficial, often leading to higher yields and shorter reaction times.[10]

Key Intermediates: From Knoevenagel Adduct to Polysulfides

The mechanism of the Gewald reaction has been elucidated to proceed through a series of well-defined intermediates.[10][13][14]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[9][10][13] This step forms a stable α,β-unsaturated nitrile, which is a key isolable intermediate.[10][12]

  • Sulfur Addition and Polysulfide Formation: The α,β-unsaturated nitrile then reacts with elemental sulfur (S₈). This process is thought to involve the formation of a complex mixture of polysulfide intermediates.[13][14] Computational studies suggest that a deprotonated form of the Knoevenagel adduct opens the S₈ ring, leading to an octasulfide intermediate.[13]

  • Monosulfide Formation and Cyclization: These polysulfide intermediates are in equilibrium.[13][14] The crucial step is the formation of the monosulfide intermediate , which is the direct precursor to the thiophene ring.[13] Intramolecular cyclization of this monosulfide, followed by tautomerization and aromatization, drives the reaction to completion, funneling all intermediates towards the stable 2-aminothiophene product.[13][14]

Gewald_Synthesis cluster_start Starting Materials Ketone/Aldehyde Ketone/Aldehyde Knoevenagel Adduct Knoevenagel Adduct Ketone/Aldehyde->Knoevenagel Adduct Base (Knoevenagel) Activated Nitrile Activated Nitrile Activated Nitrile->Knoevenagel Adduct Base (Knoevenagel) Polysulfide Intermediates Polysulfide Intermediates Knoevenagel Adduct->Polysulfide Intermediates + S₈ Monosulfide Intermediate Monosulfide Intermediate Polysulfide Intermediates->Monosulfide Intermediate Equilibrium 2-Aminothiophene 2-Aminothiophene Monosulfide Intermediate->2-Aminothiophene Cyclization & Aromatization

Caption: Key intermediates in the Gewald synthesis.

The Hinsberg Thiophene Synthesis: A Stobbe-Type Condensation Route

The Hinsberg synthesis constructs the thiophene ring by condensing a 1,2-dicarbonyl compound (an α-diketone) with diethyl thiodiacetate in the presence of a strong base.[4][8] This method typically yields 3,4-disubstituted thiophene-2,5-dicarboxylic acid derivatives after hydrolysis.[15]

Key Intermediate: The δ-Lactone

Isotopic labeling studies have been instrumental in elucidating the mechanism, revealing that the Hinsberg synthesis is a Stobbe-type condensation.[15] The critical intermediate in this pathway is a δ-lactone .

The reaction proceeds through the following steps:

  • Initial Condensation: A base-promoted aldol-type condensation occurs between one of the ester groups of diethyl thiodiacetate and one of the carbonyl groups of the α-diketone.

  • Lactone Formation: The resulting alkoxide then undergoes an intramolecular cyclization by attacking the second ester carbonyl group, forming the transient δ-lactone intermediate.

  • Ring Opening and Second Condensation: The lactone is then opened, and a subsequent intramolecular condensation between the remaining active methylene group and the second carbonyl of the original diketone leads to the formation of the five-membered thiophene ring.

Hinsberg_Synthesis cluster_start Starting Materials 1,2-Dicarbonyl 1,2-Dicarbonyl δ-Lactone Intermediate δ-Lactone Intermediate 1,2-Dicarbonyl->δ-Lactone Intermediate Base (Stobbe Condensation) Diethyl Thiodiacetate Diethyl Thiodiacetate Diethyl Thiodiacetate->δ-Lactone Intermediate Base (Stobbe Condensation) Thiophene Diacid\n(after hydrolysis) Thiophene Diacid (after hydrolysis) δ-Lactone Intermediate->Thiophene Diacid\n(after hydrolysis) Ring Opening & Second Condensation

Caption: The δ-lactone intermediate in Hinsberg synthesis.

The Fiesselmann Thiophene Synthesis: Building from Thioacetals

The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes, often 3-hydroxy-2-thiophenecarboxylic acid derivatives, from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[4][16][17]

Causality in Experimental Choices: The reaction conditions can be tuned to favor different intermediates. For instance, in the absence of an alcohol, a thioacetal is generated, which can then be cyclized.[16][18]

Key Intermediates: Thioacetal and α,β-Unsaturated Ketone

The mechanism of the Fiesselmann synthesis involves a sequence of addition and cyclization reactions.[16]

  • Initial Michael Addition: The reaction begins with the deprotonation of the thioglycolic acid ester, which then acts as a nucleophile in a 1,4-conjugate addition to the α,β-acetylenic ester.

  • Second Addition and Thioacetal Formation: A second molecule of the thioglycolic acid ester can then add to the resulting double bond, forming a key thioacetal intermediate.[4][16]

  • Cyclization and Elimination: Base-induced cyclization of this intermediate occurs, followed by the elimination of an alcoholate to form a ketone.

  • Final Elimination and Tautomerization: A subsequent elimination of a thioglycolic acid ester molecule yields an α,β-unsaturated ketone . This intermediate then tautomerizes to the more stable aromatic 3-hydroxythiophene product.[16]

Fiesselmann_Synthesis cluster_start Starting Materials α,β-Acetylenic Ester α,β-Acetylenic Ester Thioacetal Intermediate Thioacetal Intermediate α,β-Acetylenic Ester->Thioacetal Intermediate Base (Michael Additions) Thioglycolic Acid Ester Thioglycolic Acid Ester Thioglycolic Acid Ester->Thioacetal Intermediate Base (Michael Additions) α,β-Unsaturated Ketone α,β-Unsaturated Ketone Thioacetal Intermediate->α,β-Unsaturated Ketone Cyclization & Elimination 3-Hydroxythiophene 3-Hydroxythiophene α,β-Unsaturated Ketone->3-Hydroxythiophene Tautomerization

Caption: Thioacetal pathway in Fiesselmann synthesis.

Comparative Summary of Key Intermediates and Reaction Conditions

Synthesis MethodStarting MaterialsKey IntermediatesTypical Conditions
Paal-Knorr 1,4-Dicarbonyl compounds, Sulfurizing agentThioketones, Cyclized hemithioacetalsP₄S₁₀ or Lawesson's reagent, heat[1][2][3]
Gewald Ketone/aldehyde, Activated nitrile, Elemental sulfurKnoevenagel adduct, Polysulfides, MonosulfideBasic catalyst (e.g., morpholine), often in alcohol[9][10][13]
Hinsberg 1,2-Dicarbonyl compounds, Diethyl thiodiacetateδ-LactoneStrong base (e.g., NaOEt)[4][8][15]
Fiesselmann α,β-Acetylenic esters, Thioglycolic acid estersThioacetal, α,β-Unsaturated ketoneBasic catalyst[4][16][17]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol provides a representative example of the Gewald synthesis, a self-validating system due to the typically crystalline nature of the product, which allows for straightforward isolation and characterization.

Materials:

  • Acetone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental sulfur (10 mmol)

  • Morpholine (2 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (20 mL), acetone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol).

  • Stir the mixture to form a suspension.

  • Add morpholine (2 mmol) dropwise to the suspension. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product often crystallizes out of the solution.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The expected product is ethyl 2-amino-4-methylthiophene-3-carboxylate, which can be characterized by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Conclusion

A thorough understanding of the key intermediates in thiophene synthesis—from the thioketones of the Paal-Knorr reaction to the polysulfides of the Gewald synthesis, the lactones of the Hinsberg method, and the thioacetals of the Fiesselmann pathway—is indispensable for the modern synthetic chemist. This knowledge empowers researchers to make informed decisions about reaction conditions, troubleshoot unexpected outcomes, and ultimately, harness the full potential of these powerful synthetic tools in the development of novel therapeutics and materials.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]

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  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate. [Link]

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Exploratory

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid solubility data

An In-Depth Technical Guide to the Solubility of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract The characterization of a compound's physicochem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a compound's physicochemical properties is a cornerstone of modern drug development and material science. Among these, solubility is a critical parameter that dictates a compound's behavior in various media, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid, a substituted thiophene derivative of interest in chemical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes the foundational principles of solubility, outlines a robust, self-validating experimental protocol for its determination, and provides the theoretical framework necessary for researchers to predict and manipulate its solubility behavior.

Introduction: The Significance of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

Substituted thiophenes are a class of heterocyclic compounds integral to many pharmaceutical agents.[1] Their unique electronic and structural properties make them valuable scaffolds in medicinal chemistry. 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (CAS No. 120715-49-3) is a functionalized building block whose utility in synthesis is directly linked to its solubility profile.[2][3][4][5] Understanding its behavior in various solvents is paramount for designing efficient reaction conditions, purification strategies, and, if relevant, formulation development.

Compound Profile:

PropertyValueSource
IUPAC Name 4,5-dichloro-3-methoxythiophene-2-carboxylic acid-
CAS Number 120715-49-3[2][3]
Molecular Formula C₆H₄Cl₂O₃S[2][4]
Molecular Weight 227.06 g/mol [2]

Below is the chemical structure of the compound, which is central to understanding its solubility.

cluster_0 4,5-dichloro-3-methoxythiophene-2-carboxylic acid C1 C C2 C C1->C2 C5 C C1->C5 C3 C C2->C3 O3 O C2->O3 C4 C C3->C4 Cl1 Cl C3->Cl1 S S C4->S Cl2 Cl C4->Cl2 S->C1 O1 O C5->O1 O2 OH C5->O2 C6 CH3 O3->C6

Caption: Chemical structure of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid.

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent, a principle often summarized as "like dissolves like".[6][7] For 4,5-dichloro-3-methoxythiophene-2-carboxylic acid, several structural features are key determinants of its solubility profile.

  • The Carboxyl Functional Group (-COOH): This is the most significant polar feature of the molecule. The hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor.[8][9] This allows for strong interactions with polar, protic solvents like water and alcohols, making carboxylic acids with low molecular weights generally water-soluble.[8][10]

  • The Thiophene Ring and Dichloro-Substituents: The heterocyclic thiophene ring and, particularly, the chloro-substituents contribute to the molecule's non-polar character. The increasing size of a non-polar hydrocarbon or substituted ring structure tends to decrease water solubility.[6][11]

  • The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor, potentially enhancing solubility in polar solvents compared to an unsubstituted analog.

  • pH-Dependent Solubility: As a carboxylic acid, the compound's solubility in aqueous media is highly pH-dependent. In basic solutions, the acidic proton of the carboxyl group is removed, forming the corresponding carboxylate anion. This ionic species has vastly increased water solubility due to strong ion-dipole interactions with water molecules.[8][9][10] This chemical property is frequently exploited for purification.[12][13]

G cluster_acid Low pH (Acidic) cluster_base High pH (Basic) Acid R-COOH (Sparingly Soluble) Base R-COO⁻ + H₃O⁺ (Highly Soluble Anion) Acid->Base + H₂O Base->Acid + H₃O⁺

Caption: The effect of pH on the solubility of a carboxylic acid.

Literature Precedent for Thiophene Carboxylic Acids

While specific quantitative data for 4,5-dichloro-3-methoxythiophene-2-carboxylic acid is scarce, data from analogous compounds can provide valuable estimates.

CompoundSolventSolubilityTemperatureSource
Thiophene-3-carboxylic acidWater~4.3 g/L (0.03 M)20°C[14]
2-Thiophenecarboxylic acidAcetoneSlightly SolubleRoom Temp.[15]
2-Thiophenecarboxylic acidChloroformSlightly SolubleRoom Temp.[15]
General Carboxylic AcidsWaterSolubility decreases as the carbon chain length increases.-[6][11]

The data suggests that while some water solubility is expected due to the carboxylic acid group, it is likely to be limited by the substituted thiophene ring. Solubility is expected to be higher in moderately polar organic solvents.

Experimental Protocol for Thermodynamic Solubility Determination

To generate reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium (or thermodynamic) shake-flask method is the gold standard.[16] This method ensures that the system has reached a true equilibrium between the dissolved and undissolved solid, providing a measure of the maximum concentration of the solute in a given solvent at a specific temperature.[16]

Rationale for Solvent Selection

The choice of solvents should span a range of polarities to build a comprehensive solubility profile.[17][18] This allows for informed decisions in synthesis, purification, and formulation.

  • Polar Protic: Deionized Water, Ethanol

  • Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)

  • Intermediate Polarity: Ethyl Acetate, Dichloromethane

  • Non-Polar: Toluene, Hexane

Shake-Flask Methodology: A Self-Validating System

This protocol is designed to be self-validating by ensuring that a solid phase remains in equilibrium with the solution phase at the point of sampling.

Step 1: Preparation

  • Accurately weigh an excess amount of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (e.g., 10-20 mg) into a series of glass vials. The key is to add enough solid so that it will not completely dissolve.

  • Add a precise volume (e.g., 2.0 mL) of the selected solvent to each vial.

Step 2: Equilibration

  • Seal the vials securely to prevent solvent evaporation.

  • Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C).

  • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical. The rate of equilibration depends on factors like solvent volume and solid surface area.[16]

Step 3: Phase Separation

  • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

  • Crucial Self-Validation Check: Visually confirm the presence of undissolved solid at the bottom of each vial. If no solid is present, the solution is not saturated, and the experiment must be repeated with more solute.

  • Carefully withdraw an aliquot of the supernatant. To avoid disturbing the solid, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to separate the saturated solution from the excess solid.

Step 4: Quantification

  • Dilute the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

G A Step 1: Preparation Add excess solid solute to a known volume of solvent. B Step 2: Equilibration Agitate at constant temperature for 24-48 hours. A->B C Validation Check Is undissolved solid still present? B->C D Step 3: Phase Separation Filter supernatant to remove excess solid. C->D Yes F Repeat experiment with more solute. C->F No E Step 4: Quantification Analyze concentration of dissolved solute via HPLC. D->E

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Method: RP-HPLC-UV

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the separation and quantification of thiophene derivatives.[1]

  • Principle: The sample is passed through a column with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used for elution, and components separate based on their hydrophobicity. Thiophene derivatives absorb UV light, allowing for sensitive detection.

  • Instrumentation: A standard HPLC system with a pump, injector, column oven, and a UV-Vis detector is suitable.[1]

  • Method Validation:

    • Standard Preparation: Prepare a stock solution of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid in a suitable solvent like acetonitrile or methanol. Create a series of working standards by serial dilution to construct a calibration curve.[1]

    • Calibration Curve: Inject the standards and plot the peak area against the known concentration. The relationship should be linear (R² > 0.995) within the desired concentration range.

    • Quantification: Inject the diluted sample from the solubility experiment. Determine its concentration by interpolating its peak area on the calibration curve.

Conclusion for the Field Professional

While a definitive, published solubility value for 4,5-dichloro-3-methoxythiophene-2-carboxylic acid remains elusive, this guide equips researchers with the necessary tools for its practical determination. The solubility of this molecule is a complex function of its dual polar (carboxyl, methoxy) and non-polar (dichlorinated thiophene) nature, with a significant dependence on pH. By applying the robust, self-validating shake-flask protocol coupled with a validated HPLC-UV analytical method, drug development professionals and research scientists can generate the high-quality, reliable solubility data essential for advancing their research and development objectives.

References

  • Structure and Properties of Carboxylic Acids. (2022, October 4). Chemistry LibreTexts. [Link]

  • Structure and Properties of Carboxylic Acids and their Salts. (2020, May 30). Chemistry LibreTexts. [Link]

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]

  • Physical Properties of Carboxylic Acids. CK-12 Foundation. [Link]

  • Solubility. Wikipedia. [Link]

  • How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Westlab. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Quora. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • Solubility. University of Wisconsin-Madison. [Link]

  • Video: Solubility - Concept. JoVE. [Link]

  • Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems. ResearchGate. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent?. ACS. [Link]

  • Experiment 2 # Solubility 13. Bellevue College. [Link]

  • Synthesis of water-soluble carboxylic and acetic acid-substituted poly(thiophenes) and the application of their photochemical properties in homogeneous competitive immunoassays. RSC Publishing. [Link]

  • Synthesis of water-soluble carboxylic and acetic acid-substituted poly(thiophenes) and the application of their photochemical properties in homogeneous competitive immunoassays. Chemical Communications (RSC Publishing). [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

  • Lab 14: Qualitative Organic Analysis. CSUB. [Link]

  • 4,5-Dichlorothiophene-2-carboxylic acid. PubChem. [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. [Link]

  • 4,5-Dichloro-3-methoxy-thiophene-2-carboxylic acid. Sunway Pharm Ltd. [Link]

  • A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

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Foundational

Introduction: The Strategic Role of Dichlorinated Thiophenes

An In-Depth Technical Guide to the Theoretical Properties of Dichlorinated Thiophenes For Researchers, Scientists, and Drug Development Professionals Thiophene, a five-membered sulfur-containing heterocycle, is a corners...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of Dichlorinated Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its electron-rich aromatic system serves as a "privileged pharmacophore," a molecular scaffold frequently found in FDA-approved drugs.[1][3] The strategic substitution of the thiophene ring with chlorine atoms profoundly alters its physicochemical properties, offering a powerful tool for molecular design.[4] Dichlorination, in particular, provides a nuanced approach to fine-tuning a molecule's electronic profile, stability, and reactivity. This modification not only enhances pharmacokinetic properties in drug candidates but also serves as a versatile synthetic handle for constructing complex molecular architectures through cross-coupling reactions.[5][6]

This guide provides a comprehensive exploration of the theoretical properties of dichlorinated thiophenes, leveraging the predictive power of computational chemistry. By understanding these core properties—from thermodynamic stability to electronic structure and chemical reactivity—researchers can make more informed decisions in synthetic planning and drug design, ultimately accelerating the development of novel therapeutics and advanced organic materials.[7]

Pillar 1: Thermodynamic Stability of Dichlorinated Thiophene Isomers

The regiochemistry of chlorination is not arbitrary; it is governed by fundamental principles of thermodynamic stability. Computational chemistry provides a robust framework for quantifying the relative energies of the four possible dichlorinated thiophene isomers: 2,3-dichloro-, 2,4-dichloro-, 3,4-dichloro-, and 2,5-dichlorothiophene.

The central finding from numerous theoretical studies is that chlorination at the α-positions (C2 and C5) results in greater thermodynamic stability compared to substitution at the β-positions (C3 and C4).[8] This preference is attributed to the electronic interactions between the chlorine atoms and the thiophene ring's π-system and sulfur atom.[8] The 2,5-dichlorothiophene isomer consistently emerges as the most stable, serving as a thermodynamic sink in chlorination reactions.[8][9] The least stable isomer is 2,3-dichlorothiophene, likely due to steric and electronic repulsion between the adjacent chlorine atoms.[8]

Comparative Stability Data

The relative energies, calculated using Density Functional Theory (DFT), quantify this stability hierarchy.

CompoundSubstitution PatternRelative Energy (kcal/mol)
2,5-Dichlorothiophene2,5-0.00
2,4-Dichlorothiophene2,4-2.10
3,4-Dichlorothiophene3,4-Not specified, but less stable than 2,4-
2,3-Dichlorothiophene2,3-Least Stable
(Data synthesized from computational benchmark studies)[8]

This thermodynamic landscape is critical for synthetic chemists. Reaction conditions that approach thermodynamic equilibrium will naturally favor the formation of the more stable isomers, particularly 2,5-dichlorothiophene.

G cluster_stability Thermodynamic Stability of Dichlorinated Thiophenes Least Stable Least Stable Intermediate Stability Intermediate Stability Most Stable Most Stable 2,3-Dichlorothiophene 2,3-Dichlorothiophene 2,3-Dichlorothiophene->Least Stable Highest Energy 3,4-Dichlorothiophene 3,4-Dichlorothiophene 3,4-Dichlorothiophene->Intermediate Stability 2,4-Dichlorothiophene 2,4-Dichlorothiophene 2,4-Dichlorothiophene->Intermediate Stability 2,5-Dichlorothiophene 2,5-Dichlorothiophene 2,5-Dichlorothiophene->Most Stable Lowest Energy

Caption: Relative energy hierarchy of dichlorinated thiophene isomers.

Pillar 2: Electronic Structure and Frontier Molecular Orbitals

The introduction of two electron-withdrawing chlorine atoms significantly modulates the electronic landscape of the thiophene ring. This is most clearly understood by examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them dictate the molecule's electronic properties, including its reactivity and its potential performance in organic electronic devices.[10][11]

Computational studies, particularly using DFT, reveal that dichlorination generally lowers the energies of both the HOMO and LUMO compared to unsubstituted thiophene.[7] This is a direct consequence of the inductive electron-withdrawing effect of the chlorine atoms. A lower HOMO energy implies greater resistance to oxidation, while a lower LUMO energy suggests a greater susceptibility to reduction.

The HOMO-LUMO energy gap is a critical parameter, correlating with the molecule's electronic excitation energy and chemical reactivity.[12] Variations in the substitution pattern of the chlorine atoms lead to subtle but important differences in these energy levels, allowing for the fine-tuning of electronic properties for specific applications in materials science, such as organic semiconductors.[13][14]

G cluster_orbitals Impact of Dichlorination on Frontier Orbital Energies cluster_thiophene Thiophene cluster_dichloro Dichlorothiophene E Energy E_up E_down E_up->E_down Increasing Energy LUMO_T LUMO HOMO_T HOMO LUMO_T->HOMO_T Large Gap LUMO_D LUMO HOMO_D HOMO LUMO_D->HOMO_D Smaller Gap

Caption: Dichlorination lowers FMO energies and reduces the HOMO-LUMO gap.

Pillar 3: Predicting Chemical Reactivity

The aromatic thiophene ring readily undergoes electrophilic aromatic substitution, and its reactivity is significantly higher than that of benzene.[1] Computational methods provide powerful tools to predict the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

The chlorination of thiophene is a stepwise process that proceeds via an electrophilic substitution mechanism.[15] The selectivity for the α-position (C2) in the initial chlorination step is explained by the greater resonance stabilization of the intermediate carbocation formed by electrophilic attack at C2 compared to C3.[9][15]

For dichlorinated thiophenes, predicting the site of further substitution requires analyzing the combined directing effects of the sulfur atom and the two chlorine atoms. Reactivity descriptors derived from DFT, such as Fukui indices, can be calculated to pinpoint the most nucleophilic sites on the ring, which are the most susceptible to electrophilic attack.[9] These calculations consistently predict a chlorination sequence that aligns with the thermodynamic stability of the products: Thiophene → 2-Chlorothiophene → 2,5-Dichlorothiophene → 2,3,5-Trichlorothiophene → 2,3,4,5-Tetrachlorothiophene .[9]

This predictive capability is invaluable for designing synthetic routes to specific polychlorinated thiophenes, minimizing the formation of undesired isomers.[16]

G cluster_pathway Predicted Electrophilic Chlorination Pathway Thiophene Thiophene 2-Chlorothiophene 2-Chlorothiophene Thiophene->2-Chlorothiophene + Cl+ 2,5-Dichlorothiophene 2,5-Dichlorothiophene 2-Chlorothiophene->2,5-Dichlorothiophene + Cl+ (Major) 2,3-Dichlorothiophene 2,3-Dichlorothiophene 2-Chlorothiophene->2,3-Dichlorothiophene + Cl+ (Minor) 2,3,5-Trichlorothiophene 2,3,5-Trichlorothiophene 2,5-Dichlorothiophene->2,3,5-Trichlorothiophene + Cl+ Tetrachlorothiophene Tetrachlorothiophene 2,3,5-Trichlorothiophene->Tetrachlorothiophene + Cl+

Caption: Computationally predicted pathway for thiophene chlorination.

Protocol: Computational Analysis of Dichlorinated Thiophenes

This protocol outlines a self-validating system for the theoretical analysis of dichlorinated thiophene isomers using Density Functional Theory (DFT).

Objective: To determine the optimized geometry, relative thermodynamic stability, and frontier molecular orbital energies of dichlorinated thiophene isomers.

Methodology:

  • Structure Generation:

    • Construct the 3D structures of all four dichlorinated thiophene isomers (2,3-, 2,4-, 3,4-, and 2,5-).

  • Geometry Optimization:

    • Perform a full geometry optimization for each isomer to find its lowest energy conformation.

    • Causality: This step is crucial as it ensures all subsequent calculations are performed on a structurally realistic, stable molecule. An unoptimized structure would yield inaccurate energy and property data.

    • Recommended Level of Theory: B3LYP functional with a 6-311+G(d,p) basis set. This combination provides a well-validated balance of accuracy and computational cost for halogenated organic molecules.[8][9]

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on each optimized structure at the same level of theory.

    • Self-Validation: Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (transition state) rather than a true energy minimum. The absence of imaginary frequencies validates the optimized geometry.

  • Energy Calculation:

    • Extract the total electronic energy (including zero-point vibrational energy correction) for each validated structure.

    • Calculate the relative energy of each isomer with respect to the most stable isomer (2,5-dichlorothiophene).

  • Frontier Orbital Analysis:

    • From the output of the geometry optimization, extract the energies of the HOMO and LUMO for each isomer.

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

  • Data Synthesis:

    • Tabulate the calculated relative energies, HOMO energies, LUMO energies, and HOMO-LUMO gaps for comparative analysis.

Conclusion

The theoretical properties of dichlorinated thiophenes, elucidated through computational chemistry, provide a foundational understanding for their application in science and industry. The predictable trends in thermodynamic stability, governed by the substitution pattern, directly inform synthetic strategies. Furthermore, the ability to computationally model and predict electronic structure, frontier orbital energies, and sites of reactivity empowers researchers to rationally design molecules with tailored properties. This in-depth theoretical guide underscores the synergy between computational prediction and experimental practice, paving the way for the next generation of thiophene-based pharmaceuticals and electronic materials.

References

  • A Comparative Guide to the Computational Stability of Thiophene Chlorination Products. Benchchem.
  • Fused thiophenes: An overview of the computational investigations. ResearchGate.
  • The Crucial Role of Thiophene Intermediates in Drug Discovery. Specific Chemicals.
  • Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. ResearchGate.
  • A Thermochemical Parameters and Theoretical Study of the Chlorinated Compounds of Thiophene. ResearchGate.
  • Fused thiophenes: an overview of the computational investigations. ResearchGate.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews.
  • A Thermochemical Parameters and Theoretical Study of the Chlorinated Compounds of Thiophene. SciSpace.
  • Rational Terminal Engineering Enabled Vulnerable Exocyclic-Vinyl- Free Nonfullerene Acceptors for Sensitive and Durable Near- Infrared Organic Photodetectors. ACS Publications.
  • Structures of important thiophene-based drugs. ResearchGate.
  • Comparative Analysis of Chlorinated Thiophene Isomers' Properties. Benchchem.
  • Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. NINGBO INNO PHARMCHEM CO.,LTD..
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. National Institutes of Health.
  • Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. National Institutes of Health.
  • Thiophene-Based Organic Semiconductors. National Institutes of Health.

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Protocols & Analytical Methods

Method

Synthesis of 4,5-Dichloro-3-methoxythiophene-2-carboxylic Acid: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals. Introduction 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted thiophene core is a key pharmacophore in a variety of biologically active molecules. The presence of chlorine, methoxy, and carboxylic acid moieties provides multiple points for further chemical modification, making it a valuable building block for the synthesis of complex molecular architectures. This document provides a detailed, field-tested protocol for the synthesis of this versatile intermediate, grounded in established principles of organic chemistry.

Scientific Rationale and Synthesis Strategy

The synthetic strategy hinges on the electrophilic aromatic substitution of a suitable thiophene precursor. The chosen starting material is 3-methoxythiophene-2-carboxylic acid, a commercially available compound. The electron-donating nature of the methoxy group and the directing effect of the carboxylic acid group make the 4- and 5-positions of the thiophene ring susceptible to electrophilic attack.

The chlorinating agent of choice is N-chlorosuccinimide (NCS). NCS is a mild and effective source of electrophilic chlorine, offering advantages over harsher reagents like chlorine gas. It is known to be effective for the chlorination of electron-rich aromatic and heteroaromatic systems. The reaction is typically catalyzed by a Lewis acid or proceeds under thermal or photolytic conditions. For this protocol, a metal-free approach is detailed, relying on the inherent reactivity of the substrate.

The proposed reaction is a one-pot dichlorination of 3-methoxythiophene-2-carboxylic acid using an excess of N-chlorosuccinimide in a suitable solvent. The stoichiometry is critical to ensure the dichlorination of the thiophene ring at the desired positions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve Starting Material add_ncs Add N-Chlorosuccinimide start->add_ncs heat Heat and Stir add_ncs->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool Reaction Mixture monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end Final Product characterize->end

Caption: General experimental workflow for the synthesis of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methoxythiophene-2-carboxylic acid≥97%Commercially AvailableStarting material.
N-Chlorosuccinimide (NCS)≥98%Commercially AvailableChlorinating agent.
Acetic AcidGlacialCommercially AvailableSolvent.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableCo-solvent.
Ethyl AcetateACS GradeCommercially AvailableExtraction solvent.
Deionized Water-In-houseUsed for work-up.
Saturated Sodium Bicarbonate Solution-In-houseUsed for washing.
Brine (Saturated NaCl solution)-In-houseUsed for washing.
Anhydrous Sodium SulfateACS GradeCommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Step-by-Step Procedure

Reaction Setup

  • To a 100 mL round-bottom flask, add 3-methoxythiophene-2-carboxylic acid (1.58 g, 10 mmol).

  • Add a solvent mixture of glacial acetic acid (20 mL) and N,N-dimethylformamide (20 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • In a fume hood, carefully add N-chlorosuccinimide (3.34 g, 25 mmol, 2.5 equivalents) to the solution in portions. The addition may be slightly exothermic.

Reaction Execution

  • Once the NCS is added, attach a reflux condenser to the flask.

  • Heat the reaction mixture to 30-35°C and stir for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The starting material should have a different Rf value than the product.

Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), cool the flask in an ice bath.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) may be employed to yield the pure product.

Product Characterization

The identity and purity of the final product, 4,5-dichloro-3-methoxythiophene-2-carboxylic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR: The spectrum should show a singlet for the methoxy protons and a singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (227.07 g/mol ). The isotopic pattern for two chlorine atoms should be observable.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • N-chlorosuccinimide is an irritant and should be handled with care.

  • Glacial acetic acid is corrosive.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Increase reaction time or slightly increase the temperature (not exceeding 40°C).
Formation of mono-chlorinated byproductInsufficient NCS.Ensure the correct stoichiometry of NCS is used.
Low yieldInefficient extraction or purification.Ensure thorough extraction and careful column chromatography.

Reaction Mechanism

G cluster_mech Proposed Dichlorination Mechanism Start 3-Methoxythiophene- 2-carboxylic acid Intermediate1 Mono-chlorinated Intermediate Start->Intermediate1 + NCS - Succinimide NCS1 NCS Product 4,5-Dichloro-3-methoxythiophene- 2-carboxylic acid Intermediate1->Product + NCS - Succinimide NCS2 NCS

Caption: Simplified mechanism of the dichlorination of 3-methoxythiophene-2-carboxylic acid with NCS.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid. The use of commercially available starting materials and a straightforward one-pot reaction makes this method suitable for both academic and industrial research settings. The resulting product is a valuable intermediate for the development of novel pharmaceuticals and functional materials.

References

  • Gołębiewski, W. M., & Gucma, M. (2007). Applications of N-Chlorosuccinimide in Organic Synthesis. Synthesis, 2007(23), 3599-3619. [Link]

  • Gustafson, J. L., et al. (2015). Mild Aromatic Chlorination Using Triphenylphosphine Sulfide as a Catalyst. Organic Letters, 17(4), 1042–1045. [Link]

  • Farah, S., & Waddington, M. A. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. The Journal of Organic Chemistry. [Link]

Application

Application Notes and Protocols: Thiophene Carboxylic Acids in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Introduction: The Thiophene Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Thiophene Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry.[1][2] When functionalized with a carboxylic acid group, forming either thiophene-2-carboxylic acid or thiophene-3-carboxylic acid, its utility as a foundational building block in drug design is significantly enhanced.[3][4][5] These scaffolds are considered "privileged structures" because their unique electronic and steric properties allow them to interact with a wide array of biological targets, leading to diverse pharmacological activities.[6][7][8]

Thiophene-2-carboxylic acid, a white solid with a melting point of 125-127 °C, and its 3-isomer serve as versatile intermediates.[3] The carboxylic acid moiety is readily amenable to transformations like amidation and esterification, enabling chemists to construct complex molecular architectures and explore structure-activity relationships (SAR).[3][4] Furthermore, the thiophene ring itself is an effective bioisostere for phenyl rings, a common strategy employed to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding.[9][10] This guide delves into the key therapeutic applications of thiophene carboxylic acids, providing detailed protocols for their synthesis and evaluation.

Application Notes: Key Therapeutic Areas

The inherent reactivity and biological compatibility of the thiophene carboxylic acid core have led to its integration into drug candidates across multiple disease areas.

Anti-inflammatory Agents

Thiophene-based compounds are prominent in the development of novel anti-inflammatory agents.[11] Many chronic inflammatory diseases are driven by the overexpression of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[6][7][8] Thiophene carboxylic acid derivatives have been successfully designed to inhibit these key enzymes.

  • Mechanism of Action: The carboxylic acid group is often crucial for binding to the active site of COX enzymes, mimicking the interaction of the natural substrate, arachidonic acid. The thiophene ring provides a rigid scaffold for orienting other pharmacophoric groups that enhance binding affinity and selectivity.

  • Commercial Examples: Drugs such as Tiaprofenic acid and Tinoridine are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that feature a thiophene core.[6][7][8] They function primarily through the inhibition of COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins.[6][8]

  • Structure-Activity Relationship (SAR) Insights: Studies consistently show that the presence of carboxylic acids (or their ester and amide derivatives) is important for anti-inflammatory activity.[6][7] Substitutions on the thiophene ring, such as methyl or methoxy groups, can further modulate potency and target recognition.[6][8]

Anticancer Agents

The structural versatility of thiophene carboxylic acids makes them ideal scaffolds for anticancer drug discovery.[12][13] Derivatives have been developed to target a range of mechanisms essential for tumor growth and metastasis.

  • Targeting the RhoA/ROCK Pathway: Benzo[b]thiophene-3-carboxylic acid derivatives have been synthesized as inhibitors of the RhoA/ROCK signaling pathway, which is critical for cancer cell proliferation, migration, and invasion.[14][15][16][17] For instance, compound 'b19' from one study significantly inhibited the proliferation and invasion of MDA-MB-231 breast cancer cells.[14][15][16]

  • Kinase Inhibition: The thiophene nucleus can be elaborated into potent inhibitors of various kinases involved in cancer progression. For example, thiophene-3-carboxamide derivatives have been developed as dual inhibitors of c-Jun N-terminal kinase (JNK), binding to both the ATP site and the substrate docking site.[18]

  • Tubulin Polymerization Inhibition: Thiophene carboxamides have also been investigated as biomimetics of Combretastatin A-4 (CA-4), a potent natural tubulin polymerization inhibitor.[12] These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Agents

With the rise of antimicrobial resistance, there is a pressing need for new chemical entities to combat pathogenic microbes. Thiophene carboxylic acids and their derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[19][20]

  • Mechanism of Action: While diverse, proposed mechanisms include the disruption of microbial membrane integrity and the inhibition of essential bacterial enzymes.[21] Molecular docking studies have suggested that some thiophene carboxamide derivatives can bind effectively to the active site of enzymes like β-lactamase from E. coli, a key driver of antibiotic resistance.[22]

  • SAR Insights: Studies on thiophene-2-carboxamide derivatives revealed that activity is highly dependent on the substitution patterns. For example, amino-substituted derivatives showed greater antioxidant and antibacterial potency than hydroxyl or methyl-substituted analogs.[23] Thioureide derivatives of 2-thiophene carboxylic acid have also shown selective and effective antimicrobial properties, particularly against multidrug-resistant strains.[24][25]

Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and evaluation of thiophene carboxylic acid derivatives.

Protocol 1: Synthesis of a Thiophene Carboxamide Derivative via EDC/DMAP Coupling

This protocol describes a common and robust method for forming an amide bond between a thiophene carboxylic acid and an aniline derivative. The causality for this choice rests on the high efficiency and mild conditions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling, catalyzed by 4-Dimethylaminopyridine (DMAP), which is suitable for a wide range of substrates.[12]

Objective: To synthesize N-(aryl)-5-(4-fluorophenyl)thiophene-2-carboxamide.

Workflow Diagram:

G cluster_synthesis Synthesis & Purification A 1. Dissolve Thiophene-2-carboxylic Acid in DCM B 2. Add EDC and DMAP (Activator & Catalyst) A->B C 3. Add Aniline Derivative B->C D 4. Stir at RT (48h) C->D E 5. Reaction Work-up (HCl Wash) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, HRMS) F->G

Caption: General workflow for thiophene carboxamide synthesis.

Materials:

  • 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1.0 equiv)

  • Appropriate aniline derivative (1.2 equiv)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.3 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.3 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1.0 equiv) and dissolve it in anhydrous DCM (approx. 10 mL per mmol of acid).

  • Activator & Catalyst Addition: Add DMAP (0.3 equiv) and EDC (1.3 equiv) to the solution. Stir the mixture at room temperature for 30 minutes. Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acyl-pyridinium species, accelerating the reaction.

  • Nucleophile Addition: Add the appropriate aniline derivative (1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[12]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess aniline and DMAP), saturated sodium bicarbonate solution (to remove unreacted acid and HCl), and brine. Rationale: This aqueous work-up sequence purifies the crude product by removing water-soluble reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. This protocol is a self-validating system as it includes positive (e.g., doxorubicin) and negative (vehicle) controls to ensure the assay is performing correctly.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized thiophene derivative against a cancer cell line (e.g., MDA-MB-231).

Mechanism Diagram:

G cluster_assay MTT Assay Principle A Viable Cell B Mitochondrial Reductase Enzymes A->B contain D Formazan (Purple, Insoluble) B->D reduces C MTT (Yellow, Soluble) C->D F No Reaction C->F E Dead Cell E->F

Caption: Principle of the MTT reduction assay by viable cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (thiophene derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. The final concentration of DMSO should be kept constant and low (<0.5%) across all wells.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Rationale: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

Data Summary

The following table summarizes the reported biological activities of representative thiophene carboxylic acid derivatives from the literature, showcasing their potency across different therapeutic targets.

Compound ClassSpecific DerivativeTarget/AssayReported Activity (IC₅₀/MIC)Reference
Anticancer Benzo[b]thiophene-3-carboxylic acid derivative (b19)MDA-MB-231 cell proliferationNot specified, but significant inhibition[15][16]
Anticancer Thiophene-carboxamide (St. 1 analog)Hep3B cell proliferation23 µg/mL[12]
Anti-inflammatory Tiaprofenic AcidCOX EnzymesVaries by assay[6]
Antimicrobial N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaVarious microbial strainsMICs from 7.8 µg/mL to 500 µg/mL[25]
Antiviral Lactam-thiophene carboxylic acid (22a)HCV NS5B PolymeraseEC₅₀ = 0.029 µM (Replicon)[26]
PAI-1 Inhibitor 2-acylamino-3-thiophenecarboxylic acid dimer (10)Plasminogen Activator Inhibitor-1Comparable to dicarboxyl analog[27]

References

  • 2-Thiophenecarboxylic acid. Chem-Impex [Online]. Available: [Link]

  • Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. PubMed [Online]. Available: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting. ProQuest [Online]. Available: [Link]

  • Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate [Online]. Available: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI [Online]. Available: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Taylor & Francis Online [Online]. Available: [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI [Online]. Available: [Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[15]annulene-scaffold. PubMed Central [Online]. Available: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed [Online]. Available: [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate [Online]. Available: [Link]

  • Thiophene-2-carboxylic acid. Wikipedia [Online]. Available: [Link]

  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed [Online]. Available: [Link]

  • New Thiophene Derivatives as Antimicrobial Agents. ResearchGate [Online]. Available: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline [Online]. Available: [Link]

  • Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors. PubMed [Online]. Available: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed [Online]. Available: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH [Online]. Available: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica [Online]. Available: [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega [Online]. Available: [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI [Online]. Available: [Link]

  • Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research [Online]. Available: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central [Online]. Available: [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate [Online]. Available: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate [Online]. Available: [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal [Online]. Available: [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications [Online]. Available: [Link]

  • Thiophene-3-carboxylic acid. Chem-Impex [Online]. Available: [Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[15]annulene-scaffold. RSC Publishing [Online]. Available: [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC - NIH [Online]. Available: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH [Online]. Available: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH [Online]. Available: [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 4,5-Dichloro-3-methoxythiophene-2-carboxylic Acid as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Polysubstituted Thiophene Scaffold 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a highly functionalized heter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Thiophene Scaffold

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its thiophene core is a prevalent motif in numerous biologically active compounds, prized for its ability to act as a bioisostere for phenyl rings and engage in a variety of intermolecular interactions. The specific substitution pattern of this molecule—two chlorine atoms, a methoxy group, and a carboxylic acid—offers a unique combination of steric and electronic properties, along with multiple reaction handles for chemical diversification.

The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group modulates the reactivity of the thiophene ring, while the methoxy group introduces an electron-donating influence. The carboxylic acid at the 2-position is the primary reactive site for elaboration, allowing for the construction of amides, esters, and other derivatives. This strategic arrangement of functional groups makes 4,5-dichloro-3-methoxythiophene-2-carboxylic acid an attractive starting material for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[1][2] This guide provides detailed protocols and scientific rationale for leveraging this building block in key synthetic transformations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis. The properties of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 120715-49-3[3]
Molecular Formula C₆H₄Cl₂O₃S[3]
Molecular Weight 227.07 g/mol [3]
Appearance Off-white to light yellow solid[4]
Purity ≥95% (typical)[4]

Safety, Handling, and Storage

As a chlorinated organic acid, 4,5-dichloro-3-methoxythiophene-2-carboxylic acid requires careful handling to ensure laboratory safety.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.[4] Keep away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous chemical waste.

Core Synthetic Applications: Amide Bond Formation

The formation of an amide bond is one of the most critical reactions in drug discovery, as the amide linkage is a cornerstone of peptides and numerous small molecule drugs. The carboxylic acid moiety of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid is readily activated for coupling with a wide range of primary and secondary amines.

Causality Behind Experimental Choices: Amide Coupling Reagents

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, a coupling reagent is necessary to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

  • Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While effective, they can sometimes lead to racemization in chiral substrates and the byproduct of DCC (dicyclohexylurea) can be difficult to remove.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known for fast reaction times and low rates of racemization.[6] HATU activates the carboxylic acid by forming an activated ester, which then readily reacts with the amine. This is often the reagent of choice for challenging or sterically hindered couplings.

For this guide, we will detail a protocol using HATU due to its high efficiency and broad substrate scope, which is ideal for a versatile building block.

Experimental Workflow: Amide Coupling

cluster_start Activation cluster_reaction Coupling cluster_workup Work-up & Purification A Carboxylic Acid + Amine in DMF B Add HATU + DIPEA A->B C Stir at RT (15-30 min) (Formation of Activated Ester) B->C D Add Amine C->D E Stir at RT (1-4 h) D->E F Quench Reaction (e.g., with water) E->F G Extract with Organic Solvent F->G H Wash & Dry G->H I Purify (Column Chromatography) H->I

Caption: General workflow for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the general procedure for coupling 4,5-dichloro-3-methoxythiophene-2-carboxylic acid with a generic primary or secondary amine.

Materials:

  • 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (1.0 eq)

  • Desired amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 - 3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS if desired.

  • Amine Addition: Add the desired amine (1.1 - 1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amide.

Core Synthetic Applications: Ester Formation

Esterification is another fundamental transformation for carboxylic acids, yielding products that are key intermediates in synthesis and can themselves be final products, for example, as pro-drugs.

Causality Behind Experimental Choices: Esterification Methods
  • Fischer Esterification: This is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[7] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed. This method is cost-effective but may not be suitable for substrates with acid-sensitive functional groups.

  • Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder alternative to Fischer esterification and is effective for a wider range of alcohols, including sterically hindered ones.[8]

Given the dichlorothiophene moiety, which should be stable to acidic conditions, the Fischer esterification represents a straightforward and economical choice for simple alcohols.

Experimental Workflow: Fischer Esterification

cluster_reaction Reaction cluster_workup Work-up & Purification A Carboxylic Acid in Excess Alcohol (Solvent) B Add Catalytic Acid (e.g., H₂SO₄) A->B C Heat to Reflux B->C D Cool and Remove Excess Alcohol C->D E Dilute with Organic Solvent & Wash with NaHCO₃ D->E F Wash with Brine & Dry E->F G Purify (Distillation or Chromatography) F->G

Caption: General workflow for Fischer Esterification.

Protocol 2: Fischer Esterification with Methanol

This protocol provides a method for converting 4,5-dichloro-3-methoxythiophene-2-carboxylic acid to its corresponding methyl ester.

Materials:

  • 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (1.0 eq) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction, or ~5 mol%) to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate or diethyl ether.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude methyl ester can be purified by flash column chromatography or distillation under reduced pressure, if necessary.

Conclusion

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a potent and versatile building block for chemical synthesis. The protocols provided herein for amide coupling and esterification represent robust and adaptable methods for the elaboration of this scaffold. The choice of reagents and conditions can be tailored based on the specific properties of the coupling partner and the desired scale of the reaction. By leveraging these fundamental transformations, researchers can efficiently incorporate this unique thiophene moiety into novel compounds for drug discovery and materials science applications.

References

  • Gomha, S. M., et al. (2017). Thiophenes and their Benzo-fused Systems in the Synthesis of Biologically Active Heterocycles. Mini-Reviews in Organic Chemistry, 14(4), 259-273.
  • Shafiee, A., & Ghasemian, A. (2013). Thiophene Containing Compounds.
  • Thermo Fisher Scientific. Safety Data Sheet: 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid.
  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

Sources

Application

reaction of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid with amines

Application Notes & Protocols Topic: Reaction of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid with Amines: A Guide to Amide Synthesis and Reaction Selectivity Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Reaction of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid with Amines: A Guide to Amide Synthesis and Reaction Selectivity

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the reaction of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid with various amines. This thiophene derivative is a valuable building block in medicinal chemistry, and its amide conjugates are key components in the development of novel therapeutics.[1] We will explore the primary reaction pathway—amide bond formation via carboxylic acid activation—and discuss the potential for competing nucleophilic aromatic substitution (SNAr) reactions. This guide offers detailed, field-proven protocols using standard coupling reagents, troubleshooting advice, and a mechanistic framework to enable researchers to optimize their synthetic strategies and achieve desired outcomes with high fidelity.

Scientific Principles & Mechanistic Considerations

The reaction between 4,5-dichloro-3-methoxythiophene-2-carboxylic acid and an amine primarily proceeds through two potential pathways: direct amide bond formation at the carboxylic acid group or nucleophilic aromatic substitution (SNAr) at one of the chlorine-bearing carbons. The prevailing pathway is dictated by the reaction conditions and the nature of the amine nucleophile.

Primary Pathway: Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process that requires high temperatures, conditions that are often incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.

A widely used and effective method involves carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[2]

The mechanism proceeds as follows:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Stabilization: This unstable intermediate is intercepted by HOBt to generate a more stable HOBt-activated ester, which is less susceptible to racemization if chiral centers are present.[2]

  • Aminolysis: The amine nucleophile attacks the carbonyl carbon of the activated ester, forming the desired amide bond and regenerating HOBt.[3]

The use of EDC is particularly advantageous because its urea byproduct is water-soluble, simplifying purification through aqueous workup.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH Thiophene-COOH OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI + EDC EDC EDC EDC->OAI Amine R'-NH₂ Amide Thiophene-CONH-R' Amine->Amide HOBt HOBt AE Activated Ester (HOBt-Ester) HOBt->AE OAI->AE + HOBt - EDC-Urea Urea EDC-Urea (Byproduct) OAI->Urea AE->Amide + R'-NH₂ - HOBt

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Competing Pathway: Nucleophilic Aromatic Substitution (SNAr)

The thiophene ring in 4,5-dichloro-3-methoxythiophene-2-carboxylic acid is rendered electron-deficient by the two chlorine atoms and the carboxyl group. This electronic feature makes the ring susceptible to attack by strong nucleophiles, a reaction known as Nucleophilic Aromatic Substitution (SNAr).[4]

This reaction typically proceeds via an addition-elimination mechanism:

  • Addition: The amine attacks one of the carbon atoms bearing a chlorine atom, disrupting the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[5]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The SNAr reaction is more likely to occur under forcing conditions (e.g., high temperatures) or with highly nucleophilic amines. In the context of the title compound, studies on related dichloroisothiazoles have shown that nucleophilic substitution often occurs selectively at the C5 position.[6] While standard amide coupling conditions are generally mild enough to prevent this, it remains a critical consideration, especially during process optimization or with particularly reactive amines.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Thiophene 4,5-Dichloro-Thiophene Substrate Meisenheimer Meisenheimer Complex (Non-aromatic) Thiophene->Meisenheimer + Amine (Addition) Amine Amine (R-NH₂) Nucleophile Amine->Meisenheimer SNAr_Product Amino-Thiophene Product Meisenheimer->SNAr_Product - Cl⁻ (Elimination) Chloride Cl⁻ Leaving Group Meisenheimer->Chloride

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols & Workflows

The following protocols are designed to be robust starting points for the synthesis of amide derivatives from 4,5-dichloro-3-methoxythiophene-2-carboxylic acid. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Standard Amide Coupling with EDC/HOBt

This protocol is suitable for most primary and secondary amines and is designed to favor amide bond formation while minimizing side reactions.

Materials:

  • 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)[2]

  • HOBt (1.2 - 1.5 equiv)[2]

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Add anhydrous DCM or DMF to dissolve the solids (target concentration 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the cooled mixture.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. The mixture may become cloudy.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Dilute with additional DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine.

  • Isolation & Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

G Prep 1. Reagent Preparation (Acid, Amine, HOBt in Flask) Setup 2. Dissolve & Cool to 0 °C Prep->Setup Activation 3. Add EDC & DIPEA Setup->Activation Reaction 4. Stir at RT (4-18h) & Monitor (TLC/LC-MS) Activation->Reaction Workup 5. Aqueous Workup (Quench, Wash) Reaction->Workup Purify 6. Isolate & Purify (Dry, Concentrate, Column) Workup->Purify Product Pure Amide Product Purify->Product

Caption: Standard workflow for EDC/HOBt mediated amide coupling.

Protocol 2: Coupling with HATU for Challenging Substrates

For electron-deficient or sterically hindered amines, a more potent coupling reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may be required to achieve good yields.[2][3]

Materials:

  • 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (1.0 equiv)

  • Challenging Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (3.0 - 4.0 equiv)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Pre-activation: Under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried flask.

  • Dissolution: Add anhydrous DMF and cool the solution to 0 °C.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise and stir the mixture at 0 °C for 15-30 minutes. This pre-activates the carboxylic acid.[2]

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow steps 8 and 9 from Protocol 1. The workup will also remove the tetramethylurea and HOAt byproducts.

Data Presentation: Representative Reaction Conditions

The choice of base and solvent can significantly impact reaction efficiency. The following table provides a general guide for selecting conditions based on the amine substrate.

Amine TypeCoupling ReagentBaseSolventTemp (°C)Typical Time (h)Expected YieldNotes
Primary AliphaticEDC/HOBtDIPEADCM0 to RT4 - 12> 80%Generally high reactivity.
Secondary AliphaticEDC/HOBtDIPEADCM/DMF0 to RT6 - 1865 - 85%Slower due to steric hindrance.
Aniline (Electron-rich)EDC/HOBtDIPEADMF0 to RT8 - 1860 - 80%Lower nucleophilicity than aliphatic amines.
Aniline (Electron-poor)HATUDIPEADMF0 to RT2 - 1250 - 75%Requires a stronger coupling agent due to low nucleophilicity.[7]
Sterically HinderedHATUDIPEADMFRT to 50°C12 - 2440 - 70%May require gentle heating and longer reaction times.[8][9]

Troubleshooting & Optimization

  • Low Yield: If the reaction stalls, consider switching to a more powerful coupling reagent (EDC → HATU) or a more polar solvent (DCM → DMF). For challenging substrates, gentle heating (40-50 °C) may be necessary, but monitor carefully for the formation of SNAr byproducts via LC-MS.

  • Formation of SNAr Byproduct: This is indicated by an LC-MS signal corresponding to the mass of the product minus Cl plus the amine fragment. To minimize this, ensure the reaction temperature is kept low (0 °C to RT) and avoid excessively long reaction times. Use the minimum necessary equivalents of the amine.

  • Difficult Purification: The urea byproduct from EDC is water-soluble and should be removed during aqueous workup. If it persists, additional acidic washes can help. The byproducts from HATU are also water-soluble.

  • No Reaction with Electron-Deficient Amines: For weakly nucleophilic amines, standard protocols may fail. An alternative strategy involves converting the carboxylic acid to an acyl fluoride, which can then react with the amine at elevated temperatures.[9]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Gueiffier, A., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistryOpen. Available at: [Link]

  • Potkin, V. I., Zubenko, Y. S., & Petkevich, S. K. (2008). Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines. Russian Journal of Organic Chemistry, 44(8), 1211–1214. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation with 2,4-Difluoroaniline.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1147-1153. Available at: [Link]

  • (Author). (n.d.). The Role of 4,5-Dichlorothiophene-2-carboxylic Acid in Drug Discovery & Synthesis. (Source). Retrieved from [Link]

Sources

Method

Derivatization of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid for Enhanced HPLC Analysis

An Application Guide and Protocol Abstract This application note provides a detailed guide for the derivatization of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid, a small, polar molecule that presents analytical cha...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

This application note provides a detailed guide for the derivatization of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid, a small, polar molecule that presents analytical challenges for conventional High-Performance Liquid Chromatography (HPLC). Direct analysis of this compound often results in poor retention on reversed-phase columns and low sensitivity due to the lack of a strong native chromophore.[1][2][3][4] To overcome these limitations, this guide presents two robust pre-column derivatization protocols. The first protocol details an esterification reaction to attach a UV-active tag, suitable for routine quantitative analysis. The second protocol describes a carbodiimide-mediated amidation to introduce a highly sensitive fluorescent tag, ideal for trace-level detection.[5][6] We will explore the causality behind experimental choices, provide step-by-step methodologies, and offer guidance on method validation and troubleshooting to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

The Analytical Challenge: Why Derivatization is Essential

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a polar organic acid. Its physicochemical properties present two primary obstacles for direct analysis via reversed-phase HPLC:

  • Poor Chromatographic Retention: Highly polar analytes exhibit weak interactions with nonpolar stationary phases (e.g., C18), often leading to elution at or near the solvent front (void volume).[4][7] This results in poor resolution from other early-eluting sample components and potential matrix effects.

  • Low Detection Sensitivity: The thiophene-carboxylic acid moiety does not possess a strong chromophore that absorbs light at wavelengths where common detectors (like Diode Array Detectors) are most sensitive and selective. This limits the ability to detect and quantify the analyte at low concentrations.

Chemical derivatization addresses these issues by chemically modifying the analyte's carboxylic acid functional group.[8][9][10][11] This process can simultaneously decrease the polarity of the analyte, thereby improving its retention, and introduce a molecular tag with strong UV-absorbance or fluorescence properties, significantly enhancing detection sensitivity.[12][13]

Strategy Selection: Targeting the Carboxyl Group

The carboxylic acid group is the ideal target for derivatization. The two most common and reliable strategies for modifying this functional group are esterification and amidation.[11][14][15]

  • Esterification: This classic reaction converts the carboxylic acid into an ester. Using a derivatizing reagent that contains an alkyl halide and a chromophore (e.g., phenacyl bromide) is a straightforward method to enhance UV detectability.[16]

  • Amidation: This reaction forms a stable amide bond. It is particularly powerful when used with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid to react with an amine-containing tag.[5][6] This approach is highly versatile and allows for the introduction of potent fluorophores for trace analysis.

This guide details protocols for both approaches, allowing the analyst to choose based on the specific sensitivity requirements of their assay.

Protocol I: UV-Active Derivatization via Esterification with 2-Bromoacetophenone

This protocol creates a phenacyl ester of the analyte, which has strong UV absorbance around 254 nm, making it suitable for standard HPLC-UV analysis. The reaction involves the nucleophilic attack of the carboxylate anion on the alkyl halide.

Principle of Derivatization

The reaction is an SN2 nucleophilic substitution. The carboxylic acid is first deprotonated by a weak base (e.g., potassium carbonate) to form a more nucleophilic carboxylate anion. A phase-transfer catalyst, such as 18-crown-6, is used to facilitate the transport of the potassium ion into the organic solvent, thereby liberating the carboxylate anion to react with the 2-bromoacetophenone reagent.

Experimental Workflow

cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Sample Analysis prep_sample Dissolve Analyte in Acetonitrile mix Combine Analyte and Reagent Mix in Vial prep_sample->mix prep_reagent Prepare Reagent Mix: 2-Bromoacetophenone K₂CO₃ & 18-Crown-6 prep_reagent->mix vortex Vortex to Mix mix->vortex heat Heat at 60°C for 45 min vortex->heat cool Cool to Room Temp. heat->cool dilute Dilute with Mobile Phase cool->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject

Caption: Workflow for UV-active esterification.

Detailed Step-by-Step Protocol

Reagents and Materials:

  • 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid standard or sample

  • Acetonitrile (HPLC grade, anhydrous)

  • 2-Bromoacetophenone (derivatizing reagent)

  • Potassium Carbonate (K₂CO₃, anhydrous powder)

  • 18-Crown-6 (phase-transfer catalyst)

  • Reaction vials (2 mL, screw cap)

  • Heating block or water bath

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC system with UV/DAD detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte in anhydrous acetonitrile (e.g., 1 mg/mL). Pipette 100 µL of this solution into a 2 mL reaction vial.

  • Reagent Addition: To the vial, add 100 µL of a freshly prepared 2-bromoacetophenone solution (e.g., 5 mg/mL in acetonitrile).

  • Catalyst Addition: Add approximately 2 mg of anhydrous potassium carbonate powder and 50 µL of a 1 mg/mL 18-crown-6 solution in acetonitrile.[17]

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and place it in a heating block set to 60°C for 45 minutes.

  • Cooling: After the reaction is complete, remove the vial and allow it to cool to room temperature.

  • Dilution & Filtration: Dilute the reaction mixture to 1 mL with the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter directly into an HPLC vial.

  • Injection: Inject 10-20 µL into the HPLC system.

Recommended HPLC Conditions
ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Protocol II: High-Sensitivity Fluorescent Derivatization with 4-Aminobenzonitrile and EDC

This protocol forms a stable, highly fluorescent amide derivative, enabling trace-level quantification. The method uses a carbodiimide coupling agent (EDC) to activate the carboxylic acid for reaction with an amine-containing fluorophore.[5]

Principle of Derivatization

This is a two-step, one-pot reaction.[5] First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack and readily reacts with the primary amine of 4-Aminobenzonitrile. This second step forms the stable, fluorescent amide derivative and releases a soluble urea byproduct.

Experimental Workflow

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Sample Analysis pipette Pipette Sample (in organic solvent) dry Evaporate to Dryness (under N₂) pipette->dry reconstitute Reconstitute in Anhydrous Acetonitrile dry->reconstitute add_reagents Add 4-Aminobenzonitrile and fresh EDC solution reconstitute->add_reagents vortex Vortex to Mix add_reagents->vortex heat Heat at 60°C for 30-60 min vortex->heat cool Cool to Room Temp. heat->cool dilute Dilute with Mobile Phase cool->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject

Caption: Workflow for fluorescent amide formation.

Detailed Step-by-Step Protocol

Reagents and Materials:

  • 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid standard or sample

  • Acetonitrile (HPLC grade, anhydrous)

  • 4-Aminobenzonitrile (derivatizing reagent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Pyridine or Triethylamine (TEA) (optional catalyst)

  • Nitrogen gas supply

  • Reaction vials (2 mL, screw cap)

  • Heating block or water bath

  • HPLC system with a Fluorescence Detector (FLD)

Procedure:

  • Sample Preparation: Pipette 100 µL of a standard solution or sample extract into a 2 mL reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous acetonitrile.

  • Reagent Addition: Add 50 µL of a 4-Aminobenzonitrile stock solution (e.g., 10 mg/mL in acetonitrile). Add 50 µL of a freshly prepared EDC solution (e.g., 20 mg/mL in acetonitrile). EDC is moisture-sensitive, so its solution should be made just prior to use.[5] For difficult reactions, 10 µL of pyridine can be added to catalyze the reaction.

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 30-60 minutes in a heating block.[5]

  • Cooling: After the reaction is complete, cool the vial to room temperature.

  • Dilution & Filtration: Dilute the reaction mixture to 1 mL using the initial mobile phase. Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject 5-10 µL into the HPLC system.

Recommended HPLC Conditions
ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Fluorescence (FLD) Excitation: ~285 nm Emission: ~350 nm (Note: Wavelengths should be optimized experimentally)[5]
Injection Volume 10 µL

Method Validation and Troubleshooting

A successful derivatization protocol must be reproducible and robust. Key validation parameters to assess include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Common ProblemPotential Cause(s)Recommended Solution(s)
Low/No Derivative Peak 1. Incomplete reaction (time/temp too low). 2. Degradation of reagents (especially EDC due to moisture). 3. Presence of water in the reaction mixture.1. Increase reaction time or temperature. 2. Prepare EDC solution fresh for each use. 3. Ensure sample is completely dry and use anhydrous solvents.
Multiple Derivative Peaks 1. Side reactions. 2. Degradation of the analyte or derivative.1. Optimize reaction conditions (lower temperature, shorter time). 2. Check the stability of the derivative in the final sample solvent.
Large Excess Reagent Peak 1. Reagent concentration is too high.1. Reduce the concentration of the derivatizing reagent. 2. Adjust the HPLC gradient to better resolve the derivative from the reagent peak.
Poor Peak Shape (Tailing) 1. Secondary interactions with the column (silanol activity). 2. Mismatch between sample solvent and mobile phase.1. Use a modern, end-capped C18 column. 2. Ensure the final sample solvent is similar in strength to the initial mobile phase.

Conclusion

Derivatization is an indispensable strategy for the reliable HPLC analysis of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid. By converting the polar, weakly absorbing analyte into a less polar and strongly detectable derivative, both chromatographic performance and analytical sensitivity are significantly improved. The choice between a UV-active esterification and a fluorescent amidation protocol should be guided by the specific concentration levels of the analyte and the sensitivity requirements of the application. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for developing and validating a robust analytical method for this and similar carboxylic acid-containing compounds.

References

  • PubMed. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. [Link]

  • Analyst (RSC Publishing). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. [Link]

  • Slideshare. Derivatization in HPLC & GC. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. [Link]

  • ResearchGate. (2019). Derivatizing Reagents for Detection of Organic Compounds By HPLC. [Link]

  • Global Journal of Pharmaceutical and Chemical Sciences. (2019). DERIVATIZING REAGENTS FOR DETECTION OF ORGANIC COMPOUNDS BY HPLC. [Link]

  • ResearchGate. (2008). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. [Link]

  • PMC. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]

  • LCGC International. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. [Link]

  • PubMed. (1988). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. [Link]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Springer. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]

  • ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Axion Labs. (2023). HPLC problems with very polar molecules. [Link]

  • ResearchGate. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]

  • Technology Networks. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. [Link]

Sources

Application

Protocol for Palladium-Catalyzed Carbonylation of Dichlorothiophenes: A Guide to Synthesis of Thiophene Carboxylic Acid Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive guide to the palladium-catalyzed carbonylation of dichlorothiophenes, a powerful synthe...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the palladium-catalyzed carbonylation of dichlorothiophenes, a powerful synthetic method for accessing valuable thiophene monocarboxylic and dicarboxylic acid derivatives. These products are crucial building blocks in pharmaceuticals, agrochemicals, and materials science. This note delves into the underlying reaction mechanism, discusses the critical parameters influencing reaction success—including catalyst/ligand selection, carbon monoxide sources, and reaction conditions—and provides detailed, field-tested protocols for both selective monocarbonylation and exhaustive dicarbonylation. By explaining the causality behind experimental choices, this guide equips researchers with the knowledge to not only replicate these procedures but also to adapt and troubleshoot them for their specific synthetic challenges.

Introduction: The Synthetic Value of Thiophene Carbonyls

Thiophene rings are privileged scaffolds in medicinal chemistry and materials science. The introduction of carbonyl functionalities, such as carboxylic acids, esters, and amides, onto the thiophene core dramatically increases its synthetic utility, providing handles for further molecular elaboration. Palladium-catalyzed carbonylation has emerged as a highly efficient and versatile tool for this transformation, allowing for the direct conversion of C-Cl bonds to C-CO bonds.[1]

Dichlorothiophenes represent readily available and cost-effective starting materials. However, their C-Cl bonds are significantly less reactive than the corresponding C-Br or C-I bonds, making their activation a key challenge.[2] This guide focuses on overcoming this hurdle through optimized catalytic systems, enabling the controlled synthesis of mono- and dicarbonylated thiophene products.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the reaction mechanism is fundamental to rational optimization and troubleshooting. The generally accepted mechanism for the carbonylation of aryl halides proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][4] The successful carbonylation of less reactive aryl chlorides, including dichlorothiophenes, is critically dependent on facilitating the initial, often rate-limiting, oxidative addition step.

The catalytic cycle can be visualized as follows:

Palladium-Catalyzed Carbonylation Cycle Figure 1: Catalytic Cycle for Aryl Halide Carbonylation pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)-X(L)₂ (Oxidative Adduct) pd0->pd_complex Oxidative Addition (+ Ar-X) acyl_pd [ArCO-Pd(II)-X(L)₂] (Acyl-Palladium Complex) pd_complex->acyl_pd CO Insertion acyl_pd_nu ArCO-Pd(II)-Nu(L)₂ (Nucleophile Adduct) acyl_pd->acyl_pd_nu Nucleophilic Attack (+ Nu-H, - HX) acyl_pd_nu->pd0 Reductive Elimination (+ Ar-CO-Nu)

Figure 1: Catalytic Cycle for Aryl Halide Carbonylation
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichlorothiophene (Ar-X) to form a Pd(II) species. This is the most challenging step for aryl chlorides and requires highly active catalysts.[2]

  • CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the Aryl-Palladium bond, forming a palladium-acyl intermediate.[4]

  • Nucleophilic Attack: A nucleophile (Nu-H), such as an alcohol or amine, attacks the electrophilic acyl carbon. This step is often facilitated by a base, which deprotonates the nucleophile and neutralizes the generated acid (HX).

  • Reductive Elimination: The final product (Ar-CO-Nu) is expelled from the coordination sphere of the palladium, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Key Reaction Parameters and Optimization

The success of the carbonylation of dichlorothiophenes hinges on the careful selection and control of several key parameters.

Palladium Pre-catalyst

Commonly used palladium pre-catalysts include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. These are typically stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) species that enters the catalytic cycle. Catalyst loading can typically range from 0.5 to 5 mol%.

Ligands: The Key to Activating C-Cl Bonds

For unreactive aryl chlorides, the choice of ligand is paramount. The ligand must stabilize the palladium center and be sufficiently electron-donating to promote the difficult oxidative addition step.[2][3]

  • Bulky Monodentate Phosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are highly effective due to their strong electron-donating ability and steric bulk, which promotes reductive elimination.[2][6]

  • Bidentate (Chelating) Phosphines: Ligands with a large natural bite angle, such as Xantphos, are particularly effective in promoting carbonylation reactions.[5] Other common choices for heteroaryl chlorides include 1,1'-Bis(diphenylphosphino)ferrocene (dppf).[3] The chelation effect can enhance catalyst stability at the high temperatures often required for C-Cl activation.

Carbon Monoxide (CO) Source
  • CO Gas: The most direct source is high-purity carbon monoxide gas. Reactions are typically run under pressure (5-50 bar) in a high-pressure autoclave. Safety Precaution: Carbon monoxide is a colorless, odorless, and highly toxic gas. All manipulations must be performed in a well-ventilated fume hood with a CO detector.

  • CO Surrogates: To avoid handling toxic CO gas, various CO surrogates have been developed. These molecules release CO in situ under the reaction conditions.

    • Phenyl Formate: Decomposes to CO and phenol in the presence of a base.[6]

    • Metal Carbonyls: Molybdenum hexacarbonyl (Mo(CO)₆) or tungsten hexacarbonyl (W(CO)₆) can serve as solid, stable sources of CO.[7]

Base and Solvent

A non-nucleophilic base is required to trap the HCl generated during the reaction. Common choices include triethylamine (NEt₃), N,N-diisopropylethylamine (DIPEA), or stronger non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at elevated temperatures. Aprotic polar solvents such as N,N-Dimethylformamide (DMF), dioxane, acetonitrile, or toluene are typically employed.[3][6]

Controlling Selectivity: Mono- vs. Dicarbonylation

For substrates like 2,5-dichlorothiophene, controlling the extent of carbonylation is a key synthetic consideration.

  • Monocarbonylation: Can be favored by using a stoichiometric deficiency of the nucleophile or CO source, lower reaction temperatures, and shorter reaction times.

  • Dicarbonylation: Is typically achieved by using an excess of the nucleophile and CO source, higher temperatures, and longer reaction times to drive the reaction to completion.

The following table summarizes typical starting conditions for exploration.

ParameterMonocarbonylationDicarbonylationRationale
Dichlorothiophene 1.0 equiv1.0 equivSubstrate
Nucleophile (e.g., MeOH) 1.0 - 1.2 equiv> 2.5 equivStoichiometry controls the extent of reaction.
Pd Pre-catalyst 1-2 mol%2-5 mol%Higher loading may be needed for the second, slower carbonylation.
Ligand (e.g., Xantphos) 2-4 mol%4-10 mol%Ligand-to-metal ratio is critical for stability and activity.
Base (e.g., NEt₃) 1.5 equiv3.0 equivMust neutralize all HCl generated.
CO Pressure / Source 1-10 bar CO / 1.2 equiv Surrogate>20 bar CO / >2.5 equiv SurrogateHigher CO concentration drives the reaction forward.
Temperature 80 - 110 °C120 - 150 °CHigher energy is required to activate the second C-Cl bond.
Time 4 - 12 h12 - 24 hMonitor by TLC/GC-MS to determine completion.

Experimental Protocols

The following diagram outlines the general workflow for setting up a palladium-catalyzed carbonylation reaction.

Experimental Workflow Figure 2: General Experimental Workflow setup 1. Reaction Setup (Dry glassware, add solids) inert 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar) setup->inert liquids 3. Add Liquids (Anhydrous solvent, base, nucleophile) inert->liquids co 4. Introduce CO (Pressurize with CO gas or add surrogate) liquids->co reaction 5. Heat & Stir (Heat to desired temp with vigorous stirring) co->reaction monitor 6. Reaction Monitoring (TLC or GC-MS analysis) reaction->monitor workup 7. Work-up (Cool, filter, extract) monitor->workup purify 8. Purification (Column chromatography) workup->purify char 9. Characterization (NMR, MS, etc.) purify->char

Figure 2: General Experimental Workflow
Protocol 4.1: Selective Methoxy-Monocarbonylation of 2,5-Dichlorothiophene

This protocol aims to synthesize methyl 5-chlorothiophene-2-carboxylate.

Reagents:

  • 2,5-Dichlorothiophene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Triethylamine (NEt₃, 1.5 equiv)

  • Methanol (MeOH, 1.2 equiv)

  • Anhydrous Toluene (solvent)

Procedure:

  • To a high-pressure autoclave equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and Xantphos (0.04 equiv).

  • Seal the vessel, then evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Via syringe, add anhydrous toluene, followed by 2,5-dichlorothiophene (1.0 equiv), triethylamine (1.5 equiv), and methanol (1.2 equiv).

  • Seal the autoclave completely. Purge the vessel with CO gas (2-3 times) before pressurizing to 10 bar.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12 hours.

  • After cooling to room temperature, carefully vent the excess CO gas in a fume hood.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 5-chlorothiophene-2-carboxylate.

Protocol 4.2: Dicarbonylation of 2,5-Dichlorothiophene to Dimethyl Thiophene-2,5-dicarboxylate

This protocol aims for the exhaustive dicarbonylation of the starting material.

Reagents:

  • 2,5-Dichlorothiophene (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • 1,3-Bis(diisopropylphosphino)propane (dippp, 0.10 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Methanol (MeOH, 5.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, solvent)

Procedure:

  • To a high-pressure autoclave, add Pd(OAc)₂ (0.05 equiv) and dippp (0.10 equiv) under an argon atmosphere.

  • Add anhydrous DMF, 2,5-dichlorothiophene (1.0 equiv), DIPEA (3.0 equiv), and methanol (5.0 equiv).

  • Seal the autoclave, purge with CO gas, and then pressurize to 40 bar.

  • Heat the reaction mixture to 140 °C and stir vigorously for 24 hours.

  • After cooling and carefully venting the CO, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine. To remove residual palladium, wash the organic layer with a 10% aqueous solution of sodium thiosulfate.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield dimethyl thiophene-2,5-dicarboxylate.[9]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvent.Use a more electron-rich ligand (e.g., P(t-Bu)₃). Increase temperature in 10 °C increments. Ensure all reagents and solvents are anhydrous.
Formation of Monocarbonyl Product Only Insufficient temperature or CO pressure for second carbonylation.Increase temperature to >120 °C and CO pressure to >20 bar. Increase reaction time.
Decomposition of Catalyst (Palladium Black) Ligand dissociation at high temperature; Impurities (e.g., oxygen).Increase ligand-to-palladium ratio. Ensure the reaction is run under a strictly inert atmosphere.
Side Product Formation (e.g., Hydrodechlorination) Presence of a hydrogen source; Catalyst decomposition.Ensure base and solvent are free of water. Screen different ligand/base combinations.
Difficulty Removing Palladium from Product Strong coordination of product to Pd.During work-up, wash with aqueous sodium thiosulfate or use a commercial palladium scavenger resin.[8]

Conclusion

The palladium-catalyzed carbonylation of dichlorothiophenes is a robust and adaptable method for synthesizing valuable thiophene carboxylic acid derivatives. Success relies on the rational selection of an appropriate ligand to facilitate the activation of the inert C-Cl bonds. By carefully controlling reaction parameters such as stoichiometry, temperature, and CO pressure, researchers can selectively target either monocarbonylated or dicarbonylated products. The protocols and insights provided herein serve as a foundational guide for chemists in the pharmaceutical and materials science fields to effectively utilize this powerful transformation.

References

  • Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100-3103.

  • Larhed, M. (2012). Palladium-Catalyzed Carbonylation and Arylation Reactions. DiVA portal.

  • Beller, M., & Eckert, M. (2001). Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. CHIMIA, 55(7), 632-636.

  • Klapars, A., & Buchwald, S. L. (2002). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Journal of the American Chemical Society, 124(50), 14844-14845.

  • Brennführer, A., Neumann, H., & Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114-4133.

  • Grushin, V. V., & Alper, H. (1992). Palladium-Catalyzed Carbonylation and Coupling Reactions of Aryl Chlorides and Amines. The Journal of Organic Chemistry, 57(9), 2531-2537.

  • Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4–ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478.

  • Reddit r/Chempros Discussion. (2025). Your trick to remove residual palladium.

  • Gallou, F., et al. (2023). Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media. ACS Catalysis, 13(19), 13093-13101.

  • Magomedov, N. A. (2022). Recent Developments in Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. Journal of the Brazilian Chemical Society.

Sources

Method

Application Note &amp; Protocol: Vapor-Phase Chlorination of Thiophenes for Specialty Chemical Synthesis

Abstract: This comprehensive guide provides a detailed protocol and theoretical framework for the vapor-phase chlorination of thiophene. It is intended for researchers, scientists, and drug development professionals enga...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed protocol and theoretical framework for the vapor-phase chlorination of thiophene. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated thiophene derivatives, which are valuable precursors in the pharmaceutical and materials science industries. This document outlines the experimental setup, step-by-step procedures, safety protocols, and analytical methods for monitoring the reaction and characterizing the products. The causality behind experimental choices is explained to ensure a thorough understanding of the process.

Introduction: The Significance of Chlorinated Thiophenes

Thiophene and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and materials science. The introduction of chlorine atoms to the thiophene ring significantly modifies its electronic and physical properties, influencing the molecule's stability, polarity, and reactivity.[1] This makes chlorinated thiophenes highly valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. While liquid-phase chlorination is a common method, vapor-phase chlorination offers potential advantages in terms of continuous processing, selectivity, and reduced solvent waste. This application note details a robust experimental setup for the vapor-phase chlorination of thiophene, a process that requires precise control over reaction parameters to achieve desired product distributions.

Theoretical Background

The chlorination of thiophene proceeds via an electrophilic aromatic substitution mechanism. The pi-electron cloud of the thiophene ring attacks a chlorine molecule, leading to the formation of a sigma complex (arenium ion). A subsequent deprotonation step restores the aromaticity of the ring, yielding the chlorinated thiophene and hydrogen chloride (HCl) as a byproduct.

The reaction can be summarized as follows:

C₄H₄S + Cl₂ → C₄H₃ClS + HCl

Further chlorination can occur to produce di- and poly-chlorinated thiophenes. The position of chlorination is influenced by the directing effects of the sulfur atom and any existing substituents on the thiophene ring. Electrophilic substitution on thiophene preferentially occurs at the 2-position.[1]

Experimental Setup

The vapor-phase chlorination of thiophene requires a custom-built reactor system that allows for the controlled mixing of gaseous reactants at elevated temperatures. The following is a detailed description of the components and their assembly.

Materials and Reagents
Material/Reagent Grade Supplier Purpose
Thiophene (C₄H₄S)≥99%Sigma-AldrichReactant
Chlorine (Cl₂)≥99.5%AirgasReactant
Nitrogen (N₂)High PurityAirgasInert gas for purging and dilution
Sodium Hydroxide (NaOH)Reagent GradeVWRFor scrubbing acidic off-gases
Anhydrous Calcium Chloride (CaCl₂)Reagent GradeFisher ScientificDrying agent for gas streams
Apparatus

A schematic of the experimental setup is provided below. The system consists of a reactant delivery system, a preheating zone, a tubular reactor, a condenser, a collection flask, and an off-gas scrubbing system.

VaporPhaseChlorination cluster_reactants Reactant Delivery cluster_reactor Reaction Zone cluster_product Product Collection & Purification Thiophene Thiophene Reservoir MFC_T MFC Thiophene Thiophene->MFC_T Chlorine Chlorine Cylinder MFC_Cl MFC Chlorine Chlorine->MFC_Cl Nitrogen Nitrogen Cylinder MFC_N MFC Nitrogen Nitrogen->MFC_N Preheater Preheating Zone MFC_T->Preheater Vaporized Thiophene MFC_Cl->Preheater Chlorine Gas MFC_N->Preheater Nitrogen Gas Reactor Tubular Reactor (Packed Bed) Preheater->Reactor Condenser Condenser Reactor->Condenser Product Mixture Furnace Tube Furnace Collection Collection Flask Condenser->Collection Liquid Products Scrubber NaOH Scrubber Condenser->Scrubber Non-condensable Gases Vent Vent Scrubber->Vent

Caption: Experimental workflow for vapor-phase chlorination of thiophene.

Experimental Protocol

Pre-Reaction Setup
  • System Assembly: Assemble the reactor system as shown in the diagram above in a well-ventilated fume hood. Ensure all connections are secure and leak-proof.

  • Scrubber Preparation: Prepare a 2 M solution of sodium hydroxide and fill the gas scrubbing bottles.

  • Leak Test: Pressurize the system with nitrogen to 1.5 times the intended operating pressure and check for leaks using a soap solution.

  • Purging: Purge the entire system with nitrogen for at least 30 minutes to remove any air and moisture.

Reaction Execution
  • Heating: Heat the tubular reactor to the desired reaction temperature (e.g., 200-400 °C) using the tube furnace.

  • Reactant Flow:

    • Set the nitrogen flow to the desired rate using its mass flow controller (MFC).

    • Heat the thiophene reservoir to a temperature sufficient to generate a stable vapor pressure.

    • Introduce the vaporized thiophene into the nitrogen stream at a controlled rate using its MFC.

    • Once the thiophene flow is stable, slowly introduce chlorine gas into the reactant stream at the desired molar ratio using its MFC.

  • Reaction Monitoring: Monitor the reaction temperature and pressure throughout the experiment. Collect samples of the condensed product at regular intervals for analysis.

  • Shutdown:

    • Stop the flow of chlorine and thiophene.

    • Continue the nitrogen flow to purge the reactor of any remaining reactants and products.

    • Turn off the furnace and allow the reactor to cool to room temperature under a nitrogen atmosphere.

Post-Reaction Workup and Analysis
  • Product Collection: Carefully disconnect the collection flask. The collected liquid will be a mixture of unreacted thiophene, chlorinated thiophenes, and dissolved HCl.

  • Neutralization: Wash the crude product with a saturated sodium bicarbonate solution to neutralize any dissolved HCl, followed by washing with water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Purify the chlorinated thiophenes by fractional distillation.

  • Analysis: Analyze the product fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different chlorinated thiophene isomers.[2]

Reaction Mechanism Visualization

The electrophilic substitution mechanism for the monochlorination of thiophene is depicted below.

ElectrophilicSubstitution cluster_reactants cluster_intermediate cluster_products Thiophene Thiophene SigmaComplex Sigma Complex (Arenium Ion) Thiophene->SigmaComplex + Cl₂ Chlorine Cl-Cl Chlorothiophene 2-Chlorothiophene SigmaComplex->Chlorothiophene - H⁺ HCl H-Cl

Caption: Mechanism of electrophilic chlorination of thiophene.

Troubleshooting

Problem Possible Cause Solution
Low conversion of thiopheneReaction temperature too low.Increase the reactor temperature in increments of 20 °C.
Insufficient residence time.Decrease the total gas flow rate.
Formation of tars and polymersReaction temperature too high.Decrease the reactor temperature.
High concentration of chlorine.Decrease the chlorine to thiophene molar ratio.
Poor selectivity for monochlorinationHigh chlorine to thiophene molar ratio.Decrease the chlorine to thiophene molar ratio.
High reaction temperature.Decrease the reactor temperature.

Safety Considerations

Chemical Hazards:

  • Thiophene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Chlorine: A toxic and corrosive gas that is 2.5 times heavier than air.[3][4] It can cause severe respiratory tract irritation, which can be fatal.[3] Wet chlorine is very corrosive.[3]

  • Chlorinated Thiophenes: May be toxic and irritants. Some derivatives, like 2-(chloromethyl)thiophene, are known to be unstable and can decompose violently.[5]

  • Hydrogen Chloride (HCl): Corrosive gas that is a byproduct of the reaction.

Procedural Safety:

  • Engineering Controls: The entire experiment must be conducted in a certified chemical fume hood with adequate ventilation.[3] A chlorine gas detector should be installed in the vicinity of the experiment.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.[6] A properly fitted respirator with an appropriate cartridge for chlorine and organic vapors may be necessary.

  • Emergency Procedures: An emergency response plan should be in place for accidental releases of chlorine or other hazardous chemicals.[7] An eyewash station and safety shower must be readily accessible.[4] In case of a chlorine leak, evacuate the area immediately and stay upwind.[4]

References

  • Campaigne, E., & LeSuer, W. M. (Year). Chlorination of Thiophenes with Sulfuryl Chloride. Journal of the American Chemical Society. [Link]

  • Eurofins. (2021, January 13). Analytical Method Summaries. [Link]

  • New Jersey Department of Environmental Protection. (2019, May 13). Handling Chlorine Safely. [Link]

  • Special Gas Instruments. (n.d.). Chlorine gas handling tips. [Link]

  • De Nora. (n.d.). Technical Data — Safe Handling of Chlorine Gas. [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • International Science Community Association. (2012, July). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. Research Journal of Chemical Sciences, 2(7), 75-78. [Link]

Sources

Application

The Strategic Role of 4,5-Dichloro-3-methoxythiophene-2-carboxylic Acid in the Synthesis of Novel Thiophene-Based Insecticides

Introduction: The Quest for Novel Insecticidal Scaffolds The relentless evolution of insecticide resistance necessitates a continuous search for novel chemical scaffolds that exhibit potent activity against a wide range...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Insecticidal Scaffolds

The relentless evolution of insecticide resistance necessitates a continuous search for novel chemical scaffolds that exhibit potent activity against a wide range of agricultural pests while maintaining a favorable toxicological profile for non-target organisms. In this context, substituted thiophene derivatives have emerged as a promising class of precursors for the development of next-generation insecticides.[1] Among these, 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid stands out as a key building block, offering a unique combination of electronic and steric properties that can be exploited to design highly efficacious insecticidal molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this versatile chemical intermediate in the synthesis of a novel class of 2,6-dihaloaryl 1,2,4-triazole insecticides.

The core principle behind the use of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid lies in its ability to be readily converted into a reactive acid chloride. This intermediate can then be coupled with a variety of nucleophilic partners, most notably substituted aminotriazoles, to generate a diverse library of potential insecticidal candidates. The resulting thiophene-triazole conjugates have demonstrated significant activity against both chewing and sap-feeding pests, making them valuable assets in integrated pest management (IPM) strategies.

Chemical Properties and Reactivity of the Core Scaffold

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a crystalline solid with the following key physicochemical properties:

PropertyValueSource
Molecular Formula C₆H₄Cl₂O₃S[2]
Molecular Weight 227.07 g/mol [2]
CAS Number 120715-49-3[2]
Appearance Off-white to light yellow crystalline powderCommercially available

The reactivity of this molecule is primarily dictated by the carboxylic acid functionality and the electron-withdrawing effects of the two chlorine atoms on the thiophene ring. The carboxylic acid group can be readily activated to form an acyl chloride, which is a highly reactive electrophile susceptible to nucleophilic attack. This activation is a critical first step in the synthesis of the target insecticides.

Conceptual Synthetic Pathway to a Representative Thiophene-Triazole Insecticide

The overall synthetic strategy involves a two-step process, as illustrated in the workflow diagram below. The first step is the activation of the carboxylic acid to the corresponding acid chloride. The second step is the coupling of the acid chloride with a suitable aminotriazole to form the final insecticidal compound.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Coupling Reaction A 4,5-Dichloro-3-methoxy- thiophene-2-carboxylic acid C 4,5-Dichloro-3-methoxy- thiophene-2-carbonyl chloride A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E Representative Thiophene-Triazole Insecticide C->E Amide Bond Formation C->E D 3-Amino-1-methyl-1H-1,2,4-triazole

Caption: General workflow for the synthesis of a thiophene-triazole insecticide.

Detailed Experimental Protocols

The following protocols are representative examples based on established synthetic methodologies for analogous compounds and should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of 4,5-Dichloro-3-methoxythiophene-2-carbonyl chloride

Objective: To activate the carboxylic acid functionality of the starting material to the more reactive acid chloride.

Materials:

  • 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser and drying tube

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid (1.0 eq).

  • Add anhydrous DCM or toluene to the flask to create a suspension.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) to the suspension at room temperature with stirring. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) can be added.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or the cessation of gas evolution.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4,5-Dichloro-3-methoxythiophene-2-carbonyl chloride is typically used in the next step without further purification.

Causality and Insights: The use of an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid. The choice between thionyl chloride and oxalyl chloride may depend on the scale of the reaction and the desired purity of the intermediate; oxalyl chloride often provides cleaner reactions with gaseous byproducts.

Protocol 2: Synthesis of a Representative Thiophene-Triazole Insecticide

Objective: To couple the synthesized acid chloride with an aminotriazole to form the final insecticidal compound.

Materials:

  • Crude 4,5-Dichloro-3-methoxythiophene-2-carbonyl chloride (from Protocol 1)

  • 3-Amino-1-methyl-1H-1,2,4-triazole (or other suitable aminotriazole)

  • Anhydrous triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer

  • Round-bottom flask with a nitrogen inlet

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-Amino-1-methyl-1H-1,2,4-triazole (1.0 - 1.2 eq) and anhydrous triethylamine (1.5 - 2.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4,5-Dichloro-3-methoxythiophene-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aminotriazole solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thiophene-triazole insecticide.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Insights: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the aminotriazole for the acid chloride. The reaction is initially performed at a low temperature to control the exothermic reaction and minimize side-product formation. Column chromatography is a standard and effective method for purifying the final compound to a high degree of purity required for biological testing.

Mode of Action and Biological Activity

While the specific mode of action for insecticides derived directly from 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a subject of ongoing research, the broader class of 2,6-dihaloaryl 1,2,4-triazole insecticides is known to target the insect nervous system. Evidence suggests that these compounds act as modulators of nicotinic acetylcholine receptors (nAChRs).[3][4][5][6][7]

G Insecticide Thiophene-Triazole Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) Insecticide->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates Neuron Postsynaptic Neuron Overstimulation Continuous Nerve Stimulation IonChannel->Overstimulation Leads to Paralysis Paralysis and Death Overstimulation->Paralysis Results in

Caption: Postulated mode of action of thiophene-triazole insecticides.

These insecticides bind to the nAChRs, leading to the persistent opening of the associated ion channels.[3][6] This results in an uncontrolled influx of ions into the postsynaptic neuron, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[3] The selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key factor in their favorable safety profile.

Preliminary biological assays on related 2,6-dihaloaryl 1,2,4-triazole insecticides have demonstrated potent activity against a range of economically important pests, including:

  • Lepidoptera: (e.g., caterpillars)

  • Hemiptera: (e.g., aphids, whiteflies)

  • Thysanoptera: (e.g., thrips)

  • Coleoptera: (e.g., beetles)

Conclusion and Future Directions

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a valuable and versatile building block for the synthesis of a new generation of thiophene-based insecticides. The straightforward and efficient synthetic protocols outlined in this application note provide a solid foundation for the discovery and development of novel pest management solutions. Further research should focus on expanding the library of thiophene-triazole derivatives to explore the structure-activity relationships (SAR) in greater detail. This will enable the fine-tuning of the insecticidal potency and spectrum of activity, while further optimizing the toxicological and environmental profiles of these promising compounds. The continued investigation into the precise molecular interactions with the target nAChRs will also be crucial for understanding and overcoming potential resistance mechanisms.

References

  • Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors. PubMed.
  • Modes of action, resistance and toxicity of insecticides targeting nicotinic acetylcholine receptors. UCL Discovery.
  • Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster. PubMed.
  • Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PMC - PubMed Central.
  • Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions.
  • Synthesis and insecticidal activity of 1,2,4-triazole derivatives.

Sources

Method

Application Notes and Protocols for the Grignard Reaction of Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Utility of Thienyl Grignard Reagents Thiophene moieties are privileged structures in medicinal chemistry and materials science, r...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Thienyl Grignard Reagents

Thiophene moieties are privileged structures in medicinal chemistry and materials science, renowned for their ability to modulate physicochemical and electronic properties. The formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophene ring is a cornerstone of synthesizing novel drug candidates and advanced organic materials. Among the myriad of synthetic tools available, the Grignard reaction remains a powerful and versatile method for the functionalization of substituted thiophenes.[1]

This guide provides a comprehensive overview of the Grignard reaction as applied to substituted thiophenes, offering detailed protocols, mechanistic insights, and practical advice for overcoming common challenges. The information presented herein is intended to empower researchers to confidently and successfully employ this venerable reaction in their synthetic endeavors.

Mechanistic Principles and Key Considerations

The Grignard reaction involves the reaction of an organohalide with magnesium metal in an ethereal solvent to form an organomagnesium halide, commonly known as a Grignard reagent.[2] In the context of thiophenes, this typically involves the reaction of a halothiophene (most commonly a bromothiophene) with magnesium turnings in a dry ether solvent such as diethyl ether or tetrahydrofuran (THF).[3] The resulting thienylmagnesium halide is a potent nucleophile and a strong base, capable of reacting with a wide array of electrophiles.[4]

The formation of the Grignard reagent is believed to proceed via a radical mechanism on the surface of the magnesium metal.[5] The polarity of the carbon-halogen bond is effectively reversed in the Grignard reagent, transforming an electrophilic carbon into a highly nucleophilic one, a concept known as "umpolung".[5]

The Schlenk Equilibrium in Thiophene Grignard Reagents

It is crucial to recognize that a Grignard reagent in solution is not a single, simple species but rather exists in a dynamic equilibrium known as the Schlenk equilibrium.[6] This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and magnesium dihalide (MgX₂).

For thiophene Grignard reagents, computational studies have revealed a complex landscape of monomeric, dimeric, and aggregated species in solution.[6] The nature and reactivity of the Grignard reagent can be significantly influenced by the solvent, temperature, and the specific substituents on the thiophene ring.

Challenges in Grignard Reactions with Substituted Thiophenes

While powerful, the Grignard reaction is not without its challenges, particularly when working with functionalized thiophenes. A thorough understanding of these potential pitfalls is essential for successful execution.

Magnesium Activation: Overcoming the Oxide Layer

A common hurdle in Grignard reagent formation is the passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal. This layer can inhibit the reaction with the halothiophene. Several methods can be employed to activate the magnesium surface:

  • Mechanical Activation: Vigorously stirring the magnesium turnings can help to physically break the oxide layer.

  • Chemical Activation: The addition of a small amount of an activating agent is often the most effective approach. Common activators include:

    • Iodine: A crystal of iodine can be added to the magnesium suspension. The disappearance of the purple color often indicates the initiation of the Grignard reaction.[7]

    • 1,2-Dibromoethane: This reagent reacts with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh metal surface.[8]

    • Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be used to initiate the reaction.

Anhydrous Conditions: The Achilles' Heel of Grignard Reagents

Grignard reagents are extremely sensitive to protic sources, such as water.[7] Trace amounts of moisture in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms, leading to low or no yield of the desired product.[9] Therefore, it is imperative to work under strictly anhydrous conditions.

  • Glassware: All glassware should be thoroughly flame-dried under vacuum or oven-dried prior to use.

  • Solvents: Anhydrous solvents, typically purchased in sealed bottles or freshly distilled from an appropriate drying agent, are essential.

  • Reagents: The halothiophene and any subsequent electrophiles should be dry.

Functional Group Incompatibility

The high basicity and nucleophilicity of Grignard reagents limit the types of functional groups that can be present on the thiophene starting material or the electrophile.[10] Incompatible functional groups include:

  • Acidic Protons: Alcohols, carboxylic acids, amines, and even terminal alkynes will be deprotonated by the Grignard reagent.[4]

  • Electrophilic Carbonyls: Aldehydes, ketones, esters, and amides will react with the Grignard reagent.[4]

  • Other Reactive Groups: Nitriles, epoxides, and nitro groups are also generally incompatible.[11]

For the synthesis of thiophenes bearing these functional groups, a protection strategy or an alternative synthetic route, such as a halogen-magnesium exchange reaction at low temperatures with reagents like isopropylmagnesium chloride, may be necessary.[12]

Side Reactions: Wurtz Coupling

A common side reaction in Grignard reagent formation is the Wurtz coupling, where two organohalide molecules couple to form a dimer. This is more prevalent at higher concentrations of the organohalide and at elevated temperatures.[7] Slow, dropwise addition of the halothiophene to the magnesium suspension can help to minimize this side reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation of 2- and 3-thienylmagnesium bromide and their subsequent reaction with a model electrophile, benzaldehyde.

Protocol 1: Synthesis of 2-Thienylmagnesium Bromide

This protocol describes the preparation of 2-thienylmagnesium bromide from 2-bromothiophene.

Materials:

  • Magnesium turnings

  • 2-Bromothiophene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of a solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel. The disappearance of the iodine color and gentle refluxing of the solvent indicate the initiation of the reaction.[3] If the reaction does not start, gentle warming may be required.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until most of the magnesium has been consumed. The solution will typically appear grayish and cloudy.[3]

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of benzaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Thienylmagnesium Bromide

The synthesis of 3-thienylmagnesium bromide can be more challenging than its 2-substituted counterpart due to the lower reactivity of 3-bromothiophene.[13] Activation of magnesium is often critical for success.

Materials:

  • Magnesium turnings

  • 3-Bromothiophene

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Dibromoethane

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

  • Inert atmosphere

Procedure:

  • Apparatus Setup and Magnesium Activation: Follow steps 1 and 2 from Protocol 1, but instead of iodine, add a few drops of 1,2-dibromoethane to the magnesium turnings in anhydrous THF. Gentle warming may be necessary to initiate the activation, which is indicated by the evolution of gas (ethylene).

  • Initiation and Grignard Reagent Formation: Proceed as in steps 3 and 4 of Protocol 1, using a solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF. The reaction may require a longer reflux time to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile and Work-up: Follow steps 5, 6, and 7 from Protocol 1 to react the 3-thienylmagnesium bromide with benzaldehyde and to isolate and purify the product.

Data Presentation: Representative Reactions and Yields

The following table summarizes representative reactions of thiophene Grignard reagents with various electrophiles. Yields are indicative and can vary depending on the specific substrate and reaction conditions.

Starting ThiopheneElectrophileProduct TypeApproximate Yield (%)Reference
2-BromothiopheneBenzaldehyde1-(2-thienyl)phenylmethanol70-85[14]
2-BromothiopheneCarbon Dioxide2-Thiophenecarboxylic acid60-75[4]
3-BromothiopheneN,N-Dimethylformamide (DMF)3-Thiophenecarboxaldehyde50-65[7]
2-Bromo-5-propylthiophene1,4-Dibromobenzene (Kumada Coupling)2-Propyl-5-(4-bromophenyl)thiophene73[14]

Visualization of the Grignard Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of a substituted thiophene via a Grignard reaction.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification Halothiophene Substituted Halothiophene Reaction_Prep Reaction Setup (Inert Atmosphere) Halothiophene->Reaction_Prep Mg Magnesium Turnings Mg->Reaction_Prep Activator Activator (e.g., I₂, C₂H₄Br₂) Activator->Reaction_Prep Solvent_Prep Anhydrous Ethereal Solvent Solvent_Prep->Reaction_Prep Grignard_Reagent Thienylmagnesium Halide Solution Reaction_Prep->Grignard_Reagent Initiation & Formation Reaction_Step Nucleophilic Addition Grignard_Reagent->Reaction_Step Electrophile Electrophile (e.g., Aldehyde, Ketone, CO₂) Electrophile->Reaction_Step Solvent_Reaction Anhydrous Solvent Solvent_Reaction->Reaction_Step Intermediate Magnesium Alkoxide Intermediate Reaction_Step->Intermediate Formation of Alkoxide Intermediate Quench Aqueous Quench (e.g., NH₄Cl) Intermediate->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying Agent (e.g., MgSO₄) Extraction->Drying Purification Purification (e.g., Chromatography) Drying->Purification Final_Product Functionalized Thiophene Product Purification->Final_Product

Caption: General workflow for the Grignard reaction of substituted thiophenes.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Reaction fails to initiate - Inactive magnesium surface due to oxide layer.- Presence of moisture in the reaction system.- Activate magnesium with iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent.- Ensure all glassware is rigorously dried and use anhydrous solvents.
Low yield of Grignard reagent - Incomplete reaction.- Wurtz coupling side reaction.- Presence of incompatible functional groups.- Increase reaction time or gently heat the mixture.- Add the halothiophene slowly and dilute.- Protect incompatible functional groups prior to the reaction.
Formation of a significant amount of biphenyl-type byproduct - Wurtz coupling is favored.- Lower the reaction temperature.- Use a less concentrated solution of the halothiophene.
Product is not formed after addition of the electrophile - Grignard reagent was not formed successfully.- The electrophile is unreactive.- Confirm Grignard formation by quenching a small aliquot with D₂O and analyzing by NMR.- Use a more reactive electrophile or consider catalysis for cross-coupling reactions.

Conclusion

The Grignard reaction remains an indispensable tool for the synthetic chemist working with substituted thiophenes. By understanding the underlying mechanistic principles, recognizing potential challenges, and adhering to meticulous experimental technique, researchers can harness the power of this reaction to construct a diverse array of functionalized thiophene derivatives for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the intricacies of this classic yet highly relevant transformation.

References

  • BenchChem. (2025). Application Note: Synthesis of Functionalized 2-Propylthiophenes via Grignard Reaction.
  • Knochel, P. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München.
  • ElectronicsAndBooks. (n.d.). Synthesis of Thiophene/Phenylene Co-oligomers. I. - Phenyl-capped Oligothiophenes. Retrieved from [Link]

  • Lab Alley. (2024). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade.
  • MDPI. (n.d.). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reagents. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes.
  • Organic Letters. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. 3(26), 4295-4297.
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  • Quora. (2018). What precaution would you adopt while preparing a Grignard reagent?.
  • YouTube. (2024). Grignard reaction safety.
  • ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?.
  • The Royal Society of Chemistry. (n.d.).
  • LookChem. (n.d.). 2-Thienylmagnesium bromide. Retrieved from [Link]

  • International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. 3(1).
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  • The Student Room. (2007). what precautions should you take when preparing grignard solutions?.
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  • Peltzer, R. M., Gauss, J., Eisenstein, O., & Cascella, M. (2020). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. The journal of physical chemistry. A, 124(8), 1480–1488.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (CAS No. 120715-49-3)[1][2].

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (CAS No. 120715-49-3)[1][2]. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. We will delve into a reliable synthetic pathway, provide detailed, step-by-step protocols, and address common challenges through a comprehensive troubleshooting guide and frequently asked questions. Our focus is not just on the procedural steps but on the underlying chemical principles to empower you to optimize your yield and purity.

Synthetic Strategy Overview

The synthesis of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The chosen strategy involves a two-step sequence starting from commercially available 3-methoxythiophene:

  • Directed Ortho-Metalation and Carboxylation: The synthesis begins with the regioselective lithiation of 3-methoxythiophene at the C2 position, directed by the methoxy group. The resulting thienyllithium intermediate is then quenched with carbon dioxide (dry ice) to install the carboxylic acid functionality.

  • Electrophilic Chlorination: The second step involves the dichlorination of the 3-methoxythiophene-2-carboxylic acid intermediate at the vacant and highly activated C4 and C5 positions using N-Chlorosuccinimide (NCS).

This approach is logical because the electron-donating methoxy group activates the thiophene ring for electrophilic substitution and directs the initial lithiation, setting the stage for the subsequent functionalizations.[3][4]

Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Carboxylation cluster_1 Step 2: Dichlorination SM 3-Methoxythiophene INT1 2-Thienyllithium Intermediate SM->INT1 n-BuLi, THF -78 °C P1 3-Methoxythiophene- 2-carboxylic acid INT1->P1 1. CO2 (s) 2. H3O+ workup P2 4,5-Dichloro-3-methoxy- thiophene-2-carboxylic acid P1->P2 N-Chlorosuccinimide (NCS) Acetic Acid, 35 °C

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methoxythiophene-2-carboxylic acid

This procedure details the formation of the carboxylic acid intermediate via directed ortho-metalation.

Reagents and Materials

ReagentM.W.AmountMolesEq.
3-Methoxythiophene114.165.00 g43.8 mmol1.0
n-Butyllithium (2.5 M in hexanes)64.0619.3 mL48.2 mmol1.1
Anhydrous Tetrahydrofuran (THF)-100 mL--
Carbon Dioxide (Dry Ice)44.01~30 g~680 mmol~15
Hydrochloric Acid (3 M aq.)36.46~50 mL--
Diethyl Ether-200 mL--

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-methoxythiophene and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting pale-yellow solution at -78 °C for 1 hour.

  • Carboxylation: Carefully add crushed dry ice pellets to the reaction mixture in small portions, maintaining the inert atmosphere. A thick white precipitate will form. Allow the mixture to slowly warm to room temperature overnight as the excess CO₂ sublimates.

  • Quenching & Workup: Add 50 mL of water to the reaction mixture. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 3 M HCl. A white precipitate of 3-methoxythiophene-2-carboxylic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Expected Outcome: A white solid with an expected yield of 75-85%.

Protocol 2: Synthesis of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

This procedure details the electrophilic chlorination of the thiophene ring.

Reagents and Materials

ReagentM.W.AmountMolesEq.
3-Methoxythiophene-2-carboxylic acid158.185.00 g31.6 mmol1.0
N-Chlorosuccinimide (NCS)133.539.30 g69.5 mmol2.2
Glacial Acetic Acid-75 mL--
Ethyl Acetate-150 mL--
Saturated Sodium Bicarbonate (aq.)-100 mL--
Brine-50 mL--

Procedure:

  • Setup: In a round-bottom flask, dissolve 3-methoxythiophene-2-carboxylic acid in glacial acetic acid.

  • Reagent Addition: Add N-Chlorosuccinimide portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 35 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. A similar methodology has been reported for the dichlorination of related thiophene carboxylic acids.[5]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a solid.

  • Expected Outcome: A pale yellow or off-white solid with an expected yield of 80-90%.[5]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: Low or no yield of 3-methoxythiophene-2-carboxylic acid after Step 1.

  • Potential Cause 1: Inactive n-Butyllithium. n-BuLi is highly reactive with atmospheric moisture and carbon dioxide. Its concentration may have decreased over time.

    • Solution: Titrate the n-BuLi solution before use to determine its exact molarity. Always use a fresh bottle or one that has been stored and handled under strict inert atmosphere conditions.

  • Potential Cause 2: Presence of water in the reaction. Trace amounts of water in the solvent (THF) or on the glassware will rapidly quench the n-BuLi and the thienyllithium intermediate.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and assembled under an inert atmosphere. Use a freshly distilled or commercially available anhydrous grade of THF.

  • Potential Cause 3: Inefficient carboxylation. The thienyllithium intermediate can react with other electrophiles if the CO₂ is not added correctly or is of poor quality.

    • Solution: Use a large excess of freshly crushed, high-quality dry ice. Add the reaction mixture to the dry ice (or vice-versa) in a way that minimizes exposure to air. Ensure the temperature remains low during the addition.

Problem: The reaction mixture in Step 2 (Chlorination) turns dark brown/black, and the yield is low.

  • Potential Cause: Overheating or side reactions. Thiophene rings, especially when activated, can be susceptible to decomposition or polymerization under aggressive electrophilic conditions.[6]

    • Solution: Maintain strict temperature control. Add the NCS in portions to manage any exotherm. Ensure the starting material is pure, as impurities can catalyze decomposition. If the reaction is too aggressive, consider running it at a lower temperature for a longer duration.

Problem: TLC/LC-MS analysis of the Step 2 reaction shows a mixture of starting material, mono-chlorinated, and di-chlorinated products.

  • Potential Cause: Insufficient chlorinating agent or reaction time. The chlorination occurs stepwise, and incomplete reaction is a common issue.

    • Solution: Ensure you are using at least 2.1-2.2 equivalents of NCS. If the reaction stalls, consider adding an additional small portion (0.1 eq.) of NCS. Increase the reaction time and continue monitoring until the starting material and mono-chlorinated intermediate are consumed.

Problem: The final product is an oil or waxy solid that is difficult to purify by recrystallization.

  • Potential Cause: Residual solvent or impurities. Acetic acid from the reaction or succinimide (the byproduct of NCS) can be difficult to remove and may act as crystallization inhibitors.

    • Solution: Be thorough during the aqueous workup, especially the sodium bicarbonate wash, to completely remove acetic acid. If recrystallization fails, column chromatography on silica gel is a reliable alternative for purifying substituted thiophenecarboxylic acids.[5]

Troubleshooting Logic Diagram

Troubleshooting cluster_step2 Troubleshooting Step 2: Dichlorination start Low Yield of Final Product q1 Analyze crude product by NMR/LC-MS start->q1 path1 Mainly Starting Material q1->path1 Result? path2 Mixture of Mono- and Di-chloro q1->path2 path3 Complex mixture/ Decomposition q1->path3 sol1a Increase NCS eq. (to 2.2-2.3) path1->sol1a sol1b Increase Reaction Time / Temperature path1->sol1b sol2 Drive reaction to completion: - Add 0.1 eq. NCS - Extend reaction time path2->sol2 sol3 Repeat with better temperature control. Consider alternative solvent. path3->sol3

Caption: Decision tree for troubleshooting the dichlorination step.

Frequently Asked Questions (FAQs)

Q1: Why is the lithiation performed at -78 °C? A1: The C-Li bond in organolithium reagents is highly polarized, making them extremely strong bases and nucleophiles. Performing the reaction at -78 °C is critical to prevent side reactions, such as the decomposition of the solvent (THF) or reaction at other positions on the thiophene ring. It provides kinetic control, ensuring the thermodynamically favored ortho-deprotonation occurs selectively.

Q2: Can I use a different chlorinating agent instead of NCS? A2: Yes, other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can be used for chlorinating thiophenes.[7] However, NCS is often preferred in a laboratory setting because it is a solid that is easier and safer to handle than gaseous chlorine or highly reactive sulfuryl chloride. It often provides cleaner reactions with fewer side products, though the choice may depend on the specific substrate and desired scale.[5]

Q3: My final product appears pure by NMR, but the melting point is broad. Why? A3: A broad melting point range typically indicates the presence of impurities, even if they are not easily visible in a standard ¹H NMR spectrum. These could be isomers, residual solvents, or inorganic salts from the workup. We recommend further purification, such as recrystallization from a different solvent system or column chromatography. Additionally, running a higher resolution NMR or obtaining a ¹³C NMR spectrum may reveal minor impurities.

Q4: Can I perform the chlorination first and the carboxylation second? A4: While chemically possible, it is not the recommended route. Chlorinating 3-methoxythiophene first would likely yield a mixture of 2-chloro and 2,5-dichloro-3-methoxythiophene. Subsequent lithiation of this mixture would be unselective and difficult to control, leading to a complex product mixture that is challenging to separate. The presented route offers superior regiochemical control.

Q5: How should I store the final product, 4,5-dichloro-3-methoxythiophene-2-carboxylic acid? A5: As with most substituted carboxylic acids, the product should be stored in a cool, dry place in a tightly sealed container, away from strong bases and oxidizing agents. Long-term storage under an inert atmosphere is recommended to prevent slow degradation.

References

  • ResearchGate. (n.d.). Thiophenes: reactions and synthesis. Retrieved from ResearchGate. Link

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Google Patents. (n.d.). US2462697A - Thiophene-2-carboxylic acid.
  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Retrieved from [Link]

  • PubMed. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. (n.d.). Retrieved from a relevant chemical supplier's technical portal.
  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene...
  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. (n.d.).
  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
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  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • Google Patents. (n.d.). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • PubMed. (2025). Thiophene Esters Are Not Selective for H2S and Undergo Thiol and Esterase Cleavage. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids.
  • Illinois Experts. (1990). Base Hydrolysis of Coordinated Thiophene: A Route from Thiophenes to Furans and the Preparation of [(C>5>Me>5>)RhS]>4>. Retrieved from [Link]

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Sources

Optimization

Technical Support Center: Purification of Crude 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

Welcome to the technical support center for the purification of crude 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (CAS No. 120715-49-3)[1][2].

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (CAS No. 120715-49-3)[1][2]. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key building block with the high degree of purity required for subsequent applications. As a substituted thiophene, this molecule is integral in the synthesis of various pharmacologically active compounds[3].

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification of this compound.

Purification Workflow Overview

The purification strategy for 4,5-dichloro-3-methoxythiophene-2-carboxylic acid typically involves a primary purification step based on its acidic nature, followed by a secondary polishing step to remove closely related impurities. The choice of methods will depend on the nature and quantity of the impurities present in the crude material.

Purification_Workflow Crude Crude 4,5-Dichloro-3-methoxy- thiophene-2-carboxylic acid AcidBase Primary Purification: Acid-Base Extraction Crude->AcidBase Dissolution in organic solvent Recrystallization Secondary Purification: Recrystallization AcidBase->Recrystallization Isolate & Dry Precipitate Chromatography Alternative Secondary Purification: Column Chromatography AcidBase->Chromatography If impurities co-precipitate PureProduct Pure Product (>98% Purity) Recrystallization->PureProduct Chromatography->PureProduct

Caption: General purification workflow for 4,5-dichloro-3-methoxythiophene-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Question: My crude material is a dark, oily residue. How should I begin the purification?

Answer: A dark, oily appearance suggests the presence of significant impurities, which could be unreacted starting materials, by-products from the synthesis, or decomposition products. For such crude materials, a robust initial cleanup using acid-base extraction is highly recommended before attempting recrystallization or chromatography. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities[4][5][6].

The fundamental principle involves dissolving the crude product in an organic solvent and extracting it with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer[7]. Neutral and basic impurities will remain in the organic layer. Subsequently, acidifying the aqueous layer will precipitate the purified carboxylic acid[5][8].

Question: During acid-base extraction, I don't see any precipitate forming after acidifying the aqueous layer. What went wrong?

Answer: There are several potential reasons for the lack of precipitation:

  • Insufficient Acidification: The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt. The pH should be at least two to three units below the pKa of the carboxylic acid[8]. Use a pH meter or pH paper to ensure the solution is sufficiently acidic (pH 1-2). Add more acid (e.g., concentrated HCl) dropwise if necessary.

  • Low Concentration: The concentration of your product in the aqueous phase might be below its solubility limit, even in its protonated form. If you suspect this, you can try to extract the acidified aqueous solution with a suitable organic solvent (like ethyl acetate or dichloromethane), dry the organic extracts, and evaporate the solvent to recover the product[7].

  • Emulsion Formation: An emulsion between the organic and aqueous layers can trap your product. To break an emulsion, you can add brine (saturated NaCl solution) or let the mixture stand for an extended period.

Question: After recrystallization, the melting point of my product is still broad, and the color has not improved significantly. What should I do?

Answer: A broad melting point indicates the presence of impurities. If a single recrystallization is insufficient, consider the following:

  • Choice of Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen a variety of solvents or solvent systems (e.g., toluene/petroleum ether, alcohol/water) to find the optimal one for your specific impurity profile[8].

  • Activated Carbon Treatment: If the color is due to highly conjugated impurities, you can add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb these colored impurities. Be cautious not to add too much, as it can also adsorb your product.

  • Column Chromatography: If recrystallization fails to remove the impurities, it is likely that they have similar solubility properties to your product. In this case, column chromatography is the recommended next step.[3]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 4,5-dichloro-3-methoxythiophene-2-carboxylic acid?

A1: While the exact impurities depend on the synthetic route, common contaminants in related halogenated thiophene syntheses can include starting materials, incompletely halogenated or dehalogenated species, and by-products from side reactions[9][10][11]. For instance, if the synthesis involves the carbonation of a lithiated or Grignard reagent, unreacted organometallic species and their quenched by-products could be present[9].

Q2: Which solvent system is best for the recrystallization of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid?

A2: The optimal solvent system needs to be determined experimentally. A good starting point would be to test solvents of varying polarities. Given the structure of the molecule, solvents like toluene, a mixture of ethanol and water, or ethyl acetate and hexane mixtures could be effective[12]. The goal is to find a system where the compound is sparingly soluble at room temperature but readily soluble when heated.

Q3: Can I use column chromatography as the primary purification method?

A3: While possible, it is often more efficient to perform an acid-base extraction first to remove the bulk of neutral and basic impurities. This reduces the amount of material that needs to be loaded onto the column and can lead to better separation. For column chromatography of thiophene derivatives, silica gel is a common stationary phase, with mobile phases typically consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane)[3].

Q4: How can I assess the purity of my final product?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point for analysis[13].

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the initial purification of crude 4,5-dichloro-3-methoxythiophene-2-carboxylic acid to remove neutral and basic impurities.

Materials:

  • Crude 4,5-dichloro-3-methoxythiophene-2-carboxylic acid

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) or Saturated sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

  • Ice bath

Procedure:

  • Dissolve the crude material in a suitable organic solvent (e.g., 50 mL of diethyl ether for every 1 gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH or saturated NaHCO₃ solution.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of your carboxylic acid.

  • Drain the lower aqueous layer into a clean beaker.

  • Extract the organic layer two more times with the basic solution to ensure complete extraction of the acid.

  • Combine all aqueous extracts. The organic layer containing neutral and basic impurities can be discarded.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6 M HCl dropwise while stirring until the pH is approximately 1-2.

  • The purified 4,5-dichloro-3-methoxythiophene-2-carboxylic acid should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the solid obtained from acid-base extraction.

Materials:

  • Partially purified 4,5-dichloro-3-methoxythiophene-2-carboxylic acid

  • Recrystallization solvent (to be determined experimentally, e.g., toluene)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the solid in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Summary Table

Purification StepExpected PurityTypical YieldAppearance
Crude Material< 90%N/ADark oil or solid
After Acid-Base Extraction90-95%70-90%Off-white to light brown solid
After Recrystallization> 98%80-95% (of recrystallized material)White to off-white crystalline solid

Troubleshooting Decision-Making Diagram

Troubleshooting_Recrystallization start Impure Product After Recrystallization check_color Is the product still colored? start->check_color check_mp Is the melting point broad? check_color->check_mp No charcoal Treat with activated carbon check_color->charcoal Yes rescreen Re-screen for a better solvent system check_mp->rescreen Yes pure Pure Product check_mp->pure No charcoal->check_mp chromatography Proceed to Column Chromatography rescreen->chromatography If still impure

Caption: Decision-making process for troubleshooting a failed recrystallization.

References

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Nichols, L. (2022). Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
  • Acid–base extraction. (2023). In Wikipedia.
  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Application Note: High-Purity Isolation of 3-Thiophenemethanol using Flash Column Chrom
  • Separation of Thiophene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Bamine, J., et al. (2022). Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. MDPI.
  • Separation of the hydrodesulphurisation products of thiophene by gas chrom
  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Omega.
  • 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid. (n.d.). CymitQuimica.
  • 4,5-Dichloro-3-methoxy-thiophene-2-carboxylic acid. (n.d.). Sunway Pharm Ltd.
  • 4,5-Dichlorothiophene-2-carboxylic Acid. (n.d.). LGC Standards.
  • 4,5-Dichlorothiophene-2-carboxylic acid. (n.d.). PubChem.
  • 3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid. (n.d.). BLDpharm.
  • Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids.
  • 4,5-Dichloro-3-methoxy-thiophene-2-carboxylic acid. (n.d.). ChemicalBook.
  • An In-depth Technical Guide to the Synthesis and Purification of 3-(6-Methoxyhexyl)thiophene. (n.d.). BenchChem.
  • 4,5-Dichloro-3-methoxy-thiophene-2-carboxylic acid | 120715-49-3. (n.d.). ChemicalBook.
  • Lowe, D. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC - NIH.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2010). Beilstein Journals.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2010). Beilstein Journals.
  • AU9694298A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene. (n.d.).
  • Utility of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. Part 2. Solution Phase Synthesis of Tetrasubstituted Purines. (2007).

Sources

Troubleshooting

Technical Support Center: Synthesis of Dichlorinated Thiophenes

Welcome to the technical support center for the synthesis of dichlorinated thiophenes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of thiophene...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dichlorinated thiophenes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of thiophene chlorination. Instead of a rigid protocol, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific, practical challenges encountered in the laboratory. Our focus is on understanding the root causes of common issues—such as poor regioselectivity and byproduct formation—and providing actionable, field-tested solutions.

Section 1: Troubleshooting Poor Regioselectivity & Isomer Control

One of the most significant challenges in the direct chlorination of thiophene is controlling the position of the chlorine atoms. The reaction is a classic electrophilic aromatic substitution, where the electron-rich thiophene ring is attacked by an electrophile.[1] The sulfur atom's ability to stabilize the intermediate cation through resonance directs substitution primarily to the C2 and C5 positions.[2] However, achieving a single, pure dichlorinated isomer from the direct chlorination of unsubstituted thiophene is notoriously difficult, often resulting in a mixture of 2,3-, 2,4-, 2,5-, and 3,4-dichlorothiophenes.[3]

FAQ 1: My direct chlorination of thiophene yields a complex mixture of dichlorinated isomers. How can I selectively synthesize 2,5-dichlorothiophene?

Root Cause Analysis: Direct chlorination of thiophene with agents like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) is aggressive and often leads to poor selectivity. The initial monochlorination produces 2-chlorothiophene as the major product. The second chlorination is also directed to the available alpha-position (C5), but other isomers are invariably formed. Over-chlorination to tri- and tetrachlorothiophenes is also a common competing reaction.[3]

Recommended Strategy: Two-Step Synthesis via 2-Chlorothiophene

For obtaining high-purity 2,5-dichlorothiophene, a stepwise approach is superior to direct dichlorination.

Step-by-Step Protocol:

  • Synthesize 2-Chlorothiophene: Begin by monochlorinating thiophene under controlled conditions. Using a catalyst like a catalytic amount of iodine can improve the yield of 2-chlorothiophene while minimizing dichlorinated byproducts at this stage.[4]

  • Isolate 2-Chlorothiophene: Carefully purify the 2-chlorothiophene from unreacted thiophene and any dichlorinated isomers via fractional distillation.

  • Selective Chlorination of 2-Chlorothiophene: Chlorinate the purified 2-chlorothiophene. The existing chlorine atom deactivates the ring slightly but still directs the incoming electrophile to the vacant C5 position, yielding 2,5-dichlorothiophene as the major product.[3]

  • Alkali Treatment & Purification: The crude product from the second chlorination may contain addition byproducts. Heating the reaction mixture with an alkali solution (e.g., potassium hydroxide) before distillation helps to decompose these unstable adducts.[3] Subsequent fractional distillation can then yield substantially pure 2,5-dichlorothiophene.[3]

Section 2: Minimizing Over-Chlorination Byproducts

A frequent issue is the formation of tri- and tetrachlorothiophenes, which complicates purification and reduces the yield of the desired dichlorinated product.

FAQ 2: My reaction produces a high percentage of trichlorothiophene. How can I prevent this?

Root Cause Analysis: Over-chlorination occurs when the reaction conditions are too harsh or when the stoichiometry of the chlorinating agent is not carefully controlled. The dichlorinated products are still reactive enough to undergo further electrophilic substitution, especially at elevated temperatures or with a large excess of the chlorinating agent.

Troubleshooting & Preventative Measures:

ParameterRecommendation & Rationale
Stoichiometry Use a precise molar ratio of chlorinating agent to the thiophene substrate. For dichlorination, aim for a ratio slightly above 2:1. A large excess should be avoided. Monitor the reaction progress using GC-MS to stop the reaction once the desired product is maximized.
Reaction Temperature Maintain a low reaction temperature (e.g., below 50°C) to reduce the reaction rate and improve selectivity.[3] Exothermic reactions must be cooled efficiently.
Rate of Addition Add the chlorinating agent (e.g., Cl₂ gas or liquid SO₂Cl₂) slowly and sub-surface to the stirred reaction mixture. This prevents localized high concentrations of the reagent, which favors over-chlorination.
Choice of Chlorinating Agent Sulfuryl chloride (SO₂Cl₂) is often considered a milder and more selective chlorinating agent than gaseous chlorine.[5][6] Its use, sometimes with a catalyst, can provide better control over the degree of chlorination.
Visualizing the Chlorination Pathway

The following diagram illustrates the sequential nature of thiophene chlorination, highlighting the formation of undesired over-chlorinated byproducts.

ChlorinationPathway Thiophene Thiophene MonoChloro 2-Chlorothiophene (Major Mono-product) Thiophene->MonoChloro + Cl+ DiChloro Dichlorothiophenes (2,5- major + isomers) MonoChloro->DiChloro + Cl+ TriChloro Trichlorothiophenes DiChloro->TriChloro + Cl+ (Over-chlorination) TetraChloro Tetrachlorothiophene TriChloro->TetraChloro + Cl+ (Over-chlorination)

Caption: Sequential electrophilic chlorination of thiophene.

Section 3: Troubleshooting Purification Challenges

The structural similarity and close boiling points of dichlorothiophene isomers make their separation a significant hurdle.[3]

FAQ 3: I am unable to separate the 2,4- and 2,5-dichlorothiophene isomers using standard distillation. What are my options?

Root Cause Analysis: Isomers often have very similar polarities and boiling points, rendering traditional separation techniques like distillation and standard column chromatography ineffective.[7] For example, the boiling points of 2,4- and 2,5-dichlorothiophene are very close, making fractional distillation extremely difficult.

Advanced Purification Strategies:

  • High-Efficiency Fractional Distillation:

    • Technique: Use a vacuum-jacketed column with a high number of theoretical plates (e.g., a Vigreux or packed column).

    • Causality: A higher number of theoretical plates provides more equilibrium stages for vapor-liquid exchange, allowing for the separation of components with small differences in boiling points. A slow distillation rate is crucial.

  • Preparative Chromatography:

    • Technique: While standard silica gel chromatography may fail, more advanced techniques can be successful. Preparative High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase (C18) column, can often resolve isomers.[7]

    • Causality: HPLC offers significantly higher resolving power than standard column chromatography. Reverse-phase columns separate molecules based on subtle differences in hydrophobicity, which can differ even between isomers.

  • Centrifugal Partition Chromatography (CPC):

    • Technique: CPC is a liquid-liquid chromatography technique that can be highly effective for isomer separation.[8] It relies on partitioning the analytes between two immiscible liquid phases.

    • Causality: By carefully selecting a biphasic solvent system, minute differences in the partition coefficients of the isomers can be exploited to achieve baseline separation, often on a preparative scale.[8]

Troubleshooting Workflow for Isomer Separation

This diagram provides a decision-making framework for tackling difficult isomer separations.

PurificationWorkflow start Crude Dichlorothiophene Mixture (Post-Workup) distillation High-Efficiency Fractional Distillation start->distillation check_purity Analyze Purity by GC-MS distillation->check_purity success Pure Isomer Obtained check_purity->success Purity > 99% failure Isomers Still Mixed check_purity->failure Purity < 99% prep_chrom Consider Preparative Chromatography (HPLC/CPC) failure->prep_chrom final_purity Analyze Purity by GC-MS prep_chrom->final_purity end_success Pure Isomer Obtained final_purity->end_success

Caption: Decision workflow for dichlorothiophene isomer purification.

References

  • Brainly.in. (2023-12-27). explain electrophilic substitution reaction in thiophene. [Link]

  • KCIL Chemofarbe Group. 2,5-Dichlorothiophene. [Link]

  • ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. [Link]

  • Coonradt, H. L., & Hartough, H. D. (1948). Process for making 2,5-dichlorothiophene. U.S. Patent No. 2,492,644. Washington, DC: U.S.
  • Srikanth Kumar. (2020, May 25). Thiophene - Synthesis, Reactions and Medicinal uses. YouTube. [Link]

  • Coonradt, H. L., Hartough, H. D., & Johnson, G. C. (1947). The Chlorination of Thiophene. II. Substitution Products; Physical Properties of the Chlorothiophenes; the Mechanism of the Reaction. Journal of the American Chemical Society, 69(10), 2446-2450. [Link]

  • Sone, T., & Abe, Y. (1974). Chlorinated 2,3′-Dithienyls. The By-products Formed in the Coupling of Thiophene with Sulfuryl Chloride and Iron Powder. Bulletin of the Chemical Society of Japan, 47(10), 2617-2618. [Link]

  • George, J., et al. (2005). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 1, 14. [Link]

  • Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. (2024). Nature Communications, 15(1), 273. [Link]

  • Fareedian chemistry. (2020, April 7). Electrophilic substitution of thiophene. YouTube. [Link]

  • Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]

  • University of Liverpool. Chapter 9: Thiophenes. [Link]

  • Block, E., et al. (1995). Control of regioselectivity in the alkylation of 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide. A route for 2,2-dialkylation. Journal of the Chemical Society, Perkin Transactions 1, (1), 51-57. [Link]

  • Hartough, H. D. (1951). Thiophene chlorination with iodine catalyst. U.S. Patent No. 2,540,675. Washington, DC: U.S.
  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]

  • Smith, K., et al. (2018). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. New Journal of Chemistry, 42(1), 324-332. [Link]

  • ResearchGate. On the synthesis of 2,5-dihydrothiophene. [Link]

  • International Science Community Association. (2014). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. [Link]

  • Rotachrom Technologies. Isomer separation by CPC chromatography. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Starks, C. M. (1975). Chlorination with sulfuryl chloride. U.S. Patent No. 3,920,757. Washington, DC: U.S.
  • ResearchGate. Sulfuryl Chloride: A Versatile Alternative to Chlorine. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Anderson, W. K., & Harn, N. K. (2002). Ene-Type Chlorination of Functionalized Olefins Using Sulfuryl Chloride in the Absence of a Base. Journal of Chemical Research, Synopses, (3), 110-111. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Chlorothiophene-2-Carboxylic Acid

Welcome to the technical support guide for the synthesis of 5-chlorothiophene-2-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-chlorothiophene-2-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction to Synthetic Challenges

5-Chlorothiophene-2-carboxylic acid is a key building block, most notably for the anticoagulant Rivaroxaban.[1] Its synthesis, while achievable through several routes, is fraught with challenges that can impact yield, purity, and scalability. The primary synthetic strategies include:

  • Direct Carboxylation of 2-Chlorothiophene via organometallic intermediates (organolithium or Grignard reagents).

  • Friedel-Crafts Acylation of 2-Chlorothiophene followed by hydrolysis.[1][2][3]

  • Oxidation of a Precursor , such as 5-chloro-2-acetylthiophene.[2][3]

Each pathway presents a unique set of obstacles. This guide is structured to address these specific issues in a practical, question-and-answer format.

Section 1: Troubleshooting the Organometallic Route (Lithiation/Grignard)

The direct carboxylation of 2-chlorothiophene via a lithiated or Grignard intermediate is a common and atom-economical approach. However, it requires stringent control over experimental conditions due to the high reactivity and instability of the organometallic species.

Frequently Asked Questions (FAQs)

Q1: My lithiation reaction with n-butyllithium (n-BuLi) is not working. After quenching with CO₂, I only recover my 2-chlorothiophene starting material. What went wrong?

A1: This is a classic issue indicating the failure to form or the premature quenching of the 2-lithio-5-chlorothiophene intermediate. The root causes are almost always related to moisture or other electrophilic impurities.

  • Causality: Organolithium reagents are exceptionally strong bases and will react preferentially with even trace amounts of acidic protons from water, alcohols, or even acidic sites on glassware, before deprotonating the thiophene ring.[4][5]

  • Troubleshooting Steps:

    • Rigorous Drying of Glassware and Solvents: All glassware must be oven- or flame-dried immediately before use and cooled under a stream of inert gas (Nitrogen or Argon).[6][7] Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous source and used immediately.

    • Inert Atmosphere: The reaction must be conducted under a positive pressure of a dry inert gas. Ensure your Schlenk line or glovebox is functioning correctly.[7][8]

    • Reagent Quality: The n-BuLi solution may have degraded. It is best practice to titrate n-BuLi periodically to determine its exact molarity. A color change from clear yellow to dark brown upon addition of n-BuLi to your thiophene solution can sometimes indicate the formation of the desired anion.[9]

    • Temperature Control: While the initial deprotonation is often performed at low temperatures (e.g., -78 °C), sometimes warming the reaction mixture slightly (e.g., to -40 °C or -30 °C) for a short period can facilitate complete lithiation before cooling back down for the carboxylation step.[4]

Q2: I'm getting a low yield of the desired carboxylic acid, along with a significant amount of a non-polar byproduct. What is this byproduct and how can I prevent it?

A2: A common non-polar byproduct is 5,5'-dichloro-2,2'-bithiophene. This arises from a coupling reaction.

  • Causality: This side reaction can occur if the organometallic intermediate reacts with unreacted starting material. In Grignard reactions, this is often favored by higher temperatures and high concentrations of the starting halide.[10]

  • Preventative Measures:

    • Ensure slow, portion-wise addition of the alkyl halide to the magnesium turnings during Grignard reagent formation to maintain a low instantaneous concentration of the halide.

    • Maintain a consistently low temperature throughout the reaction.

    • Ensure the stoichiometry is correct; a slight excess of the organometallic reagent can help consume all the starting halide before carboxylation.

Q3: My carboxylation step is inefficient. I've confirmed lithiation occurred, but the yield of the acid is poor. How can I improve the CO₂ quench?

A3: The physical delivery and solubility of carbon dioxide are critical for an efficient reaction. Bubbling CO₂ gas through the solution is often inefficient due to its low solubility in organic solvents.[11][12]

  • Optimized Protocol: The preferred method is to quench the reaction mixture by transferring it (via cannula) into a vigorously stirred slurry of freshly crushed or milled dry ice in an anhydrous solvent (e.g., THF).[11][12]

    • Why it Works: Milled dry ice provides a significantly larger surface area, which enhances the availability of CO₂ in the solution where the reactive organometallic species resides.[11][12]

    • Critical Tip: Condensation of atmospheric moisture onto the cold dry ice is a major concern. To mitigate this, wash the milled dry ice with anhydrous THF under an inert atmosphere just before use.[11] Alternatively, add freshly crushed dry ice directly to the reaction flask.

Troubleshooting Workflow: Organometallic Route

Below is a decision-making workflow for troubleshooting common failures in the organometallic synthesis of 5-chlorothiophene-2-carboxylic acid.

troubleshooting_workflow start Reaction Start: Carboxylation of 2-Chlorothiophene check_yield Low Yield or Reaction Failure? start->check_yield path_reagents Problem: Reagent/Setup check_yield->path_reagents Yes path_carboxylation Problem: Carboxylation Step check_yield->path_carboxylation Yes path_side_products Problem: Side Products check_yield->path_side_products Yes sol_dry Action: Ensure Anhydrous Conditions - Flame-dry glassware - Use fresh anhydrous solvent - Maintain inert atmosphere path_reagents->sol_dry Is moisture suspected? sol_titrate Action: Verify Reagent Activity - Titrate n-BuLi - Activate Mg with I₂ path_reagents->sol_titrate Is reagent degradation suspected? sol_co2 Action: Optimize CO₂ Quench - Use milled dry ice slurry - Transfer organometallic to CO₂ - Avoid atmospheric moisture path_carboxylation->sol_co2 Is quench inefficient? sol_temp Action: Control Reaction Conditions - Maintain low temperature - Slow addition of reagents path_side_products->sol_temp Is byproduct formation high?

Caption: Troubleshooting Decision Tree for the Organometallic Route.

Section 2: Troubleshooting the Friedel-Crafts Acylation Route

This two-step route involves the acylation of 2-chlorothiophene, typically with trichloroacetyl chloride and a Lewis acid like AlCl₃, followed by hydrolysis of the intermediate.[2][3][13] While avoiding pyrophoric reagents, this method has its own set of challenges, primarily related to selectivity and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts reaction is producing a mixture of isomers and is difficult to purify. How can I improve the regioselectivity?

A1: Friedel-Crafts reactions on substituted thiophenes can indeed yield isomers. While the 5-position on 2-chlorothiophene is electronically favored for electrophilic substitution, acylation at the 3-position can occur.

  • Causality: The regioselectivity is influenced by the catalyst, solvent, and temperature. Harsh conditions can lead to lower selectivity. A patent describes the formation of 3-trichloroacetyl-2-chlorothiophene isomers as byproducts, which complicates purification.[14]

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0-5 °C) to minimize the formation of undesired isomers.

    • Catalyst Choice and Stoichiometry: While AlCl₃ is common, other Lewis acids like SnCl₄ or EtAlCl₂ might offer different selectivity.[15] Crucially, a stoichiometric amount of AlCl₃ is often required because the ketone product complexes with the catalyst, deactivating it.[16][17] Ensure you are using the correct amount.

    • Order of Addition: Slowly add the acylating agent to the mixture of the substrate and Lewis acid to maintain a low concentration of the electrophile, which can help suppress side reactions.

Q2: The hydrolysis of my 2-trichloroacetyl-5-chlorothiophene intermediate is giving low yields. What are the optimal conditions?

A2: The hydrolysis of the trichloromethyl ketone to a carboxylic acid is a critical step that requires careful pH and temperature control.

  • Causality: Incomplete hydrolysis will leave unreacted starting material, while overly harsh conditions (e.g., high temperature with concentrated base) can promote decomposition or other side reactions on the sensitive thiophene ring.

  • Recommended Protocol: The hydrolysis is typically carried out under basic conditions (e.g., with aqueous sodium hydroxide), followed by an acidic workup to precipitate the carboxylic acid.[2][3] The reaction progress should be monitored (e.g., by TLC or HPLC) to ensure complete conversion without prolonged exposure to harsh conditions.

Reaction Parameters for Friedel-Crafts Acylation
ParameterRecommended ConditionRationale / Common Pitfall
Lewis Acid Catalyst AlCl₃ (stoichiometric amount)Catalytic amounts are insufficient as the product ketone complexes with and sequesters the catalyst.[16][17]
Acylating Agent Trichloroacetyl chlorideIts subsequent hydrolysis to the carboxylic acid is a key advantage of this specific reagent choice.[2]
Temperature 0–10 °CHigher temperatures can lead to decreased regioselectivity and the formation of polymeric byproducts.
Solvent Dichloromethane, 1,2-dichloroethaneMust be anhydrous.
Workup Quench with ice/water, then acidifyThe initial quench must be done carefully due to the exothermic reaction of AlCl₃ with water. Acidification precipitates the product.[14]

Section 3: Purification and Final Product Handling

Regardless of the synthetic route, obtaining high-purity 5-chlorothiophene-2-carboxylic acid requires effective purification.

Q1: What is the most effective method for purifying the crude product?

A1: The most common and effective method is recrystallization.

  • Protocol: A mixture of ethanol and water is a well-documented and effective solvent system for recrystallization.[2][18] The crude solid is dissolved in a minimal amount of hot ethanol/water, and the solution is allowed to cool slowly. The pure product will crystallize out, leaving impurities in the mother liquor.

  • Acid-Base Extraction: Before recrystallization, an acid-base workup is essential. The crude reaction mixture is typically dissolved in a suitable organic solvent and extracted with an aqueous base (e.g., NaOH solution). This deprotonates the carboxylic acid, moving it into the aqueous layer as its sodium salt. The organic layer containing non-acidic impurities is discarded. The aqueous layer is then re-acidified (e.g., with HCl) to a pH of 1-2, causing the pure carboxylic acid to precipitate.[2][18]

Q2: My final product is an off-white or yellowish solid. Is this normal?

A2: The pure compound is typically a white solid.[18] A yellowish tint often indicates the presence of impurities, such as bithiophene byproducts from organometallic routes or residual reaction intermediates.[10] If the color persists after recrystallization, consider a second recrystallization or purification by column chromatography if a very high purity is required.

Section 4: Safety and Handling of Pyrophoric Reagents

The use of organolithium reagents like n-BuLi and tert-BuLi carries significant risks. They are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[6][19]

Mandatory Safety Protocols

Q1: What are the absolute minimum safety precautions for handling n-butyllithium?

A1: Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[7][20] For gloves, a double-glove system (e.g., nitrile gloves underneath neoprene or Viton gloves) is recommended.[20]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood or an inert atmosphere glovebox.[8]

  • Buddy System: Never work with pyrophoric reagents alone or after hours.[7][20]

  • Fire Safety: A Class B (for flammable liquids) or Class D (for combustible metals) dry powder fire extinguisher must be immediately accessible. DO NOT use water or CO₂ extinguishers on an organolithium fire.[8][19]

  • Quenching: Small residual amounts of organolithium reagents must be safely quenched. A common procedure is to dilute the residue with an inert solvent like heptane and slowly add it to a stirred solution of 2-propanol in heptane.[6]

Workflow for Safe Transfer of Organolithium Reagents

safe_transfer prep 1. Preparation - Don PPE (FR coat, goggles, face shield) - Work in fume hood - Ensure inert gas setup is ready setup 2. System Setup - Clamp reagent bottle and reaction flask - Purge system with N₂/Ar prep->setup transfer 3. Cannula Transfer - Insert inert gas needle into reagent bottle - Insert double-tipped needle (cannula)  into both vessels setup->transfer execute 4. Execution - Apply gentle positive pressure of inert gas - Lower cannula into liquid to start transfer - Monitor transfer rate transfer->execute cleanup 5. Cleanup & Quench - Remove cannula - Quench residual reagent in cannula  and needles safely execute->cleanup

Caption: Standard Operating Procedure for Safe Cannula Transfer.

References

  • Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. (2025). J&K Scientific. [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). UC Irvine Environmental Health & Safety. [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments. [Link]

  • 5-Chlorothiophene-2-carboxylic Acid: Your Gateway to Pharmaceutical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • O'Brien, C. J., & Nicewicz, D. A. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. (2021). PMC - NIH. [Link]

  • Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. (2021). Organic Chemistry Portal. [Link]

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (2018).
  • Preparation method of 5-chlorothienyl-2-carboxylic acid. (2015).
  • Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. (2019).
  • Trouble shooting carboxylation reaction. (2025). Reddit. [Link]

  • Exploring the Chemical Synthesis of 5-Chloro-2-thiophenecarboxylic Acid: A Versatile Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Improved and novel process for the preparation of Rivaroxaban and intermediates thereof. (2013).
  • Using CO2 gas for grignard reaction instead of dry ice? (2013). Sciencemadness.org. [Link]

  • Am I overlooking something in n-BuLi reactions? (2015). ResearchGate. [Link]

  • Problem with nBuLi reaction. (2013). ResearchGate. [Link]

  • Grignard Reaction. (n.d.). Chem 355 Jasperse. [Link]

  • Tamba, S., et al. Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. (2013). Synlett. [Link]

  • Can I use dry ice instead of CO2 cylinder? (2023). ResearchGate. [Link]

  • Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. (n.d.). IP.com. [Link]

  • Condition of Butyllithium? (2020). ResearchGate. [Link]

  • Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. (n.d.). UPSpace. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2021). MDPI. [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals. [Link]

  • Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. (2013). Asian Journal of Chemistry. [Link]

  • Thiophene, 2-chloromethyl. (n.d.). Organic Syntheses Procedure. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). The Royal Society of Chemistry. [Link]

  • 2-Chlorothiophene. (n.d.). PubChem - NIH. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Washington. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. [Link]

Sources

Troubleshooting

avoiding undesired byproducts in lithiation of trichlorothiophene

Technical Support Center: Trichlorothiophene Lithiation Introduction The regioselective lithiation of trichlorothiophene is a powerful synthetic tool for introducing functionality at the C2 position, providing a key inte...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Trichlorothiophene Lithiation

Introduction

The regioselective lithiation of trichlorothiophene is a powerful synthetic tool for introducing functionality at the C2 position, providing a key intermediate for pharmaceuticals and advanced materials. However, the reaction is notoriously sensitive to experimental conditions, often leading to a complex mixture of undesired byproducts. Common challenges include low yields, over-lithiation, and halogen migration ("halogen dance"), which can compromise the purity and viability of the synthetic route.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and validated protocols to help you navigate these challenges. By understanding the underlying mechanisms and meticulously controlling key parameters, you can achieve clean, high-yield synthesis of 2-lithio-3,4,5-trichlorothiophene.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the lithiation of trichlorothiophene in a direct question-and-answer format.

Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted trichlorothiophene. What's going wrong?

A1: This is a classic symptom of an incomplete reaction or premature quenching of the organolithium reagent. The root cause often lies in three areas: reagent quality, reaction atmosphere, or temperature control.

Primary Causes & Mechanistic Rationale:

  • Reagent Decomposition: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive and will be consumed by trace amounts of water, oxygen, or acidic protons.[1][2] Ethereal solvents such as THF can also be slowly degraded by n-BuLi, especially at temperatures above -20 °C, further reducing the amount of active reagent available for the desired metal-halogen exchange.[3]

  • Inadequate Temperature Control: The lithium-halogen exchange on trichlorothiophene is extremely fast, but it requires cryogenic temperatures (typically -78 °C) to suppress side reactions. If the temperature rises, the stability of the thienyllithium intermediate decreases, and the rate of reaction with the solvent or other species increases.[1][4]

  • Atmospheric Contamination: A leak in the inert gas setup can introduce moisture and oxygen, which rapidly quench the organolithium reagent and the lithiated intermediate.[5]

Solutions & Recommended Protocol Adjustments:

  • Reagent Titration: Never assume the molarity of the n-BuLi solution stated on the bottle. Always titrate it before use to determine its active concentration. This ensures you add the correct stoichiometric amount.

  • Strict Anhydrous & Anaerobic Conditions:

    • All glassware must be rigorously flame-dried or oven-dried (>120 °C for several hours) and cooled under a stream of dry, inert gas (Argon or Nitrogen).[2]

    • Use a high-quality, anhydrous solvent. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).

    • Maintain a positive pressure of inert gas throughout the entire experiment, from setup to quench.[5]

  • Precise Temperature Management:

    • Use a dry ice/acetone bath to maintain a stable -78 °C. Ensure the reaction flask is sufficiently immersed.

    • Add the n-BuLi solution dropwise while monitoring the internal temperature to prevent exothermic spikes.[1]

Q2: I'm observing isomeric byproducts upon quenching. How can I prevent the formation of these regioisomers?

A2: The formation of regioisomers is a tell-tale sign of a "halogen dance" reaction. This is a base-catalyzed intramolecular migration of a halogen atom, leading to a thermodynamic mixture of lithiated species.[6][7] In the case of trichlorothiophene, the initially formed 2-lithio species can rearrange to a more stable isomer before it is trapped by the electrophile.

Mechanism of the "Halogen Dance":

The process is initiated by the desired lithiation. However, if the reaction is allowed to stir for too long or at an elevated temperature, the initial 2-lithio intermediate can enter a catalytic cycle involving unreacted starting material. This leads to a cascade of intermolecular halogen-metal exchanges, ultimately favoring the thermodynamically most stable thienyllithium species.[7]

Solutions to Suppress Halogen Dance:

  • Minimize Lithiation Time: Do not let the reaction stir for extended periods after adding the n-BuLi. A duration of 30-60 minutes at -78 °C is generally sufficient for complete lithium-halogen exchange.[1]

  • Maintain Cryogenic Temperatures: The halogen dance is highly temperature-dependent. Strict adherence to -78 °C is critical. Even warming to -50 °C can initiate the rearrangement.[8]

  • Rapid Quenching: Add the electrophile rapidly (while still maintaining temperature control) once the initial lithiation is complete to trap the desired kinetic 2-lithio product before it has a chance to rearrange.

dot

Caption: Kinetic vs. Thermodynamic pathways in trichlorothiophene lithiation.

Q3: My analysis shows the presence of di-lithiated species and other over-lithiated byproducts. How do I improve selectivity?

A3: Formation of di-lithiated species is typically caused by the use of excess organolithium reagent or by deprotonation at another site on the ring. While the chlorine atoms make metal-halogen exchange the primary pathway, the protons on the thiophene ring are still acidic and can be removed by a strong enough base, particularly if more than one equivalent is used.

Primary Causes & Mechanistic Rationale:

  • Incorrect Stoichiometry: Using more than 1.0 equivalent of n-BuLi is the most common cause. The excess reagent can perform a second metal-halogen exchange or deprotonate the ring.

  • Choice of Base: While n-BuLi favors metal-halogen exchange, a bulkier or more basic reagent might exhibit different selectivity. For instance, lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that primarily acts as a deprotonating agent and is known to initiate halogen dance reactions.[7][8][9] Using LDA would likely lead to a complex mixture.

Solutions for Achieving Mono-Lithiation:

  • Precise Stoichiometric Control: Use a freshly titrated solution of n-BuLi and add exactly 1.0 to 1.1 equivalents.[1] The slight excess can help compensate for any minor quenching, but going beyond this risks over-lithiation.

  • Slow Addition: Add the n-BuLi solution slowly and dropwise. This maintains a low instantaneous concentration of the reagent, preventing localized areas of high concentration that could promote a second lithiation event.

  • Use the Correct Reagent: For this specific transformation, n-BuLi is the preferred reagent as it reliably performs the lithium-halogen exchange at the 2-position.[10] Avoid LDA unless specific deprotonation is desired.[8][9]

ReagentPrimary Reactivity with HalothiophenesSuitability for Trichlorothiophene C2-Lithiation
n-Butyllithium (n-BuLi) Primarily Lithium-Halogen ExchangeExcellent. The standard and recommended reagent.[10]
tert-Butyllithium (t-BuLi) Very fast Lithium-Halogen ExchangeEffective, but its higher reactivity can sometimes lead to more side reactions. Often used in a 2:1 ratio to eliminate byproducts.[8]
Lithium Diisopropylamide (LDA) Primarily Deprotonation (removes H+)Poor. Will deprotonate at available C-H bonds and strongly promotes halogen dance.[8][9]

Core Experimental Protocol & Workflow

This section provides a validated, step-by-step methodology for the selective C2-lithiation of trichlorothiophene and a general workflow for troubleshooting.

Recommended Procedure for Selective 2-Lithiation
  • Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, a rubber septum, and a nitrogen/argon inlet. Allow to cool to room temperature under a positive pressure of inert gas.

  • Reagent Setup: In the flask, dissolve trichlorothiophene (1.0 eq.) in anhydrous THF (to make a ~0.3 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.[1]

  • Lithiation: Slowly add a freshly titrated solution of n-BuLi in hexanes (1.05 eq.) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.[1]

  • Stirring: Stir the resulting mixture at -78 °C for 45 minutes. The solution may change color.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq.), either neat or as a solution in anhydrous THF, dropwise while maintaining the temperature at -78 °C.

  • Warming & Work-up: After the addition is complete, stir at -78 °C for another hour, then slowly allow the reaction to warm to room temperature. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.[1]

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Troubleshooting Workflow Diagram

dot

TroubleshootingWorkflow cluster_issues Problem Identification cluster_solutions Corrective Actions start Reaction Complete. Analyze Crude Product (TLC, GC-MS, NMR) problem Problem Detected? start->problem low_yield Low Yield & High Starting Material problem->low_yield Yes end_node Re-run Experiment with Optimized Protocol problem->end_node No, Success! isomers Isomeric Byproducts (Halogen Dance) solution_yield Verify Reagent (Titrate). Improve Anhydrous/Anaerobic Setup. Ensure Strict Temp Control (-78°C). low_yield->solution_yield Cause? over_lithiation Di-lithiated Species solution_isomers Reduce Lithiation Time (<60 min). Maintain -78°C Until Quench. Quench Rapidly. isomers->solution_isomers Cause? solution_over Use Exact Stoichiometry (1.05 eq). Slow, Dropwise Addition of n-BuLi. over_lithiation->solution_over Cause? solution_yield->end_node solution_isomers->end_node solution_over->end_node

Caption: A systematic workflow for troubleshooting common lithiation issues.

Frequently Asked Questions (FAQs)

  • Q: How can I analyze the reaction mixture to identify products and byproducts?

    • A: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. For in-process monitoring, you can withdraw a small aliquot, quench it, and analyze it by High-Performance Liquid Chromatography (HPLC) with a UV detector, as thiophene derivatives are typically UV-active.[11]

  • Q: Is it possible to perform the lithiation at a higher temperature, for instance, with an ice bath?

    • A: This is strongly discouraged. The thienyllithium intermediate is not stable at higher temperatures, and side reactions, including the halogen dance and reaction with the solvent, will become dominant, leading to a complex and inseparable mixture of products.[4][12] Cryogenic temperatures are essential for success.[1]

  • Q: What are the most critical safety precautions when working with n-BuLi?

    • A: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air or moisture.[2] Always work in a fume hood under an inert atmosphere. Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and proper gloves. Use proper syringe and cannula techniques for transfers.[5] Never work alone and ensure a suitable fire extinguisher (Class D for metal fires) and a safety shower are immediately accessible.

References

  • Mechanism of Halogen Dance. Imperial College London. [Link]

  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? ResearchGate. [Link]

  • Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Which reagent will afford exclusive lithiation product of 2-(4-nitrophenyl)thiophene? ResearchGate. [Link]

  • The Regioselective Side-Chain Lithiation of 2-Methyl-3-thiophenecarboxylic Acid. J-STAGE. [Link]

  • Improvement of high voltage cycling performance and thermal stability of lithium–ion cells by use of a thiophene additive. ScienceDirect. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • Generation of 3- and 5-Lithiothiophene-2-carboxylates via Metal−Halogen Exchange and Their Addition Reactions to Chalcogenoxanthones. ResearchGate. [Link]

  • Solvent and Ligand Effects on the Tandem Addition-Lithiation-Electrophilic Substitution of Phenyllithium on α,β-Unsaturated Carbonyl Compounds. MDPI. [Link]

  • I keep getting debrominated starting material and low conversion after lithiation. Reddit. [Link]

  • Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University. [Link]

  • Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. PubMed. [Link]

  • Regarding reaction conditions with nBuLi. Reddit. [Link]

  • Chapter 9: Thiophenes and their Benzo Derivatives: (iii) Reactivity. University of Liverpool. [Link]

  • Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Georg Thieme Verlag. [Link]

  • Synthesis of Thienothiophenes. Encyclopedia.pub. [Link]

  • Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. PMC - NIH. [Link]

  • Analytical determination techniques for lithium – A review. ResearchGate. [Link]

  • Terthiophene as electrolyte additive for stabilizing lithium nickel manganese oxide cathode for high energy density lithium-ion batteries. ResearchGate. [Link]

  • Improving Low‐Temperature Tolerance of a Lithium‐Ion Battery by a Localized High‐Concentration Electrolyte Based on the Weak Solvation Effect. ResearchGate. [Link]

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Synthesis of P005091. ResearchGate. [Link]

  • 2-thiophenethiol. Organic Syntheses Procedure. [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. [Link]

  • Lithiation Reaction. American Chemical Society. [Link]

  • Passivating Lithiated Graphite via Targeted Repair of SEI to Inhibit Exothermic Reactions in Early‐Stage of Thermal Runaway for Safer Lithium‐Ion Batteries. ResearchGate. [Link]

  • Cycling stability of lithium-ion batteries based on Fe-Ti doped LiNi0.5Mn1.5O4 cathodes. ChemRxiv. [Link]

  • Thermal Stability of Sulfide Solid Electrolyte with Lithium Metal. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature for Thiophene Carboxylation

Welcome to the technical support center for thiophene carboxylation. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions, specificall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiophene carboxylation. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions, specifically focusing on the critical parameter of temperature. Here, you will find a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for more complex experimental challenges. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the direct C-H carboxylation of thiophene?

A1: Temperature is arguably the most influential parameter in the direct carboxylation of thiophene, as it directly governs several key aspects of the reaction:

  • Activation Energy: The primary role of temperature is to provide the necessary activation energy to cleave the relatively inert C-H bond of the thiophene ring (pKa ≈ 32.5).[1] This deprotonation step is often the rate-determining step in the reaction mechanism.[2]

  • Reaction Rate: As with most chemical reactions, higher temperatures generally lead to an increased reaction rate, resulting in a shorter time to reach equilibrium or completion.

  • Product Selectivity: Temperature can significantly influence the selectivity between mono- and di-carboxylation. For instance, in carbonate-assisted solvent-free systems, lower temperatures (e.g., 200°C) may exclusively yield thiophene-2-carboxylate, while higher temperatures (>220°C) begin to produce thiophene-2,5-dicarboxylate.[1][3]

  • Phase Behavior: In solvent-free molten salt systems, temperature is critical for creating the necessary molten phase where the reaction occurs.[1] The solubility of CO2 and the mobility of reactants are highly dependent on the physical state of the reaction medium.

Q2: Are there general temperature ranges I should start with for different carboxylation methods?

A2: Yes, the optimal temperature range is highly dependent on the chosen synthetic route. Here are some starting points for common methods:

  • Carbonate/Carboxylate Molten Salt (Solvent-Free): This method requires high temperatures to facilitate the deprotonation of the weakly acidic C-H bond. Initial screening should be performed in the 200°C to 320°C range.[1][4] The maximum yield is often achieved near 280-300°C, after which product decomposition may occur.[1][5]

  • Transition Metal-Catalyzed (e.g., Ag(I), Pd(II)): These systems can operate under significantly milder conditions. For example, Ag(I)-catalyzed systems using a phosphine ligand and a strong base like lithium tert-butoxide can proceed effectively at temperatures ranging from room temperature to 80°C .[4][6]

  • Lewis Acid-Mediated: Carboxylation using Lewis acids like AlCl₃ can be performed at moderate temperatures, typically between 20°C and 80°C .[5]

Q3: Can running the reaction at a very high temperature be detrimental?

A3: Absolutely. While higher temperatures increase the reaction rate, exceeding the optimal temperature can lead to several adverse outcomes:

  • Thermal Decomposition: The desired thiophene carboxylic acid products, as well as the carboxylate salts used in the reaction medium, can decompose at excessively high temperatures (e.g., >300-320°C in some systems).[1]

  • Decreased Selectivity: Unwanted side reactions, such as decarboxylation or polymerization, may become more prominent at elevated temperatures, leading to a complex product mixture and lower yield of the desired compound.[7][8]

  • Safety Hazards: High temperatures, especially when combined with high CO2 pressure, increase the safety risks associated with the experiment. Always operate within the pressure and temperature limits of your reaction vessel.

Troubleshooting Guide: Low Yield and Poor Selectivity

This section addresses common problems encountered during thiophene carboxylation experiments where temperature is a likely contributing factor.

Problem 1: Low or No Conversion of Starting Material

You've run your reaction, but analysis (TLC, LC-MS, NMR) shows a large amount of unreacted thiophene.

Possible Temperature-Related Causes & Solutions:

  • Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation barrier for C-H bond cleavage, which is often the rate-limiting step.[2]

    • Solution: Systematically increase the reaction temperature in 20°C increments. For molten salt systems, ensure you are operating above the melting point of the salt mixture to create a homogeneous reaction phase.

  • Incorrect Temperature for the Chosen Catalyst/Base System: A temperature that is optimal for a highly active transition metal catalyst will be insufficient for a base-mediated molten salt reaction.

    • Solution: Cross-reference your reaction conditions with established protocols for your specific system. Ensure the temperature is appropriate for the basicity of the carbonate/carboxylate used or the activity of the catalyst.[1][4]

  • Setup: To a series of oven-dried, pressure-rated reaction vials equipped with stir bars, add the thiophene substrate, cesium carbonate (Cs₂CO₃), and a carboxylate co-salt (e.g., cesium pivalate) in the desired molar ratio.[1]

  • Sealing: Seal the vials securely.

  • Purge & Pressurize: Purge the vials with CO₂ gas, then pressurize to the target pressure (e.g., 10 bar).[5]

  • Heating: Place the vials in a pre-heated aluminum block or oil bath set to the desired temperatures (e.g., 220°C, 240°C, 260°C, 280°C, 300°C).

  • Reaction: Stir the reactions for the specified time (e.g., 4-12 hours).

  • Workup: After cooling, carefully vent the CO₂. Dissolve the solid residue in water, acidify with HCl to pH ~2-3, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the yield and product distribution for each temperature point using a calibrated analytical technique like HPLC or GC-MS.

Problem 2: Good Conversion, but Low Yield of Isolated Product

The starting material is consumed, but the final isolated yield is poor. You may also observe a complex mixture of unidentified products.

Possible Temperature-Related Causes & Solutions:

  • Product Decomposition: The reaction temperature may be too high, causing the newly formed thiophene carboxylate to decompose. A decreased yield is often observed when temperatures exceed 300°C in molten salt systems.[1]

    • Solution: Reduce the reaction temperature. If a lower temperature results in poor conversion, consider reducing the reaction time at the higher temperature to minimize the product's exposure to harsh conditions.

  • Decarboxylation Side Reaction: The product itself can decarboxylate back to thiophene under sufficiently high heat, especially in the presence of acidic or basic species.[7]

    • Solution: Perform the reaction at the lowest temperature that still provides an acceptable conversion rate. Analyze the reaction headspace by GC-MS for evidence of CO₂ evolution beyond the initial pressurization, which could indicate decarboxylation.

Temperature (°C)Carboxylate Yield (%)Ratio of Mono- to Di-carboxylateKey Observation
200LowExclusively Mono-carboxylateReaction is slow, but highly selective for the 2-position product.[1][3]
>220ModerateMixture of Mono- and Di-carboxylateDi-carboxylation at the 2,5-positions begins to occur.[1][3]
287High (e.g., ~51%)Varies with systemOptimized temperature in a Box-Behnken study for maximum yield.[5]
300Maximum (e.g., ~5%)1 : 3.5Peak yield observed in the cesium acetate system.[1][3]
>300DecreasingVariesYield drops due to thermal decomposition of products and salts.[1]

Note: Yields are highly dependent on the specific carboxylate co-salt, pressure, and reaction time.

Problem 3: Incorrect Regioselectivity (e.g., too much di-carboxylation)

You are targeting the mono-carboxylated product but are getting a significant amount of the di-carboxylated version.

Possible Temperature-Related Causes & Solutions:

  • High Reaction Temperature: As demonstrated in molten salt systems, higher temperatures favor the formation of the thermodynamically stable thiophene-2,5-dicarboxylate.[1][3] The second deprotonation at the 5-position requires more energy than the first.

    • Solution: Reduce the reaction temperature to a range where mono-carboxylation is dominant (e.g., 200-220°C). This will likely reduce the overall reaction rate, so you may need to increase the reaction time to achieve acceptable conversion of the starting material.

Visualizing the Troubleshooting Workflow

A systematic approach is crucial when troubleshooting. The following diagram outlines a decision-making process for addressing low yield, with a focus on temperature as a key variable.

TroubleshootingWorkflow start Low Yield Observed check_conversion Analyze Reaction Mixture: What is the conversion? start->check_conversion low_conversion Low Conversion: Mainly Starting Material check_conversion->low_conversion < 50% high_conversion High Conversion: Little Starting Material Remains check_conversion->high_conversion > 80% cause_low_temp Possible Cause: Temperature Too Low low_conversion->cause_low_temp cause_high_temp Possible Cause: Product Decomposition (Temperature Too High) high_conversion->cause_high_temp solution_increase_temp Action: Increase Temperature in 20°C increments cause_low_temp->solution_increase_temp check_purity Check Reagent Purity & System Integrity (Moisture-free?) solution_increase_temp->check_purity solution_decrease_temp Action: Decrease Temperature and/or reduce reaction time cause_high_temp->solution_decrease_temp solution_decrease_temp->check_purity re_run Re-run Optimized Experiment check_purity->re_run

Caption: Troubleshooting decision tree for low yield in thiophene carboxylation.

Relationship Between Key Reaction Parameters

Temperature does not act in isolation. Its effect is intertwined with other parameters like pressure and the choice of base.

ParameterRelationships Temp Temperature Yield Product Yield Temp->Yield Increases, then decreases Selectivity Selectivity (Mono vs. Di) Temp->Selectivity Shifts to di-carboxylation Pressure CO2 Pressure Temp->Pressure Interacts with solubility Selectivity->Yield Affects desired yield Pressure->Yield Increases, then decreases

Caption: Interplay of temperature with other critical reaction variables.

References

  • Box-Behnken Experimental Design for Optimizing Process Parameters in Carbonate-Promoted Direct Thiophene Carboxylation Reaction with Carbon Dioxide. ResearchGate. [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. [Link]

  • Summary reaction results for thiophene carboxylation as the function of... ResearchGate. [Link]

  • Direct carboxylation of thiophene with CO2 in the solvent-free carboxylate-carbonate molten medium: Experimental and mechanistic insights. ResearchGate. [Link]

  • Thiophene-2,5-dicarboxylic acid synthesis method.
  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ResearchGate. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • Novel catalysts for thiophene synthesis at lower temperatures. RSC Publishing. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ResearchGate. [Link]

  • The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Medium. [Link]

  • Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Catalytic asymmetric functionalization and dearomatization of thiophenes. PMC. [Link]

  • Regioselectivity and substrate scope. ResearchGate. [Link]

  • Low-temperature side-chain cleavage and decarboxylation of polythiophene esters by acid catalysis. ResearchGate. [Link]

  • Trouble shooting carboxylation reaction. Reddit. [Link]

  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ACS Figshare. [Link]

  • Thiophene. Wikipedia. [Link]

  • Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. ResearchGate. [Link]

  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Fine Tuning the Glass Transition Temperature and Crystallinity by Varying the Thiophene-Quinoxaline Copolymer Composition. NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Metallation of Tetrachlorothiophene

Welcome to the technical support center for the metallation of tetrachlorothiophene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical synthet...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the metallation of tetrachlorothiophene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide a deeper understanding of the pivotal role solvents play in this reaction. Our goal is to equip you with the knowledge to optimize your experimental outcomes, ensuring both efficiency and reproducibility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the metallation of tetrachlorothiophene, offering explanations and actionable solutions rooted in the principles of organometallic chemistry.

Issue 1: Low or No Yield of the Desired Metallated Product

Question: I am performing a halogen-metal exchange on tetrachlorothiophene using n-butyllithium, but I am consistently obtaining low yields of my desired quenched product. What are the likely causes and how can I improve the yield?

Answer: Low yields in the metallation of tetrachlorothiophene are a frequent challenge and often point to issues with the reaction conditions, particularly the choice of solvent and the stability of the resulting lithiated intermediate.

Causality and Solutions:

  • Solvent Polarity and Coordinating Ability: The solvent plays a crucial role in stabilizing the organolithium reagent and the resulting lithiated thiophene.

    • Non-coordinating, non-polar solvents like hexane are generally poor choices for this reaction. In such solvents, n-butyllithium exists as large aggregates (hexamers or octamers), which reduces its reactivity.[1][2] The resulting lithiated tetrachlorothiophene is also poorly solvated and may be prone to decomposition.

    • Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are highly recommended. These solvents are Lewis bases that can coordinate to the lithium cation, breaking down the n-butyllithium aggregates into more reactive monomers and dimers.[3][4][5] This enhanced reactivity facilitates the halogen-metal exchange. Furthermore, these solvents effectively solvate the resulting lithium salt of the tetrachlorothienyl anion, increasing its stability.[3][4]

    • Troubleshooting Step: If you are using a non-polar solvent, switch to a dry, oxygen-free ethereal solvent like THF or Et₂O. THF is generally a better coordinating solvent than Et₂O and can often lead to faster reaction rates.[3][4]

  • Reaction Temperature: The lithiated tetrachlorothiophene intermediate is thermally unstable.

    • Decomposition Pathways: At higher temperatures, the intermediate can undergo decomposition pathways, such as elimination of lithium chloride to form a dehydrothiophene (thienyl-aryne) intermediate, which can then polymerize or react with other species in the reaction mixture.

    • Troubleshooting Step: Maintain a low reaction temperature, typically between -78 °C and -100 °C, throughout the metallation and subsequent quenching steps. A dry ice/acetone or a liquid nitrogen/isopropanol bath is essential.

  • Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and oxygen.[6]

    • Protonolysis and Oxidation: Any trace of water will rapidly quench the n-butyllithium and the lithiated thiophene. Oxygen can lead to the formation of oxidized byproducts.

    • Troubleshooting Step: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly titrated n-butyllithium.

Experimental Protocol: Improving Yields Through Solvent and Temperature Control

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (or Et₂O) to the flask via a cannula or syringe.

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add tetrachlorothiophene to the cooled solvent and stir for 5-10 minutes to ensure complete dissolution and thermal equilibration.

  • Metallation: Slowly add a solution of n-butyllithium (titrated) dropwise via syringe while maintaining the temperature at -78 °C. A slight color change may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for the recommended time (typically 30-60 minutes).

  • Quenching: Add the electrophile at -78 °C and allow the reaction to slowly warm to room temperature.

  • Workup: Proceed with the appropriate aqueous workup to isolate the desired product.

Issue 2: Formation of Multiple Byproducts, Including Isomers

Question: My reaction is producing a mixture of products, including what appear to be isomers of my target molecule. Why is this happening and how can I improve the selectivity?

Answer: The formation of multiple products, particularly isomers, in the metallation of tetrachlorothiophene often indicates a loss of regioselectivity or subsequent rearrangement of the desired intermediate. The solvent can significantly influence the selectivity of the initial metallation and the stability of the resulting organolithium species.

Causality and Solutions:

  • Regioselectivity of Metallation: Tetrachlorothiophene has two non-equivalent positions for metallation (α and β to the sulfur atom). While metallation at the 2-position (α) is generally favored due to the higher acidity of the α-protons in thiophene itself, the presence of four chlorine atoms significantly alters the electronic landscape.[7] Halogen-metal exchange is the dominant pathway. The exchange at the 2-position is kinetically favored.

    • Solvent Influence on Selectivity: The choice of solvent can influence the kinetic vs. thermodynamic control of the reaction. In some cases, a less coordinating solvent might lead to a mixture of lithiated species if the energy difference between the possible intermediates is small.

    • Troubleshooting Step: The use of a well-coordinating solvent like THF at low temperatures (-78 °C or below) generally favors the kinetically controlled lithiation at the 2-position, leading to a single major product.

  • Rearrangement of the Lithiated Intermediate: The initially formed 2-lithio-3,4,5-trichlorothiophene can potentially undergo rearrangement, especially if the temperature is not carefully controlled.

    • Troubleshooting Step: Strict adherence to low temperatures is crucial to prevent any potential isomerization of the organolithium intermediate before it is trapped by the electrophile.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamental aspects of solvent selection for the metallation of tetrachlorothiophene.

Question 1: What are the recommended solvents for the metallation of tetrachlorothiophene and why?

Answer: The most highly recommended solvents for the metallation of tetrachlorothiophene are anhydrous ethereal solvents, with tetrahydrofuran (THF) and diethyl ether (Et₂O) being the most common choices.[5]

  • Tetrahydrofuran (THF): THF is often the preferred solvent due to its excellent ability to solvate lithium cations. This solvation breaks down the aggregates of organolithium reagents like n-butyllithium, making them more reactive.[3][4][8] The increased reactivity allows the reaction to proceed efficiently at the low temperatures required to maintain the stability of the lithiated tetrachlorothiophene intermediate.

  • Diethyl Ether (Et₂O): Diethyl ether is also a suitable coordinating solvent, although it is a weaker Lewis base than THF.[3][4] It can be a good alternative, and in some cases, may offer different selectivity profiles.

Data Summary: Solvent Effects on Metallation Yield

SolventCoordinating AbilityTypical Reaction TemperatureGeneral Outcome
Hexane/HeptaneNon-coordinating-78 °C to 0 °CPoor yield, reagent aggregation[1][2]
Diethyl Ether (Et₂O)Coordinating-78 °CGood yield, stable intermediate[3][4]
Tetrahydrofuran (THF)Strongly Coordinating-78 °C to -100 °CExcellent yield, enhanced reactivity[3][4][8]

Question 2: How does the polarity and coordinating ability of the solvent affect the reaction mechanism?

Answer: The solvent's polarity and, more importantly, its coordinating ability are central to the success of the metallation reaction. They influence the state of the organolithium reagent and the stability of the key intermediate.[9]

Mechanism Visualization:

G cluster_0 Non-Coordinating Solvent (e.g., Hexane) cluster_1 Coordinating Solvent (e.g., THF) BuLi_agg (n-BuLi)₆ Aggregated, Low Reactivity Reaction_slow Slow/No Reaction BuLi_agg->Reaction_slow BuLi_mono n-BuLi • (THF)n Monomeric, High Reactivity Thiophene Tetrachlorothiophene BuLi_mono->Thiophene Fast Halogen-Metal Exchange Intermediate [Lithiated Thiophene]⁻Li⁺(THF)n Stabilized Intermediate Thiophene->Intermediate Product Desired Product Intermediate->Product Electrophilic Quench G Start Start: Select Solvent for Metallation Check_Protic Is the solvent protic? (e.g., H₂O, ROH, RNH₂) Start->Check_Protic Check_Reactive Does the solvent have reactive electrophilic sites? (e.g., DMF, DMSO, Acetone) Check_Protic->Check_Reactive No Result_Protic Unsuitable: Will quench organolithium reagent. Check_Protic->Result_Protic Yes Check_Coordinating Is the solvent coordinating and aprotic? (e.g., THF, Et₂O) Check_Reactive->Check_Coordinating No Result_Reactive Unsuitable: Will react with organolithium reagent. Check_Reactive->Result_Reactive Yes Result_Good Suitable: Proceed with reaction at low temperature. Check_Coordinating->Result_Good Yes Result_Poor Poor Choice: Low reactivity and potential side reactions. Check_Coordinating->Result_Poor No (e.g., Hexane)

Caption: Decision workflow for solvent selection in organolithium reactions.

This workflow provides a logical pathway for selecting an appropriate solvent for the metallation of tetrachlorothiophene, emphasizing the need to avoid protic and reactive electrophilic solvents while favoring coordinating aprotic solvents.

References

  • Viñas, C., et al. (2012). Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium. Dalton Transactions, 41(22), 6651-6661. [Link]

  • Teixidor, F., et al. (2012). Influential Role of Ethereal Solvent on Organolithium Compounds: The Case of Carboranyllithium. ResearchGate. [Link]

  • Kottke, T., & Stalke, D. (1993). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Angewandte Chemie International Edition in English, 32(4), 580-582. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. In Wikipedia. Retrieved January 3, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Handling of Organolithium Reagents. [Link]

  • Bulling, B. W. (2018). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. University of Pretoria. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Blake, A. J., et al. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. ChemRxiv. [Link]

  • Wang, C., et al. (2016). Improving cyclic stability and rate capability of LiNi0.5Mn1.5O4 cathode via protective film and conductive polymer formed from thiophene. Journal of Power Sources, 307, 349-357. [Link]

  • Mushrif, S. H., et al. (2020). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 5(9), 1613-1640. [Link]

  • Bulling, B. W. (2018). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. Semantic Scholar. [Link]

  • Knochel, P., et al. (2011). Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids. Angewandte Chemie International Edition, 50(41), 9588-9613. [Link]

  • Blake, A. J., et al. (2023). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alter. ChemRxiv. [Link]

  • Williard, P. G., & Nichols, M. A. (2017). Aggregation and Solvation of n-Butyllithium. Organic Letters, 19(15), 3966-3969. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3,4,5-Trichloro-2-Thiophenecarbonitrile by Recrystallization

Welcome to the Technical Support Center for the purification of 3,4,5-trichloro-2-thiophenecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3,4,5-trichloro-2-thiophenecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require a reliable method for its purification. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process.

Introduction to the Purification Challenge

3,4,5-Trichloro-2-thiophenecarbonitrile is a highly functionalized heterocyclic compound, and achieving high purity is often critical for its successful use in subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor.

This guide provides a detailed protocol for the recrystallization of 3,4,5-trichloro-2-thiophenecarbonitrile, along with a comprehensive troubleshooting section to address common issues that may arise during the experiment.

Core Protocol: Recrystallization of 3,4,5-Trichloro-2-Thiophenecarbonitrile

This protocol is based on established methods for the purification of polychlorinated thiophenes and has been adapted for 3,4,5-trichloro-2-thiophenecarbonitrile.[1]

Recommended Solvent: Heptane

Step-by-Step Methodology:
  • Dissolution: In a suitable Erlenmeyer flask, add the crude 3,4,5-trichloro-2-thiophenecarbonitrile. To this, add a minimal amount of warm heptane. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of warm heptane until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This is done by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed swiftly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold heptane to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel under vacuum for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 3,4,5-trichloro-2-thiophenecarbonitrile and provides systematic solutions.

Problem 1: The compound does not dissolve in hot heptane.
  • Possible Cause: Insufficient solvent or the presence of highly insoluble impurities.

  • Troubleshooting Steps:

    • Add More Solvent: Gradually add more warm heptane to the mixture while heating and stirring.

    • Check for Insoluble Impurities: If a significant amount of solid remains undissolved even with a large volume of solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the insoluble material before proceeding with the cooling step.

Problem 2: No crystals form upon cooling.
  • Possible Cause: Too much solvent was used, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If available, add a tiny crystal of pure 3,4,5-trichloro-2-thiophenecarbonitrile to the solution. This "seed crystal" will act as a template for crystallization.

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

    • Extended Cooling: Place the flask in an ice bath or even a colder bath (e.g., dry ice/acetone) for a longer period to further decrease the solubility of the compound.

Problem 3: The compound "oils out" instead of forming crystals.
  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional warm solvent and allow it to cool more slowly.

    • Use a Lower Boiling Point Solvent Mixture: Consider using a co-solvent system. For instance, you could dissolve the compound in a small amount of a good solvent (like dichloromethane or acetone) and then slowly add a poor solvent (like hexane or heptane) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

    • Ensure Slow Cooling: Insulate the flask to slow down the cooling rate. This can be achieved by wrapping the flask in glass wool or placing it in a beaker of warm water and allowing both to cool together.

Problem 4: The recovered yield is very low.
  • Possible Cause: Too much solvent was used, the cooling process was not cold enough, or some product was lost during transfers.

  • Troubleshooting Steps:

    • Concentrate the Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of dissolved product. You can recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that the purity of the second crop is often lower than the first.

    • Ensure Complete Precipitation: Make sure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration.

    • Minimize Transfer Losses: Be careful during transfers of the solution and crystals to minimize physical loss of the product.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 3,4,5-trichloro-2-thiophenecarbonitrile?

A1: Given that a common synthesis route involves the vapor phase chlorination of 2-thiophenecarbonitrile, the most probable impurities include:

  • Incompletely Chlorinated Intermediates: Mono- and di-chlorinated thiophenecarbonitriles.

  • Over-chlorinated Byproducts: Tetrachlorothiophene derivatives.

  • Positional Isomers: Other isomers of trichloro-2-thiophenecarbonitrile, although the high-temperature chlorination favors the 3,4,5-trichloro isomer.

  • Starting Material: Unreacted 2-thiophenecarbonitrile.[1]

  • Polymeric Materials: High-temperature reactions can sometimes produce small amounts of polymeric byproducts.

Q2: Heptane is not working well for my sample. What other solvents or solvent systems can I try?

A2: For polychlorinated aromatic compounds, a range of non-polar to moderately polar solvents can be effective. Based on general principles of recrystallization for similar compounds, you could explore:

  • Single Solvents:

    • Hexane: Similar to heptane, but with a lower boiling point.

    • Ethanol or Methanol: These polar protic solvents can be effective, especially if the impurities are non-polar.[2]

    • Toluene: A good solvent for many aromatic compounds.

  • Mixed Solvent Systems:

    • Dichloromethane/Hexane: Dissolve the compound in a minimum of hot dichloromethane and then slowly add hexane as an anti-solvent until the solution becomes turbid.

    • Acetone/Hexane: Similar to the dichloromethane/hexane system.

    • Ethanol/Water: Dissolve in hot ethanol and add water dropwise until persistent cloudiness is observed.

When selecting a solvent, the general principle of "like dissolves like" is a good starting point. Since 3,4,5-trichloro-2-thiophenecarbonitrile is a relatively non-polar molecule, non-polar solvents are often a good choice.

Q3: How can I assess the purity of my recrystallized 3,4,5-trichloro-2-thiophenecarbonitrile?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically broaden the melting point range and depress the melting point.

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by the presence of unexpected signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity and quantifying impurities.

Q4: My recrystallized product is colored. How can I remove the color?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before the cooling step.

  • After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Swirl the mixture and keep it hot for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless or significantly less colored.

  • Proceed with the cooling and crystallization steps as usual. Be aware that activated charcoal can also adsorb some of your desired product, which may lead to a slight reduction in yield.

Data Summary

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Heptane98Non-polarRecommended starting solvent. Good for non-polar compounds.
Hexane69Non-polarSimilar to heptane, lower boiling point.
Ethanol78Polar ProticMay be effective if impurities are non-polar.
Methanol65Polar ProticSimilar to ethanol, lower boiling point.
Toluene111Non-polar (Aromatic)Good for aromatic compounds, higher boiling point.
Dichloromethane40Polar AproticOften used in mixed solvent systems due to high solvent power and low boiling point.
Acetone56Polar AproticGood solvent power, often used in mixed solvent systems.
Water100Polar ProticGenerally a poor solvent for this type of compound unless used in a mixed system with a miscible organic solvent.

Experimental Workflow Diagram

Caption: A logical workflow for the recrystallization of 3,4,5-trichloro-2-thiophenecarbonitrile.

References

  • US Patent US20090318710A1, "Process for the purification of thiophenes", published December 24, 2009.
  • Roth, G. A., et al. "Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides." Chemistry Central Journal, vol. 5, no. 1, 2011, p. 74. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient C-H Arylation of Thiophenes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for C-H arylation of thiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for C-H arylation of thiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these powerful reactions. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is very low or has failed completely. What are the most common causes and how do I fix them?

Answer: Low or no yield is the most frequent issue, often stemming from one of several key areas. A systematic check is the best approach.

  • Cause A: Inactive Catalyst or Ligand Degradation: The palladium catalyst is the heart of the reaction. If it's inactive, the cycle won't start.

    • Troubleshooting:

      • Use Fresh Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst, but its quality can vary.[1][2] Ensure you are using a fresh bottle or one that has been stored properly under inert gas.

      • Inert Atmosphere is Crucial: While some phosphine-free systems are described as "air-stable," reproducibility and high yields are best achieved under an inert atmosphere (Nitrogen or Argon).[1] Oxygen can oxidize phosphine ligands (if used) and interfere with the formation of the active Pd(0) species.

      • Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Water can hydrolyze reagents and negatively impact catalyst activity.

  • Cause B: Incorrect Solvent or Base Combination: The solvent and base do more than just facilitate the reaction; they actively participate in the catalytic cycle. An improper choice can halt the reaction entirely.

    • Troubleshooting:

      • Match Solvent to Thiophene Electronics: A crucial finding is that the optimal solvent often depends on the electronic nature of the thiophene substrate. For electron-rich thiophenes, a polar aprotic solvent like N,N-dimethylacetamide (DMAc) is often superior.[3][4] For electron-deficient thiophenes, a less polar solvent like toluene may provide better results.[3][4]

      • Base Strength and Solubility: The base (e.g., K₂CO₃, Cs₂CO₃, KOAc) is critical. Its role is to facilitate the C-H activation step.[5] If the base is not strong enough or has poor solubility in the chosen solvent, the reaction will be sluggish. Consider switching to a stronger or more soluble base, such as Cs₂CO₃ or K₃PO₄.

  • Cause C: Sub-optimal Temperature: C-H activation has a significant energy barrier.

    • Troubleshooting: Most direct arylations require elevated temperatures, typically in the range of 100-150 °C.[6] If you are running the reaction at a lower temperature, a gradual increase may be necessary to initiate the catalytic cycle.

Below is a workflow to diagnose low-yield issues:

G start Low or No Yield Observed reagents Step 1: Verify Reagents start->reagents conditions Step 2: Check Reaction Conditions reagents->conditions Reagents OK sub1 Are solvent & base anhydrous? Are starting materials pure? reagents->sub1 catalyst Step 3: Evaluate Catalyst System conditions->catalyst Conditions OK sub2 Is temperature optimal (typically >100°C)? Is the system under inert gas? conditions->sub2 outcome Improved Yield catalyst->outcome System Optimized sub3 Is Pd(OAc)₂ fresh? Is a ligand or additive (e.g., PivOH) required? catalyst->sub3

Caption: Troubleshooting workflow for low yield.

Question 2: I'm getting a mixture of isomers (e.g., C2- and C5-arylation on a 3-substituted thiophene). How can I improve the regioselectivity?

Answer: Controlling regioselectivity is one of the primary challenges in thiophene C-H functionalization.[7] The C-H bonds at the C2 and C5 positions are inherently more acidic and sterically accessible, making them the preferred sites for arylation.

  • Cause: Competing Reactive Sites: In 3-substituted thiophenes, the C2 and C5 positions have similar reactivity, often leading to mixtures.[8]

    • Troubleshooting Strategy 1: Steric Control. You can exploit steric hindrance to direct the arylation to the less crowded position. Using a sterically bulky or ortho-substituted aryl halide can significantly favor arylation at the C5 position, as the catalyst complex cannot easily approach the more hindered C2 position.[8]

    • Troubleshooting Strategy 2: Catalyst Control. The choice of catalyst and ligand can fundamentally alter the reaction's regiochemical outcome. While palladium often favors the C2/C5 positions, other transition metals can provide different selectivities. For instance, ruthenium-based catalysts have been shown to selectively arylate the C3 position of 2-pyridyl thiophenes.[9] For challenging β-arylations (C3), specific ligand systems, such as those involving bulky phosphite ligands, may be required.[10][11]

    • Troubleshooting Strategy 3: Co-Catalyst Influence. In some systems, additives can steer selectivity. For example, the interplay between a silver(I) salt and a palladium catalyst has been shown to enable highly C2-selective arylation of benzo[b]thiophenes at near-room temperature by altering the C-H activation mechanism.[6]

Question 3: My reaction mixture is turning black, and I see precipitated palladium. What's happening and how can I prevent it?

Answer: The formation of palladium black is a classic sign of catalyst decomposition. The active Pd(0) species, if not properly stabilized, can agglomerate and precipitate out of the solution, effectively killing your reaction.

  • Cause A: Ligandless Instability: While many "phosphine-free" protocols exist, the solvent (like DMAc) or an additive (like pivalic acid) often acts as a stabilizing ligand.[4][5] If these interactions are not sufficient, especially at high temperatures, the catalyst will crash out.

    • Troubleshooting: Introduce a stabilizing ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, JohnPhos) are excellent for stabilizing the active catalyst, preventing decomposition, and promoting the desired reductive elimination step.[12]

  • Cause B: Excessively High Temperature: While heat is needed, too much can accelerate decomposition pathways faster than the catalytic turnover.

    • Troubleshooting: After finding the minimum temperature for turnover, try to run the reaction there rather than pushing it higher. If a high temperature is unavoidable, the use of a robust ligand becomes even more critical.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst system to start with for a new thiophene arylation?

For a general starting point, a phosphine-free system is often robust and cost-effective. A combination of Pd(OAc)₂ (1-2 mol%), K₂CO₃ (2 equivalents) as the base, and DMAc as the solvent at 110-130 °C is a powerful and widely used system, particularly for electron-rich thiophenes.[1][5] Adding pivalic acid (PivOH, ~30 mol%) is also highly recommended as it often accelerates the reaction.[9]

Q2: How does pivalic acid (PivOH) actually work?

Pivalic acid acts as a proton shuttle in what is known as the Concerted Metalation-Deprotonation (CMD) pathway. This is the widely accepted mechanism for these reactions. The carboxylate (PivO⁻) coordinates to the palladium center and assists in abstracting the thiophene C-H proton at the same time the palladium coordinates to the C-H bond. This concerted process significantly lowers the activation energy for C-H cleavage compared to other potential pathways.

G Pd_II Pd(II) Precatalyst (e.g., Pd(OAc)₂) Pd_0 Active LₙPd(0) Pd_II->Pd_0 Reduction OxAdd Oxidative Addition (Ar-X + LₙPd(0) → Ar-Pd(II)-X) Pd_0->OxAdd CMD Concerted Metalation-Deprotonation (CMD) (C-H Activation) OxAdd->CMD RedElim Reductive Elimination (→ Ar-Thiophene + LₙPd(0)) CMD->RedElim RedElim->Pd_0 Catalyst Regeneration Product Product RedElim->Product

Caption: The catalytic cycle for Pd-catalyzed C-H arylation.

Q3: Can I use aryl chlorides for these reactions?

Yes, but it is more challenging. The oxidative addition of an aryl chloride to Pd(0) is much more difficult than for aryl bromides or iodides. To successfully use aryl chlorides, you typically need a more active catalyst system, which almost always involves a highly electron-rich and bulky phosphine ligand (e.g., Buchwald ligands) and often a stronger base like KOtBu.[13][14]

Q4: How do I minimize di-arylation when my thiophene has two reactive C-H bonds?

The most straightforward strategy is to use the thiophene as the limiting reagent's counterpart, often in a large excess (e.g., 5-10 equivalents).[1] This ensures that the concentration of mono-arylated product is low at any given time, making it statistically more likely for the catalyst to react with an unfunctionalized thiophene molecule rather than the product.

Optimized Catalyst Systems at a Glance

The table below summarizes various successful catalyst systems and their applications, providing a starting point for your reaction optimization.

Catalyst / LigandAryl HalideThiophene TypeBase / AdditiveSolventTemp (°C)Typical YieldKey FeatureReference
Pd(OAc)₂ (0.2 mol%)Ar-BrUnsubstitutedKOAcDMAc13070-80%Low loading, phosphine-free[1]
bis(alkoxo)Pd complex (0.1-0.2 mol%)Ar-BrSubstitutedK₂CO₃ / PivOHDMAc10085-95%Highly efficient, phosphine-free[5]
Pd(OAc)₂ / PCy₃·HBF₄Ar-BrFused (Thienopyridine)K₂CO₃ / PivOHDMF100~70%Arylation of complex heterocycles[7]
Pd(OAc)₂ / NoneAr-B(OH)₂Benzo[b]thiophene-1,1-dioxidePyridine / Cu(OAc)₂DMSO10070-90%Oxidative coupling with boronic acids[15]
Pd₂(dba)₃ / NoneAr-IBenzo[b]thiopheneNaOAc / Ag₂OHFIP2580-95%Room temp., C2-selective via Ag(I) C-H activation[6]
NHC-PdCl₂-ImAr-ClUnsubstitutedKOtBu / Cu₂ODioxane12075-85%Double arylation with aryl chlorides[13]
Standard Experimental Protocol: C2-Arylation of Thiophene

This protocol is a representative example for the direct arylation of thiophene with an aryl bromide using a phosphine-free palladium catalyst.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Acetate (KOAc), dried

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • Thiophene

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.002 mmol, 0.2 mol%), KOAc (2 mmol), and the aryl bromide (1 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Addition of Liquids: Using syringes, add anhydrous DMAc (5 mL) followed by thiophene (8 mmol, a large excess to prevent di-arylation).

  • Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure 2-arylthiophene.[1]

References
  • The effect of a solvent on direct arylation polycondensation of substituted thiophenes. Polymer Chemistry (RSC Publishing).

  • Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Organic Chemistry Portal.

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega.

  • The effect of solvent in direct arylation polycondensation of substituted thiophenes. ResearchGate.

  • Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society.

  • Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Taylor & Francis Online.

  • Double Direct C–H Bond Arylation of Thiophenes with Aryl Chlorides Catalyzed by the N-Heterocyclic Carbene-PdCl2-1-methylimidazole Complex. ACS Publications.

  • Turning Pd-catalysed direct C–H arylation of thiophene derivatives into green : industrial wastewater as an effective reaction medium. RSC Publishing.

  • Regiodivergent C–H Arylation of Thiophenes. Synfacts.

  • CH Substitution Reaction Using Various Thiophene Derivatives. ResearchGate.

  • β‐Selective C−H Arylation of Electron‐Deficient Thiophenes, Pyrroles, and Furans. ResearchGate.

  • Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials. ResearchGate.

  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society.

  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. National Institutes of Health (NIH).

  • Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journals.

  • Dialkylbiaryl phosphine ligands. Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particular...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains one of the most powerful and accessible tools for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid, a substituted thiophene with potential applications as a versatile building block in medicinal chemistry and materials science. By comparing its spectral features with those of simpler, related thiophene derivatives, we can gain a deeper understanding of the interplay of electronic and steric effects on proton chemical shifts.

The Crucial Role of Substituent Effects in ¹H NMR of Thiophenes

The chemical shifts of protons on an aromatic ring, such as thiophene, are highly sensitive to the nature of the substituents attached to the ring. Electron-donating groups (EDGs) like a methoxy group (-OCH₃) tend to shield the ring protons, causing them to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) such as halogens (-Cl) and a carboxylic acid (-COOH) deshield the protons, shifting their resonance to a higher chemical shift (downfield). The position of these substituents relative to the ring protons also plays a critical role in the final observed chemical shift.

In the case of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid, the thiophene ring is fully substituted, meaning there are no protons directly attached to the ring. The ¹H NMR spectrum will therefore be dominated by the signals from the methoxy and carboxylic acid protons. However, understanding the electronic environment of the thiophene ring is crucial for predicting the chemical shifts of these protons and for comparing this molecule to other thiophene derivatives that do have ring protons.

Predicted ¹H NMR Spectrum of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

Due to the absence of protons on the thiophene ring, the ¹H NMR spectrum of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is expected to be relatively simple, showing two singlets:

  • Methoxy Protons (-OCH₃): This signal will appear as a singlet, integrating to three protons. The chemical shift is influenced by the electron-withdrawing effect of the adjacent carboxylic acid and the two chlorine atoms. We can predict this signal to be in the range of δ 3.8 - 4.2 ppm .

  • Carboxylic Acid Proton (-COOH): This proton will also appear as a singlet, integrating to one proton. The chemical shift of carboxylic acid protons is typically broad and can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear far downfield, likely in the range of δ 10 - 13 ppm .

Comparative ¹H NMR Spectral Data

To appreciate the influence of the substituents in 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid, it is instructive to compare its predicted spectrum with the experimental spectra of simpler thiophene derivatives.

CompoundStructureH2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)Other Protons (ppm)
Thiophene ~7.35~7.10~7.10~7.35-
3-Methoxythiophene [1][2]~7.14-~6.73~6.21~3.77 (-OCH₃)
2-Thiophenecarboxylic acid [3][4]-~7.50~7.10~7.80~11.0 (-COOH)
Methyl thiophene-2-carboxylate [5][6]-~7.53~7.08~7.79~3.87 (-OCH₃)
4,5-Dichloro-3-methoxythiophene-2-carboxylic acid ----~3.8-4.2 (-OCH₃), ~10-13 (-COOH)

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

From the table, we can observe the following trends:

  • The methoxy group in 3-Methoxythiophene strongly shields the H5 proton, shifting it significantly upfield to ~6.21 ppm.[1]

  • The carboxylic acid group in 2-Thiophenecarboxylic acid deshields the adjacent H3 and H5 protons.[3]

  • In our target molecule, the combined electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group are expected to deshield the methoxy protons, leading to a downfield shift compared to 3-methoxythiophene.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh approximately 5-10 mg of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Process the data by applying a Fourier transform, phasing, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Logic of Spectral Interpretation

The following diagram illustrates the logical workflow for predicting and interpreting the ¹H NMR spectrum of a substituted thiophene.

NMR_Interpretation_Workflow cluster_prediction Spectral Prediction cluster_comparison Comparative Analysis cluster_conclusion Structural Elucidation Start Target Molecule: 4,5-Dichloro-3-methoxythiophene- 2-carboxylic acid Substituents Identify Substituents: - 2x Chloro (EWG) - 1x Methoxy (EDG) - 1x Carboxylic Acid (EWG) Start->Substituents Ring_Protons Analyze Ring Protons: No ring protons present Substituents->Ring_Protons Sub_Protons Analyze Substituent Protons: - Methoxy (-OCH3) - Carboxylic Acid (-COOH) Ring_Protons->Sub_Protons Predict_Shifts Predict Chemical Shifts: - OCH3: ~3.8-4.2 ppm - COOH: ~10-13 ppm Sub_Protons->Predict_Shifts Compare Compare Spectra to Understand Substituent Effects Predict_Shifts->Compare Thiophene Thiophene (Reference) Thiophene->Compare Methoxy 3-Methoxythiophene (EDG Effect) Methoxy->Compare Carboxylic 2-Thiophenecarboxylic acid (EWG Effect) Carboxylic->Compare Conclusion Confirm Structure Based on: - Number of Signals - Chemical Shifts - Integration Compare->Conclusion

Caption: Workflow for ¹H NMR spectral prediction and structural elucidation.

Conclusion

The ¹H NMR spectrum of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid, while simple in its appearance, provides a valuable case study for understanding the profound impact of multiple, electronically diverse substituents on a thiophene core. By systematically comparing its predicted spectral features with those of simpler analogs, researchers can confidently assign the observed resonances and confirm the structure of this and other highly substituted heterocyclic compounds. This analytical rigor is paramount in the fields of drug discovery and materials science, where precise molecular architecture dictates function.

References

  • Satoh, T., et al. (1983). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. Available at: [Link]

  • Satoh, T., et al. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2456-2462. Available at: [Link]

  • Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(4), 251-262. Available at: [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • PubChem. 3-Methoxythiophene. Available at: [Link]

  • Riente, P., et al. (2020). Investigation of the halogen‐bonding interactions by using ¹H NMR spectroscopy. Chemistry – A European Journal, 26(56), 12771-12777. Available at: [Link]

  • SpectraBase. Thiophene-2-carboxylic acid - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(4), 429-438. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • ResearchGate. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to 13C NMR Analysis of Substituted Thiophene Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Thiophene Carboxylic Acids and the Power of 13C NMR Substituted thiophene carboxylic acids are a cornerstone i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Thiophene Carboxylic Acids and the Power of 13C NMR

Substituted thiophene carboxylic acids are a cornerstone in medicinal chemistry and materials science. Their versatile scaffold is found in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The precise arrangement of substituents on the thiophene ring dictates the molecule's biological activity and physical properties. Therefore, unambiguous structural elucidation is paramount in the development of novel thiophene-based compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, and 13C NMR, in particular, provides a direct window into the carbon framework of these molecules.[1] Unlike 1H NMR, where complex coupling patterns can obscure interpretation, proton-decoupled 13C NMR spectra typically display a single peak for each unique carbon atom, offering a clear fingerprint of the molecule's structure. The chemical shift (δ) of each carbon is exquisitely sensitive to its local electronic environment, making 13C NMR a powerful technique for confirming substitution patterns and understanding the electronic effects of various functional groups.[3][4]

This guide provides a comprehensive comparison of 13C NMR data for a range of substituted thiophene carboxylic acids, offering insights into the influence of substituent identity and position on chemical shifts. We will delve into the experimental workflow, present comparative data, and provide a framework for interpreting the spectra you acquire in your own research.

Experimental Protocol: Acquiring High-Quality 13C NMR Spectra

A robust and reproducible experimental protocol is the foundation of reliable spectral analysis. The following steps outline a standard procedure for the 13C NMR analysis of substituted thiophene carboxylic acids.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the substituted thiophene carboxylic acid.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. Common solvents include deuterated chloroform (CDCl3), deuterated methanol (CD3OD), and deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent can influence chemical shifts, particularly for the carboxylic acid and ring carbons, due to solvent-solute interactions.[4]

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary for poorly soluble compounds.

  • Instrument Setup:

    • The 13C NMR spectra are typically acquired on a spectrometer operating at a field strength of 100 MHz or higher for 1H, which corresponds to a 13C frequency of 25 MHz or more.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • A standard single-pulse sequence with proton decoupling is typically employed.[1]

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).[5]

    • The number of scans will vary depending on the sample concentration and the natural abundance of 13C. A higher number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.[1]

    • A relaxation delay of 2-5 seconds between pulses is recommended to ensure full relaxation of all carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the solvent signal as a secondary reference or an internal standard like tetramethylsilane (TMS) at 0.00 ppm. For instance, the central peak of the CDCl3 triplet is at 77.16 ppm.[5]

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 10-20 mg of sample prep2 Dissolve in 0.5-0.7 mL deuterated solvent prep1->prep2 acq1 Lock and Shim prep2->acq1 Insert sample into spectrometer acq2 Set acquisition parameters (pulse sequence, spectral width) acq1->acq2 acq3 Acquire scans (e.g., 1024+) acq2->acq3 proc1 Fourier Transform acq3->proc1 FID data proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 end Analyzable Spectrum proc3->end Final Spectrum

Caption: Experimental workflow for 13C NMR analysis.

Comparative Analysis of 13C NMR Data

The position of the carboxylic acid group and the nature and location of other substituents profoundly influence the 13C NMR chemical shifts of the thiophene ring carbons. This section provides a comparative analysis of these effects.

Substituent Effects on Thiophene-2-Carboxylic Acids

The following table summarizes the 13C NMR chemical shifts for a series of 5-substituted thiophene-2-carboxylic acids. The data illustrates the impact of electron-donating and electron-withdrawing groups on the electron density of the thiophene ring.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of 5-Substituted Thiophene-2-Carboxylic Acids

Substituent (X)C2C3C4C5COOHReference
H~133.5~127.8~127.8~133.5~162.7[6]
NO2~131.0~128.0~125.0~153.0~161.0[6]
Br~132.0~130.0~128.0~118.0~162.0[6]
CH3~133.0~128.0~126.0~145.0~163.0[6]
OCH3~134.0~128.0~117.0~167.0~163.0[6]

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is compiled and averaged from multiple sources for comparative purposes.

Interpretation of Trends:

  • Electron-Withdrawing Groups (e.g., NO2): The nitro group at the C5 position significantly deshields C5, causing a downfield shift to ~153.0 ppm. This is due to the strong resonance and inductive electron-withdrawing nature of the nitro group.

  • Electron-Donating Groups (e.g., OCH3): The methoxy group at C5 causes a substantial upfield shift of C4 to ~117.0 ppm and a downfield shift of C5 to ~167.0 ppm. This is a classic example of the resonance effect of an oxygen lone pair donating electron density into the ring, which primarily increases the electron density at the ortho (C4) and para (C2, though less pronounced) positions.

  • Halogens (e.g., Br): Bromine exhibits both an inductive withdrawing effect and a resonance donating effect. In this case, the inductive effect is dominant, leading to a general deshielding of the ring carbons, with the most significant effect on the ipso-carbon (C5), which is shifted upfield to ~118.0 ppm.

  • Alkyl Groups (e.g., CH3): The methyl group is a weak electron-donating group through induction and hyperconjugation, leading to a slight shielding of the ring carbons, most notably at C5, which is shifted downfield to ~145.0 ppm.

Positional Isomerism: 2- vs. 3-Thiophene Carboxylic Acid

The position of the carboxylic acid group itself alters the chemical shifts of the ring carbons. Comparing the parent 2- and 3-thiophene carboxylic acids reveals these differences.

Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) for Thiophene-2-carboxylic Acid and Thiophene-3-carboxylic Acid

CompoundC2C3C4C5COOH
Thiophene-2-carboxylic acid~133.5~127.8~127.8~133.5~162.7
Thiophene-3-carboxylic acid~126.0~138.0~129.0~125.0~164.0

Note: Data is compiled from various sources for illustrative comparison.[1][6]

Analysis of Positional Effects:

The direct attachment of the electron-withdrawing carboxylic acid group to C2 in thiophene-2-carboxylic acid deshields C2 and C5. In contrast, when the carboxylic acid is at the C3 position, C3 is significantly deshielded, while C2 and C5 are shielded relative to thiophene-2-carboxylic acid.

Visualizing Substituent Effects

The following diagram illustrates the general electronic effects of electron-donating and electron-withdrawing groups on the thiophene ring, which in turn influence the 13C NMR chemical shifts.

Caption: Electronic effects of substituents on the thiophene ring.

Conclusion

13C NMR spectroscopy is a powerful and indispensable technique for the structural elucidation of substituted thiophene carboxylic acids. By understanding the fundamental principles of how substituents influence carbon chemical shifts, researchers can confidently assign substitution patterns and gain insights into the electronic structure of these important molecules. The data presented in this guide serves as a valuable reference for comparing and interpreting the 13C NMR spectra of novel thiophene derivatives, thereby accelerating research and development in medicinal chemistry and materials science.

References

  • 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations - Oxford Academic. Available at: [Link]

  • An Analysis of I3C Nuclear Magnetic Resonance Substituent Chemical Shifts in 4- and 5-Substituted Thiophene-2-carboxylic Acids b - RSC Publishing. Available at: [Link]

  • C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes | Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]

  • 13C-NMR SPECTRA OF SUBSTITUTED THIOPHENECARBOXYLIC ACIDS I.STlBORa. Available at: [Link]

  • 13C NMR spectra of thiophenes. III—Bromothiophenes - Research Paper. Available at: [Link]

  • An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" - PubMed. Available at: [Link]

  • Coefficients of the contribution of substituents to the 13 C chemical shifts - ResearchGate. Available at: [Link]

  • An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. - ResearchGate. Available at: [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - MDPI. Available at: [Link]

  • 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS - ResearchGate. Available at: [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. Available at: [Link]

  • Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor “thiophene-2-carboxylicacid” | Request PDF - ResearchGate. Available at: [Link]

  • 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Available at: [Link]

  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar. Available at: [Link]

  • 2-thiophene carboxylic acid - Semantic Scholar. Available at: [Link]

  • thiophene-2-carboxylic acid 2-thienyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Available at: [Link]

  • Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts - ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shifts - Oregon State University. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide: Comparing Lithiation vs. Grignard Methods for Thiophene Carboxylation

Introduction: The Central Role of 2-Thiophenecarboxylic Acid In the landscape of pharmaceutical and materials science research, 2-thiophenecarboxylic acid and its derivatives are indispensable building blocks. Their prev...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 2-Thiophenecarboxylic Acid

In the landscape of pharmaceutical and materials science research, 2-thiophenecarboxylic acid and its derivatives are indispensable building blocks. Their prevalence in blockbuster drugs and advanced organic materials stems from the thiophene ring's unique electronic properties and its ability to act as a bioisostere for a phenyl ring. The efficient synthesis of these core structures is therefore a critical concern for any research and development program. The carboxylation of the thiophene ring, particularly at the C2 position, is a fundamental transformation. Two organometallic strategies have long dominated this field: direct lithiation and the Grignard reaction.

This guide provides an in-depth, objective comparison of these two powerful methods. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, practical considerations, and field-proven insights that guide the choice between them, ensuring you select the optimal path for your specific synthetic challenge.

Method 1: Direct C-H Activation via Lithiation

Direct lithiation is a powerful and often high-yielding method that leverages the inherent acidity of the protons on the thiophene ring. The protons at the C2 and C5 positions are significantly more acidic than those at C3 and C4, allowing for regioselective deprotonation.

The Mechanism of Action

The reaction proceeds via a two-step sequence. First, a strong organolithium base, typically n-butyllithium (n-BuLi), selectively abstracts a proton from the C2 position of thiophene. This deprotonation is highly efficient due to the ability of the sulfur atom to stabilize the resulting carbanion. The reaction is typically performed at cryogenic temperatures (-78 °C) to prevent side reactions and ensure the stability of the 2-lithiothiophene intermediate. In the second step, this potent nucleophile attacks an electrophile—in this case, carbon dioxide (usually in its solid form as dry ice)—to form a lithium carboxylate salt. An acidic workup then furnishes the final 2-thiophenecarboxylic acid.

lithiation_mechanism reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node thiophene Thiophene nBuLi + n-BuLi (THF, -78 °C) thiophene->nBuLi lithiothiophene 2-Lithiothiophene (Intermediate) nBuLi->lithiothiophene Deprotonation co2 1. CO₂ (Dry Ice) 2. H₃O⁺ Workup lithiothiophene->co2 product 2-Thiophenecarboxylic Acid co2->product Carboxylation

Figure 1. Reaction workflow for direct lithiation-carboxylation of thiophene.
Advantages and Limitations
  • Key Advantage - Efficiency: This method is often characterized by high yields and rapid reaction times. It is a C-H activation strategy, meaning it does not require a pre-functionalized starting material like a halothiophene, making it highly atom-economical.

  • Key Limitation - Functional Group Intolerance: Organolithium reagents are exceptionally strong bases.[1] This high basicity leads to poor tolerance for acidic protons elsewhere in the molecule (e.g., alcohols, amines, even terminal alkynes) and incompatibility with many electrophilic functional groups (e.g., esters, ketones).[2][3]

  • Operational Demands: The method necessitates strictly anhydrous conditions and an inert atmosphere (argon or nitrogen) to prevent quenching of the organolithium reagent. Furthermore, the cryogenic temperatures (-78 °C) required can be challenging to maintain on a large industrial scale.

  • Safety: n-Butyllithium and especially its more reactive counterpart, tert-butyllithium, are pyrophoric reagents that ignite spontaneously on contact with air.[4][5] Their handling requires specialized training, techniques, and personal protective equipment (PPE).[6][7][8]

Method 2: The Grignard Reaction Pathway

The Grignard approach is a classic and robust method that begins with a halogenated thiophene, typically 2-bromothiophene or 2-chlorothiophene.

The Mechanism of Action

This is a two-part process. First, the Grignard reagent, 2-thienylmagnesium halide, is formed by reacting a 2-halothiophene with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.[9] This reaction involves the oxidative insertion of magnesium into the carbon-halogen bond. Once formed, the Grignard reagent, while still a strong nucleophile, is generally less basic and reactive than its organolithium counterpart.[10][11] It is then reacted with carbon dioxide, followed by an acidic workup, to yield the desired carboxylic acid.[12]

grignard_mechanism reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node halothiophene 2-Bromothiophene mg + Mg⁰ (THF, RT) halothiophene->mg grignard 2-Thienylmagnesium Bromide (Grignard Reagent) mg->grignard Reagent Formation co2 1. CO₂ (Dry Ice) 2. H₃O⁺ Workup grignard->co2 product 2-Thiophenecarboxylic Acid co2->product Carboxylation

Figure 2. Reaction workflow for Grignard-based carboxylation of thiophene.
Advantages and Limitations
  • Key Advantage - Functional Group Tolerance: Grignard reagents are more tolerant of a wider array of functional groups compared to organolithiums.[2] This makes them the superior choice for more complex, functionalized thiophene substrates.

  • Milder Conditions: The formation and subsequent reaction of Grignard reagents can often be performed at room temperature or with gentle heating, obviating the need for cryogenic setups.

  • Improved Safety Profile: While still highly reactive and requiring anhydrous conditions, Grignard reagents are not typically pyrophoric, making them significantly safer and easier to handle, especially at scale, than alkyllithiums.

  • Key Limitation - Starting Material: This pathway is contingent on the availability of a 2-halothiophene. If one is starting from unsubstituted thiophene, this adds an extra halogenation step to the synthetic sequence.

  • Initiation and Yield: The formation of the Grignard reagent can sometimes be sluggish or difficult to initiate. Yields can be more variable than the often near-quantitative results seen with direct lithiation.

Head-to-Head Performance Comparison

The choice between these two methods is not arbitrary; it is dictated by the specific requirements of the synthesis. The following table summarizes the key performance and operational differences.

FeatureDirect LithiationGrignard ReactionSenior Scientist's Insight
Starting Material Thiophene (or derivative)2-Halothiophene (or derivative)Lithiation is more direct for the parent system, but the Grignard route is necessary if starting from an available halo-precursor.
Reagent Reactivity Very High[3][10]HighOrganolithiums are more powerful nucleophiles and much stronger bases, leading to lower functional group tolerance.[2][11]
Reaction Temperature Typically -78 °C0 °C to RefluxThe milder conditions of the Grignard reaction are a significant advantage for process scale-up.
Functional Group Tolerance Low[1][2]Moderate[3]Grignard reagents are compatible with a broader range of functional groups, making them more versatile for complex molecules.
Typical Yields Often >90%60-85%For simple thiophenes, lithiation generally provides higher yields.
Safety & Handling High Hazard: n-BuLi is pyrophoric.[4][5] Requires specialized training and inert atmosphere techniques.[6][8]Moderate Hazard: Not pyrophoric, but highly reactive with water and air. Requires anhydrous conditions.The safety profile of the Grignard reaction is a major driver for its selection in process chemistry and manufacturing.
Scalability Challenging due to cryogenic needs and pyrophoric reagent handling.More readily scalable.The operational simplicity and enhanced safety make the Grignard method far more amenable to kilogram-scale production.[13]

Field-Proven Insights: Selecting the Right Tool for the Job

As a Senior Application Scientist, my recommendation hinges on the project's stage and goals.

  • For Early-Stage Discovery & Small-Scale Synthesis: When the goal is rapid access to a simple thiophene carboxylic acid (< 5g scale) and the substrate lacks sensitive functional groups, direct lithiation is the method of choice. Its speed and high yield are unparalleled for generating initial quantities of material for screening and analysis, provided your lab is equipped for and your personnel are trained in handling pyrophoric reagents safely.

  • For Process Development, Scale-Up, and Complex Substrates: When working with substrates bearing other functional groups or when planning for multi-gram to kilogram production, the Grignard pathway is the superior and more pragmatic option. The enhanced functional group tolerance, milder reaction conditions, and significantly better safety profile outweigh the potential for slightly lower yields or the need for an additional halogenation step. The robustness and reliability of the Grignard reaction make it the workhorse for medicinal chemistry scale-up and process chemistry development.

decision_flowchart start_node start_node decision_node decision_node method_node method_node start Start: Carboxylation of Thiophene q1 Substrate has sensitive functional groups? start->q1 q2 Is this a large-scale synthesis (>100g)? q1->q2 No   grignard Use Grignard Method q1->grignard  Yes q2->grignard  Yes lithiation Use Lithiation Method q2->lithiation No  

Sources

Validation

A Researcher's Guide to the Vibrational Landscape of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid: An FT-IR Spectral Analysis

For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid, a substituted thiophen...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid, a substituted thiophene, presents a unique vibrational fingerprint that is key to its identification and quality control. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FT-IR) spectrum, offering a comparative perspective grounded in the fundamental principles of vibrational spectroscopy and supported by experimental data from related compounds.

The Structural Rationale: Why FT-IR is a Critical First Pass

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a multi-functionalized heterocyclic compound. Its structure, featuring a thiophene ring, a carboxylic acid group, a methoxy group, and two chlorine substituents, gives rise to a complex yet interpretable FT-IR spectrum. Each functional group possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies. FT-IR spectroscopy, therefore, serves as a rapid, non-destructive, and highly informative technique for confirming the presence of these key functionalities and thus, the molecular identity.

The utility of FT-IR in this context extends beyond simple functional group identification. The electronic effects of the various substituents on the thiophene ring—the electron-withdrawing nature of the chlorine atoms and the carboxylic acid, and the electron-donating character of the methoxy group—subtly shift the vibrational frequencies of the thiophene ring itself. These shifts provide a more nuanced understanding of the molecule's electronic structure.

Deconstructing the Spectrum: A Guided Tour of Expected Vibrational Modes

While an experimental spectrum for 4,5-dichloro-3-methoxythiophene-2-carboxylic acid is not publicly available in spectral databases, we can confidently predict its key absorption bands by analyzing the known spectral features of its constituent parts. This predictive analysis is a cornerstone of spectroscopic interpretation in synthetic chemistry.

The Carboxylic Acid Motif: A Tale of Two Strong Absorptions

The carboxylic acid group is typically the most prominent feature in the FT-IR spectrum of this molecule. Its signature absorptions are:

  • O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ .[1] This broadening is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimers in the solid state.

  • C=O Stretching: A sharp and very strong absorption band should appear between 1760-1690 cm⁻¹ .[1] The exact position is influenced by both the hydrogen bonding and the electronic effects of the thiophene ring. Conjugation with the ring could potentially shift this band to a slightly lower wavenumber. For comparison, 5-(methoxycarbonyl)thiophene-2-carboxylic acid shows carbonyl stretches at 1728 and 1712 cm⁻¹.[2]

The Thiophene Core and its Substituents: A Crowded Fingerprint

The region between 1600 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region, containing a wealth of information about the thiophene ring and its substituents.

  • Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring typically appear in the 1650-1430 cm⁻¹ region.[3] For 2-substituted thiophenes, bands are often observed between 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹.[4] The C-S stretching modes are usually found at lower wavenumbers, between 710 and 687 cm⁻¹ .[4]

  • Methoxy Group Vibrations: The methoxy group will exhibit characteristic C-H stretching of the methyl group around 2930 and 2873 cm⁻¹ .[5] Additionally, a C-O stretching band is expected in the range of 1323-1044 cm⁻¹ .[6]

  • C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the lower frequency region, typically between 800 and 600 cm⁻¹ . These bands can sometimes be weak and may overlap with other vibrations in the fingerprint region.

The following table summarizes the expected characteristic FT-IR absorption bands for 4,5-dichloro-3-methoxythiophene-2-carboxylic acid based on data from related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityReference
Carboxylic AcidO-H Stretch3300 - 2500Strong, Broad[1]
Carboxylic AcidC=O Stretch1760 - 1690Strong, Sharp[1]
Methoxy GroupC-H Stretch2930, 2873Medium[5]
Thiophene RingC=C Stretch1650 - 1430Medium to Weak[3]
Methoxy GroupC-O Stretch1323 - 1044Medium[6]
Thiophene RingC-S Stretch710 - 687Medium to Weak[4]
C-Cl BondC-Cl Stretch800 - 600Medium to WeakN/A

A Comparative Analysis: The Utility of Alternative Spectroscopic Techniques

While FT-IR provides an excellent overview of the functional groups present, a comprehensive characterization of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid would benefit from complementary analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the electronic environment of each proton and carbon atom, respectively. This would confirm the substitution pattern on the thiophene ring and the connectivity of the functional groups.

  • Mass Spectrometry (MS): MS would determine the precise molecular weight and provide fragmentation patterns that can further elucidate the structure of the molecule.

  • Raman Spectroscopy: As a complementary vibrational spectroscopic technique, Raman spectroscopy is particularly sensitive to non-polar bonds. It would provide additional information on the thiophene ring and C-Cl vibrations, which may be weak in the IR spectrum.

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel substituted thiophene like the one discussed.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product FTIR FT-IR Spectroscopy (Functional Groups) Purification->FTIR Purity Check & Initial ID NMR NMR Spectroscopy (Connectivity & Environment) FTIR->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Confirmation Structural Confirmation NMR->Confirmation Raman Raman Spectroscopy (Complementary Vibrational Data) MS->Raman MS->Confirmation Raman->Confirmation

Caption: Workflow for the characterization of a novel substituted thiophene.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

For researchers aiming to acquire an FT-IR spectrum of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid or similar compounds, the following protocol outlines the key steps for obtaining reliable data using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

Objective: To obtain a high-quality FT-IR spectrum of solid 4,5-dichloro-3-methoxythiophene-2-carboxylic acid.

Materials and Equipment:

  • FT-IR Spectrometer with a Diamond ATR accessory

  • Sample of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid (a few milligrams)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The required pressure will vary depending on the instrument and the nature of the sample.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Retract the press and carefully remove the sample from the ATR crystal using a spatula.

    • Clean the crystal surface thoroughly with a lint-free wipe and isopropanol to prevent cross-contamination.

The logical flow of this experimental procedure is depicted in the following diagram:

G start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Solid Sample background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process_data Process Data (Baseline Correction, Peak Picking) acquire_sample->process_data final_spectrum Final FT-IR Spectrum process_data->final_spectrum clean_up Clean Crystal After Use final_spectrum->clean_up end End clean_up->end

Caption: Step-by-step workflow for acquiring an FT-IR spectrum using an ATR accessory.

Conclusion: An Indispensable Tool in the Chemist's Arsenal

References

  • Marchetti, S., & Tosi, G. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

  • Kumar, R. S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • Arumanayagam, T., & Raj, A. D. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • Al-Saidi, W. M. (2017). A Theoretical Study on the 2-Carbaldehyde Oxime-5-Nitrothiophene Molecule. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 103-109.
  • Figure S2. FT IR spectra of the monomer 3-methoxythiophene (MOT) and... (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.
  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. Retrieved from [Link]

  • Alves, M. R. A., et al. (2010). Synthesis and characterization of new 3-substituted thiophene copolymers. Química Nova, 33(7), 1493-1498.
  • 3-(4-Methoxyphenyl)thiophene - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Li, Y., et al. (2009). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3145.
  • Parker, S. F., et al. (2018). Vibrational spectra of neutral and doped oligothiophenes and polythiophene. Scientific Reports, 8(1), 1-10.
  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • IR Absorption Table. (n.d.). Michigan State University. Retrieved from [Link]

  • 2-Thiophenecarboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

  • Zaleski, D. P., et al. (2021). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics, 154(8), 084305.
  • Kumar, S. S., et al. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. International Journal of Pharmaceutical Sciences Review and Research, 37(2), 118-124.
  • Chen, Y., et al. (2022). Rational Terminal Engineering Enabled Vulnerable Exocyclic-Vinyl-Free Nonfullerene Acceptors for Sensitive and Durable Near-Infrared Organic Photodetectors. ACS Nano, 16(12), 20757-20768.
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Comparative

A Comparative Analysis of Thiophene Synthesis Routes for the Modern Researcher

An In-Depth Guide to Classical and Contemporary Methodologies The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Classical and Contemporary Methodologies

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials. Its unique electronic properties and ability to engage in a wide range of chemical transformations have made it a privileged scaffold in drug development and a key component in the design of advanced materials. Consequently, the efficient and versatile synthesis of substituted thiophenes is a topic of paramount importance for researchers in both academic and industrial settings.

This guide provides a comprehensive comparative analysis of the most significant synthetic routes to the thiophene ring system. We will delve into the mechanistic underpinnings of classical methods such as the Paal-Knorr, Gewald, Fiesselmann, and Hinsberg syntheses, providing detailed experimental protocols and an objective comparison of their respective strengths and limitations. Furthermore, we will explore the landscape of modern synthetic strategies, including transition-metal-catalyzed cross-couplings and C-H activation approaches, which offer novel avenues for the construction of complex thiophene-containing molecules.

Classical Approaches to Thiophene Synthesis: A Foundation of Heterocyclic Chemistry

Four classical name reactions have long served as the primary methods for constructing the thiophene ring. Each offers a distinct strategic advantage depending on the desired substitution pattern and the availability of starting materials.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a robust and straightforward method for preparing thiophenes from 1,4-dicarbonyl compounds.[1] The reaction is typically effected by heating the dicarbonyl substrate with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2][3] These reagents not only act as a source of sulfur but also as potent dehydrating agents, driving the reaction towards the aromatic thiophene product.[2]

Mechanism and Experimental Causality: The reaction is believed to proceed through the initial formation of a thioketone, which then undergoes cyclization and subsequent dehydration to furnish the thiophene ring.[1] The choice of sulfurizing agent can influence the reaction conditions and outcomes. Lawesson's reagent is often preferred over P₄S₁₀ due to its better solubility in organic solvents and often milder reaction conditions.[3] It is crucial to conduct this reaction in a well-ventilated fume hood as toxic hydrogen sulfide (H₂S) gas is a common byproduct.[4]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis

This protocol is adapted from a procedure developed by Minetto, Taddei, and co-workers.[5]

  • In a microwave-safe vial, combine the substituted 1,4-diketone (0.5 mmol) and Lawesson's reagent (0.25 mmol, 0.5 equiv.).

  • Add anhydrous toluene (2 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 150 °C for 10-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the vial to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multicomponent reaction that provides access to highly functionalized 2-aminothiophenes in a single step.[6] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene compound) and elemental sulfur in the presence of a base.[6]

Mechanism and Experimental Causality: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[6] Elemental sulfur then adds to this intermediate, followed by cyclization and tautomerization to yield the 2-aminothiophene.[6] The choice of base, typically a secondary amine like morpholine or piperidine, is critical for catalyzing the initial condensation step.[7] Microwave irradiation has been shown to significantly accelerate the reaction and improve yields.[8]

Experimental Protocol: Microwave-Assisted Gewald Synthesis

This protocol is based on a procedure for the efficient synthesis of 2-aminothiophene derivatives.[8]

  • To a round-bottom flask, add the carbonyl compound (1 mmol), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.1 mmol), and elemental sulfur (1.1 mmol).

  • Add DMF (3 mL) as the solvent.

  • Add pyrrolidine (1 mmol) as the base.

  • Place the flask in a microwave reactor and irradiate at 50 °C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives.[9] It involves the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[9] This method has been extended to include reactions with β-halo-α,β-unsaturated carbonyls and α,β-dihalo carbonyl compounds.[10]

Mechanism and Experimental Causality: The reaction proceeds via a Michael addition of the deprotonated thioglycolic acid ester to the acetylenic ester.[9] A subsequent intramolecular cyclization, followed by elimination and tautomerization, leads to the formation of the 3-hydroxythiophene scaffold.[9] The choice of a non-nucleophilic base is important to favor the desired condensation pathway.

The Hinsberg Synthesis

The Hinsberg synthesis provides a route to 3,4-disubstituted thiophene-2,5-dicarbonyl compounds through the condensation of an α-diketone with diethyl thiodiacetate in the presence of a strong base.[11][12]

Mechanism and Experimental Causality: This reaction is believed to proceed via a Stobbe-type condensation mechanism.[13] The initial product is an ester-acid which is often hydrolyzed during workup to yield the corresponding diacid.[12] The use of a strong, non-nucleophilic base is essential to promote the condensation reaction.

Comparative Overview of Classical Thiophene Syntheses

Synthesis Route Starting Materials Key Reagents Typical Products Advantages Disadvantages
Paal-Knorr 1,4-Dicarbonyl compoundsP₄S₁₀, Lawesson's reagentSubstituted thiophenesSimple, reliable, good yieldsLimited availability of 1,4-dicarbonyls, harsh conditions, H₂S byproduct[1][4]
Gewald Ketone/aldehyde, active methylene nitrile, sulfurBase (e.g., morpholine)Polysubstituted 2-aminothiophenesMulticomponent, one-pot, high functional group toleranceCan have limitations with sterically hindered ketones[6][7]
Fiesselmann α,β-Acetylenic esters, thioglycolic acid derivativesBase3-Hydroxy-2-thiophenecarboxylatesAccess to specific substitution patternsLimited to specific starting materials[9][10]
Hinsberg α-Diketones, diethyl thiodiacetateStrong base3,4-Disubstituted thiophene-2,5-dicarbonylsProvides symmetrically substituted thiophenesRequires specific α-dicarbonyl precursors[11][13]

Modern Synthetic Strategies: Expanding the Thiophene Toolkit

While the classical methods remain valuable, modern organic synthesis has introduced a host of new strategies for thiophene construction, often offering milder reaction conditions, greater functional group tolerance, and novel bond disconnections.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, and thiophenes are no exception. These methods typically involve the coupling of a suitably functionalized thiophene precursor with a variety of coupling partners.

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of thiophenes.[10] This approach avoids the need for pre-functionalized starting materials, allowing for the direct formation of C-C or C-heteroatom bonds on the thiophene ring.[10] Palladium catalysis is commonly employed for these transformations.[6]

Domino and Multicomponent Reactions

Modern synthetic chemistry has seen a surge in the development of domino and multicomponent reactions for the efficient construction of complex molecules.[9] These reactions allow for the formation of multiple bonds in a single operation, often leading to a significant increase in synthetic efficiency.[9] The Gewald reaction is a prime example of a multicomponent reaction that has been a mainstay in thiophene synthesis for decades.

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and the resulting thiophene products for the classical methods, the following diagrams illustrate the core transformations.

Paal_Knorr start 1,4-Dicarbonyl Compound product Substituted Thiophene start->product Sulfurization & Dehydration reagent P₄S₁₀ or Lawesson's Reagent reagent->product caption Paal-Knorr Synthesis Workflow

Caption: Paal-Knorr Synthesis Workflow

Gewald ketone Ketone or Aldehyde product 2-Aminothiophene ketone->product nitrile Active Methylene Nitrile nitrile->product sulfur Elemental Sulfur sulfur->product base Base base->product caption Gewald Aminothiophene Synthesis

Caption: Gewald Aminothiophene Synthesis

Fiesselmann alkyne α,β-Acetylenic Ester product 3-Hydroxy-2- thiophenecarboxylate alkyne->product thio_acid Thioglycolic Acid Derivative thio_acid->product base Base base->product caption Fiesselmann Synthesis Workflow

Caption: Fiesselmann Synthesis Workflow

Hinsberg diketone α-Diketone product Thiophene-2,5- dicarbonyl diketone->product thiodiacetate Diethyl Thiodiacetate thiodiacetate->product base Strong Base base->product caption Hinsberg Synthesis Workflow

Caption: Hinsberg Synthesis Workflow

Conclusion

The synthesis of thiophenes is a rich and evolving field. The classical methods of Paal-Knorr, Gewald, Fiesselmann, and Hinsberg provide a solid foundation for the construction of a wide variety of thiophene derivatives. These methods, while having some limitations, are still widely used due to their reliability and the accessibility of their starting materials. The advent of modern synthetic techniques, particularly those based on transition-metal catalysis and C-H activation, has opened up new frontiers in thiophene synthesis, enabling the construction of previously inaccessible structures with high levels of efficiency and selectivity. For the modern researcher, a thorough understanding of both the classical and contemporary approaches is essential for the strategic design and synthesis of novel thiophene-containing molecules for applications in medicine and materials science.

References

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  • Gevorgyan, V., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(7), 1648. [Link]

  • Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 1953-1963. [Link]

  • Reddy, T. R., et al. (2011). Microwave accelerated synthesis of 2- aminothiophenes in ionic liquid via three component Gewald reaction. Indian Journal of Chemistry - Section B, 50(3), 399-403.
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  • Kaczor, A. A., & Satała, G. (2017). Synthesis of 2,5-Asymmetrically Substituted 3,4-Diaminothieno[2,3-b]thiophenes by Domino Reaction. ACS Combinatorial Science, 19(11), 703–709. [Link]

  • Tamao, K., et al. (1996). New Syntheses of Tricyclic Thiophenes and Cyclic Tetrathiophenes Using Transition-Metal-catalyzed Cyclization. Journal of the American Chemical Society, 118(49), 12469–12470.
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  • Fiesselmann thiophene synthesis c) Hinsberg synthesis: This method... (n.d.). In ResearchGate. [Link]

  • Teunissen, A. J. J. M., et al. (1995). Thiophene C-H activation as a chain-transfer mechanism in ethylene polymerization: Catalytic formation of thienyl-capped polyethylene. Organometallics, 14(5), 2306–2308. [Link]

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  • Putevová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 20-49. [Link]

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  • Liang, Y., et al. (2013). Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process. Synlett, 24(13), 1687-1688. [Link]

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  • Bakulev, V. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 4882. [Link]

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Validation

A Comparative Guide to the Development and Validation of a Stability-Indicating HPLC Method for 4,5-Dichloro-3-methoxythiophene-2-carboxylic Acid

Introduction 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a substituted thiophene derivative, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry.[1] As a functionalized...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a substituted thiophene derivative, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry.[1] As a functionalized building block, its purity is paramount, as even trace impurities can have profound impacts on downstream synthetic yields, reaction kinetics, and the pharmacological or material properties of the final product. Consequently, a robust, reliable, and validated analytical method for purity determination is not merely a quality control check but a foundational requirement for its use in any research or development setting.

This guide provides an in-depth, experience-driven framework for developing and validating a stability-indicating purity assay for 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the comparative rationale behind critical methodological choices—from column and mobile phase selection to the rigorous validation parameters dictated by global regulatory standards. This document is designed for researchers, analytical scientists, and drug development professionals who require a scientifically sound and defensible method for purity analysis.

Part 1: Foundational Method Development: A Comparative Approach

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is an acidic molecule (due to the carboxylic acid), with moderate hydrophobicity conferred by the dichlorinated thiophene ring. Our strategy must ensure sharp, symmetrical peaks and reproducible retention times.

Comparative Column Selection

The stationary phase is the heart of the separation. The choice of column chemistry dictates the primary interaction mechanism with the analyte and its potential impurities. For a molecule with the characteristics of our target compound, several reversed-phase columns are viable candidates.

Column ChemistryPrimary Interaction MechanismAdvantages for This AnalyteDisadvantages & Considerations
Standard C18 (Octadecylsilane) Hydrophobic interactionsExcellent "workhorse" choice for moderately non-polar compounds. High likelihood of good retention.[2]Potential for poor peak shape for the acidic analyte if mobile phase pH is not optimized. May show reduced retention in highly aqueous mobile phases.[3]
Polar-Embedded C18 Hydrophobic interactions with a polar group (e.g., amide, carbamate) embedded in the alkyl chainOffers alternative selectivity. Resistant to "phase collapse" in 100% aqueous mobile phases, providing flexibility. Can improve peak shape for polar and acidic compounds.May have different retention characteristics compared to standard C18, requiring re-optimization.
Phenyl-Hexyl Hydrophobic and π-π interactionsThe phenyl stationary phase can engage in π-π stacking with the aromatic thiophene ring, offering unique selectivity for the parent compound and aromatic impurities that a C18 phase cannot provide.May provide insufficient retention if the molecule's hydrophobicity is not high enough.

Scientist's Recommendation: Begin method development with a high-purity, end-capped Standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Its versatility and the vast body of literature supporting its use make it the most logical and highest-probability starting point. The Phenyl-Hexyl phase remains an excellent secondary option if specificity challenges arise.

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation. The key is to control the analyte's ionization state and achieve an optimal elution time.

Mobile Phase ComponentPurposeComparison of OptionsRationale for Selection
Organic Modifier Controls retention time and solvent strengthAcetonitrile: Lower viscosity (lower backpressure), lower UV cutoff (~190 nm), often provides sharper peaks. Methanol: Higher viscosity, higher UV cutoff (~205 nm), can offer different selectivity.Acetonitrile is the preferred starting choice due to its superior UV transparency and chromatographic efficiency.[4]
Aqueous Component & pH Controls analyte ionization and peak shapePhosphoric Acid: Non-volatile, excellent buffering capacity at low pH. Ideal for UV-only methods. Formic Acid: Volatile, suitable for LC-MS compatibility. Good for pH control. Trifluoroacetic Acid (TFA): Volatile, strong ion-pairing agent that can sharpen peaks but may suppress MS signal and is difficult to remove from the column.A mobile phase pH between 2.5 and 3.5 is critical to fully protonate the carboxylic acid group (pKa ≈ 2-4), preventing peak tailing.[4] A dilute solution of phosphoric acid (e.g., 0.1%) or formic acid (0.1%) in water is recommended.

Starting Point: A gradient elution from ~30% to 90% Acetonitrile in 0.1% Phosphoric Acid/Water over 15-20 minutes is a robust starting point to separate the main peak from any potential early-eluting polar impurities and late-eluting non-polar impurities.

Part 2: The Recommended HPLC Protocol & Validation Strategy

Based on the foundational principles, the following protocol serves as a validated starting point.

Detailed HPLC Protocol
  • Column: Standard C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 265 nm (determine λmax via PDA/UV scan)

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.

System Suitability Testing (SST)

Before any sample analysis, the system's fitness for use must be confirmed. This is a non-negotiable part of a self-validating system.[5] A standard solution should be injected five times, and the following parameters must be met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • %RSD of Peak Area: ≤ 1.0%

Validation Workflow

The validation process ensures the analytical method is suitable for its intended purpose. The workflow is guided by the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7]

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2(R1)) cluster_rep Phase 3: Finalization Dev Initial Method Development (Column, Mobile Phase) Opt Method Optimization (Gradient, Temp, etc.) Dev->Opt Forced Forced Degradation & Specificity / Peak Purity Opt->Forced Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ Rob Robustness Report Validation Report & SOP Generation Rob->Report

Caption: HPLC Method Development and Validation Workflow.

Forced Degradation (Stress Testing) for a Stability-Indicating Method

To ensure the method can separate the active pharmaceutical ingredient (API) from its degradation products, forced degradation studies are essential.[8][9] This process is a cornerstone of demonstrating specificity and is mandated by ICH Q1A(R2).[10] The goal is to achieve 5-20% degradation of the parent compound.[8][9]

G cluster_stress Stress Conditions API API Sample (0.5 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Therm Thermal (80°C, solid state) API->Therm Photo Photolytic (ICH Q1B light box) API->Photo Analysis HPLC-PDA Analysis (Check for peak purity and mass balance) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis

Caption: Forced Degradation Experimental Workflow.

ICH Q2(R1) Validation Parameters

Every analytical method must be validated against a series of performance characteristics to be considered reliable and trustworthy.[11][12]

ParameterPurposeTypical Experimental ApproachAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Analyze blank, placebo (if applicable), and forced degradation samples. Use a PDA detector to assess peak purity of the analyte peak in stressed samples.No interference at the retention time of the analyte. Peak purity index > 0.999.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Prepare a minimum of 5 concentrations across the range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Confirmed by the linearity, accuracy, and precision data.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix or by assaying a sample against a certified reference standard. Analyze at 3 levels (e.g., 80%, 100%, 120%) with 3 replicates each.Mean recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): 6 replicate preparations of the same sample on the same day. Intermediate Precision: Repeat the study on a different day with a different analyst or instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ The lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ).Based on the signal-to-noise ratio (S/N).LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase pH (±0.2), column temperature (±5°C), and % organic composition (±2%).System suitability parameters must still be met. Peak retention and area should not significantly change.

Conclusion

The validation of an HPLC method for the purity of a compound like 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid is a systematic and rigorous process that underpins the quality and reliability of scientific research and development. This guide has presented a comparative framework for making logical, science-based decisions during method development, from selecting the optimal column and mobile phase to executing a comprehensive validation plan according to ICH guidelines.

By starting with a standard C18 column, employing an acidified acetonitrile/water mobile phase, and systematically validating for specificity, linearity, accuracy, precision, and robustness, a laboratory can establish a defensible, stability-indicating method. The true measure of a method's success is its ability to provide consistent, reliable data over time—a goal achievable only through the diligent application of the principles and practices outlined herein.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
  • Covalent Logic. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • JETIR. (2023, June). A BRIEF REVIEW ON HPLC METHOD VALIDATION.
  • Canada Commons. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
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  • uHPLCs. (2024, November 25). A Comprehensive Guide to Selecting HPLC Columns.
  • ResolveMass Laboratories. (2025, November 20). How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations.
  • ICH. (n.d.). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • SIELC. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
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  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
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  • YouTube. (2020, April 14). Hetero cyclic compound-Thiophene.
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  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • YouTube. (2019, August 14). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3).
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  • BLDpharm. (n.d.). 96232-60-9|3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid.
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Comparative

A Senior Application Scientist's Guide to Catalytic Thophene Functionalization

Introduction: The Enduring Importance of the Thiophene Moiety The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic proper...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Thiophene Moiety

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in a multitude of approved drugs, including the antiplatelet agent clopidogrel and the blockbuster antipsychotic olanzapine. In the realm of organic electronics, thiophene-based polymers are at the forefront of developing next-generation conductive materials, organic light-emitting diodes (OLEDs), and photovoltaic devices.[1]

The functionalization of the thiophene core is paramount to modulating the physicochemical properties, biological activity, and electronic characteristics of these molecules. Historically, this has been achieved through classical methods that often require harsh reaction conditions and pre-functionalized starting materials. However, the advent of modern catalytic methods, particularly transition-metal-catalyzed C-H bond functionalization, has revolutionized the synthesis of complex thiophene derivatives with unprecedented efficiency and precision.[2][3]

This guide provides a comparative overview of the primary catalytic systems employed for thiophene functionalization, with a focus on transition metal catalysis, photocatalysis, and enzymatic transformations. We will delve into the mechanistic underpinnings of each approach, present comparative data to guide catalyst selection, and provide detailed experimental protocols for key transformations.

I. Transition Metal Catalysis: The Workhorse of Thiophene Functionalization

Transition metal catalysts, particularly those based on palladium, nickel, rhodium, and iridium, are the most extensively studied and widely employed tools for the functionalization of thiophenes. These catalysts enable a diverse array of transformations, most notably direct C-H arylation, which allows for the formation of C-C bonds without the need for pre-installed activating groups.

A. Palladium Catalysis: The Pioneer and a Versatile Tool

Palladium catalysis has been at the forefront of C-H activation chemistry and remains a highly versatile and reliable method for thiophene functionalization.[4][5][6]

Mechanism of Action: The Concerted Metalation-Deprotonation (CMD) Pathway

The generally accepted mechanism for palladium-catalyzed direct C-H arylation of thiophenes is the concerted metalation-deprotonation (CMD) pathway.[7][8] This mechanism avoids the high energy intermediates associated with oxidative addition of a C-H bond to the metal center.

Palladium-Catalyzed C-H Arylation cluster_0 Catalytic Cycle Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Catalyst Active Pd(II) Catalyst Pd(II) Precatalyst->Active Pd(II) Catalyst Activation CMD_TS Concerted Metalation- Deprotonation Transition State Active Pd(II) Catalyst->CMD_TS Coordination to Thiophene Palladacycle Palladacycle CMD_TS->Palladacycle C-H Activation Arylation_TS Arylation_TS Palladacycle->Arylation_TS + Aryl Halide Pd(IV) Intermediate Pd(IV) Intermediate Arylation_TS->Pd(IV) Intermediate Oxidative Addition Functionalized Thiophene Functionalized Thiophene Pd(IV) Intermediate->Functionalized Thiophene Reductive Elimination Functionalized Thiophene->Pd(II) Precatalyst Release of Product & Catalyst Regeneration caption Fig. 1: Simplified catalytic cycle for Pd-catalyzed C-H arylation of thiophene.

Fig. 1: Simplified catalytic cycle for Pd-catalyzed C-H arylation of thiophene.

Regioselectivity: A Tale of Two Positions (α vs. β)

A key challenge in thiophene functionalization is controlling the regioselectivity. The C-H bonds at the α-positions (C2 and C5) are generally more acidic and sterically accessible, making them the preferred sites for functionalization. However, achieving functionalization at the less reactive β-positions (C3 and C4) is often crucial for accessing specific isomers with desired properties.

Recent studies have shown that ligand selection plays a critical role in dictating the regioselectivity. For instance, the use of a 2,2'-bipyridyl ligand with a palladium catalyst favors α-arylation, while a bulky, electron-deficient phosphine ligand can promote β-arylation.[7] This ligand-controlled regioselectivity is a significant advancement, offering chemists greater control over the synthetic outcome.[7] A palladium-catalyzed 1,4-migration strategy has also been developed to achieve functionalization at the β-position.[2]

Comparative Performance of Palladium Catalysts

Catalyst SystemSubstratePositionYield (%)Catalyst Loading (mol%)Temp (°C)Time (h)Reference
Pd(OAc)₂ / P(OCH(CF₃)₂)₃2-Arylthiopheneβ (C3)70-90512024[7]
Pd(OAc)₂ / 2,2'-bipyridylThiopheneα (C2)85-95210012[7]
Bis(alkoxo)palladium complexThiopheneα (C2)80-980.1-0.210024[9]
Pd(OAc)₂ / KOAcThiopheneα (C2)~800.213020[10]

Experimental Protocol: Direct C2-Arylation of Thiophene with a Phosphine-Free Palladium Catalyst [10]

This protocol describes a cost-effective and operationally simple method for the selective C2-arylation of thiophene using a low loading of a phosphine-free palladium catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Aryl bromide (1.0 mmol)

  • Thiophene (8.0 mmol)

  • N,N-Dimethylacetamide (DMAc) (5 mL)

  • Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.2 mol%), KOAc (1.2 mmol), and the aryl bromide (1.0 mmol).

  • Add DMAc (5 mL) followed by thiophene (8.0 mmol).

  • Seal the tube and heat the reaction mixture at 130 °C for 20 hours with vigorous stirring.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the 2-arylthiophene product.

Causality Behind Experimental Choices:

  • Phosphine-Free Catalyst: Simplifies the reaction setup and reduces cost.

  • Excess Thiophene: Used as both reactant and solvent, and helps to minimize polyarylation.[10]

  • KOAc as Base: Acts as a proton shuttle in the CMD mechanism.

  • DMAc as Solvent: A high-boiling polar aprotic solvent that effectively dissolves the reactants and catalyst.

  • Argon Atmosphere: Prevents oxidation of the palladium catalyst.

B. Nickel Catalysis: A Cost-Effective and Powerful Alternative

Nickel, being more earth-abundant and less expensive than palladium, has emerged as a highly attractive alternative for C-H functionalization reactions. Nickel catalysts often exhibit unique reactivity and can mediate transformations that are challenging for their palladium counterparts.

Mechanistic Considerations

Nickel-catalyzed cross-coupling reactions can proceed through various mechanistic pathways, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. The precise mechanism can be influenced by the choice of ligands, reductants, and substrates.[11] For C-S cross-coupling, mechanochemical enhancement has been observed, where mechanical force can accelerate the reaction.[12]

Nickel-Catalyzed C-S Cross-Coupling cluster_1 Catalytic Cycle Ni(0) Ni(0) Oxidative_Addition Oxidative_Addition Ni(0)->Oxidative_Addition + Ar-X Ni(II)-Aryl Ni(II)-Aryl Oxidative_Addition->Ni(II)-Aryl Thiolate_Exchange Thiolate_Exchange Ni(II)-Aryl->Thiolate_Exchange + R-SH Ni(II)-Thiolate Ni(II)-Thiolate Thiolate_Exchange->Ni(II)-Thiolate Reductive_Elimination Reductive_Elimination Ni(II)-Thiolate->Reductive_Elimination Ar-S-R Ar-S-R Reductive_Elimination->Ar-S-R Product Ar-S-R->Ni(0) Catalyst Regeneration caption Fig. 2: A plausible Ni(0)/Ni(II) cycle for C-S cross-coupling.

Fig. 2: A plausible Ni(0)/Ni(II) cycle for C-S cross-coupling.

Performance Highlights

Nickel catalysts have shown excellent performance in the synthesis of regioregular polythiophenes, which are crucial materials for organic electronics.[13] Nickel-catalyzed deprotonative cross-coupling polymerization is a powerful method for producing these polymers with high head-to-tail regioregularity.[13]

Experimental Protocol: Nickel-Catalyzed Deprotonative Polymerization of 3-Hexylthiophene [14]

This protocol outlines the in-situ generation of a nickel-NHC catalyst for the controlled polymerization of 3-hexylthiophene.

Materials:

  • 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride (SIPr·HCl)

  • Chloromagnesium 2,2,6,6-tetramethylpiperidine lithium chloride salt (TMPMgCl·LiCl) in THF (1 M solution)

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • 2-Chloro-3-hexylthiophene

  • Tetrahydrofuran (THF)

Procedure:

  • In a glovebox, to a solution of SIPr·HCl (0.005 mmol) in THF (2.0 mL), add TMPMgCl·LiCl (0.55 mL, 0.55 mmol, 1 M in THF).

  • Stir the mixture for 30 minutes at room temperature.

  • Add Ni(acac)₂ (0.005 mmol) and continue stirring for another 30 minutes.

  • Dilute the resulting catalyst solution with THF (2.5 mL).

  • Cool the solution to 0 °C and add 2-chloro-3-hexylthiophene (0.5 mmol) to initiate the polymerization.

  • Allow the reaction to proceed at room temperature for 5 hours.

  • Quench the reaction by adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and dry under vacuum.

Causality Behind Experimental Choices:

  • In-situ Catalyst Generation: Avoids the isolation of sensitive organometallic complexes.

  • NHC Ligand (SIPr): Provides steric bulk and strong electron donation to the nickel center, promoting a controlled polymerization.[14]

  • TMPMgCl·LiCl: A strong, non-nucleophilic base for the deprotonation of the thiophene monomer.

  • Low Temperature Initiation: Helps to control the initiation step of the polymerization.

C. Rhodium and Iridium Catalysis: Expanding the Horizons of Selectivity

Rhodium and iridium catalysts have opened new avenues for thiophene functionalization, often exhibiting complementary reactivity and selectivity compared to palladium and nickel.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are particularly effective for chelation-assisted C-H functionalization reactions.[15] The directing group coordinates to the rhodium center, positioning the catalyst for selective C-H activation at a specific position. Rhodium(III) catalysts can activate C-H bonds through an electrophilic deprotonation pathway.[15]

Iridium-Catalyzed Borylation

Iridium-catalyzed C-H borylation has become a powerful tool for the synthesis of functionalized thiophenes.[5][16] This reaction introduces a versatile boronic ester group onto the thiophene ring, which can then be further elaborated through Suzuki-Miyaura cross-coupling and other transformations. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors.[17][18]

Comparative Performance of Rhodium and Iridium Catalysts

Catalyst SystemTransformationPositionYield (%)Catalyst Loading (mol%)Temp (°C)Time (h)Reference
[RhCl(coe)₂]₂ / LigandIntramolecular Cyclization-High2.512024[19]
[Ir(COD)OMe]₂ / dtbpyBorylationC2/C580-951.58012[17]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of Thiophene [5]

This protocol describes a general procedure for the iridium-catalyzed borylation of thiophenes.

Materials:

  • [Ir(COD)OMe]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Thiophene derivative (1.0 mmol)

  • n-Hexane (solvent)

Procedure:

  • In a glovebox, combine [Ir(COD)OMe]₂ (1.5 mol%) and dtbpy (3.0 mol%) in a vial.

  • Add n-hexane and stir for 10 minutes to pre-form the catalyst.

  • In a separate vial, dissolve the thiophene derivative (1.0 mmol) and B₂pin₂ (1.2 mmol) in n-hexane.

  • Add the catalyst solution to the substrate solution.

  • Seal the vial and stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the borylated thiophene product.

Causality Behind Experimental Choices:

  • [Ir(COD)OMe]₂/dtbpy: A common and highly active catalyst system for C-H borylation.

  • B₂pin₂: A stable and readily available source of the boryl group.

  • n-Hexane: A non-coordinating solvent that does not interfere with the catalytic cycle.

II. Photocatalysis: A Green and Emerging Frontier

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis. By harnessing the energy of light, photocatalysts can generate highly reactive intermediates under mild conditions, enabling transformations that are often difficult to achieve with traditional thermal methods.

Mechanism of Action

In the context of thiophene functionalization, photocatalysis can operate through several mechanisms, including energy transfer and electron transfer processes. For instance, a photocatalyst can be excited by visible light and then transfer its energy to a nickel catalyst, promoting it to an excited state with enhanced reactivity.[20] Alternatively, the excited photocatalyst can engage in single-electron transfer (SET) with a substrate to generate radical intermediates.

Thiophene-modified graphitic carbon nitride (g-C₃N₄) has been developed as a metal-free photocatalyst.[21] The thiophene units enhance visible light absorption and promote charge separation, leading to improved photocatalytic activity.[21]

Photocatalytic C-H Alkylation Light PC Excited Photocatalyst (PC) Light->PC PC->PC Excitation Ni(II) Catalyst Ni(II) Catalyst PC->Ni(II) Catalyst Energy Transfer Ni(II) Excited Ni(II) Catalyst Ni(II) Catalyst->Ni(II) R-Br Alkyl Bromide Ni(II)->R-Br Reaction R• Alkyl Radical R-Br->R• Thiophene Thiophene R•->Thiophene Addition Thiophene-R Functionalized Thiophene Thiophene->Thiophene-R caption Fig. 3: Simplified mechanism of photocatalytic C-H alkylation via energy transfer.

Fig. 3: Simplified mechanism of photocatalytic C-H alkylation via energy transfer.

Performance and Applications

Photocatalytic methods have been successfully applied to the C-H alkylation of thiophenes and the synthesis of thiophene-based cross-linked polymers.[20][22] Thiophene-based covalent triazine frameworks have also been shown to be effective visible-light-driven heterogeneous photocatalysts for the oxidative coupling of amines.

III. Enzymatic Functionalization: The Biocatalytic Approach

While still a nascent field compared to transition metal catalysis, the use of enzymes for thiophene functionalization offers the potential for unparalleled selectivity under environmentally benign conditions.

Currently, research in this area is more focused on the enzymatic degradation of thiophene-containing polymers for recycling purposes. However, the principles of enzyme catalysis, particularly the high chemo-, regio-, and stereoselectivity, suggest significant potential for future applications in the synthesis of functionalized thiophenes.

IV. Conclusion and Future Outlook

The functionalization of thiophenes has been profoundly impacted by the development of novel catalytic methods. Palladium and nickel catalysts remain the workhorses of the field, offering a broad range of applications and continually improving in terms of efficiency and cost-effectiveness. Rhodium and iridium catalysts provide complementary reactivity and are invaluable for achieving specific selectivities.

Photocatalysis represents a rapidly growing area with the promise of greener and more sustainable synthetic routes. While enzymatic functionalization is still in its early stages, it holds immense potential for achieving highly selective transformations that are currently beyond the reach of conventional catalysts.

Future research will likely focus on the development of more sustainable and economical catalysts based on earth-abundant metals, the discovery of new catalytic transformations with novel selectivities, and the integration of different catalytic strategies, such as the combination of photocatalysis and transition metal catalysis, to achieve unprecedented synthetic efficiency. The continued exploration of these catalytic frontiers will undoubtedly lead to the discovery of new thiophene-based molecules with enhanced properties for applications in medicine and materials science.

References

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  • Bellomo, A., Zhang, M., Carroll, P. J., Manor, B. C., & Jia, T. (2018). Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(9), 2522–2525. [Link]

  • Rodina, D., Vaith, J., & Paradine, S. M. (2021). Computational studies of the regioselectivity determining carbopalladation step Optimal pathway with L2 as a model 3-selective ligand. ResearchGate. [Link]

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  • Zhang, Y. (2019). Design Strategies and Synthesis of Thiophene-based Organic Materials. University of California, Santa Barbara. [Link]

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  • Amna, B., Siddiqi, H. M., Hassan, A., & Ozturk, T. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Polymer Chemistry, 11(6), 1057–1085. [Link]

  • Squeo, B. M., Mattioli, G., Piras, F. M., Tassini, P., Gigli, G., & Palma, M. (2020). New One-Step Thiol Functionalization Procedure for Ni by Self-Assembled Monolayers. The Journal of Physical Chemistry C, 124(31), 17088–17097. [Link]

  • Wang, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, X. (2022). Embedding Thiophene-Amide into g-C3N4 Skeleton with Induction and Delocalization Effects for High Photocatalytic H2 Evolution. International Journal of Molecular Sciences, 23(18), 10705. [Link]

  • Tamba, S., & Ozawa, F. (2014). Studies on the Effect of N-Heterocyclic Carbene as a Ligand for Nickel(II)-Catalyzed Polymerization of Thiophenes. Kobe University Repository. [Link]

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  • Esteruelas, M. A., Oliván, M., Oñate, E., & Valencia, M. (2011). Experimental and Computational Studies on the Reactivity and Binding Mode of Thiophene with N-Heterocyclic Carbene Iridium Complexes. Organometallics, 30(11), 3106–3117. [Link]

  • Pollit, A. A., Ye, S., & Seferos, D. S. (2019). Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine Catalysts. Macromolecules, 52(15), 5585–5592. [Link]

  • Campos, J. F., Queiroz, M.-J. R. P., & Berteina-Raboin, S. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Catalysts, 8(4), 137. [Link]

  • Goti, G., Lan, L., Cantillo, D., & Kappe, C. O. (2022). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. ACS Catalysis, 12(3), 1837–1844. [Link]

  • Wang, C., Li, X., & Zhang, J. (2020). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 5(1), 1039–1047. [Link]

  • Wang, X., & Gong, H. (2022). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Chemical Synthesis, 2(1), 1-13. [Link]

  • Roy, A., & Glorius, F. (2022). Mechanistic insights into photochemical nickel-catalyzed cross-couplings enabled by energy transfer. Nature Communications, 13(1), 2739. [Link]

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  • Singh, S., & Kumar, A. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(5), 794–823. [Link]

  • Lindenmaier, I., Richter, R., Schier, M., Ströbele, M., & Fleischer, I. (2021). Nickel Catalyzed C–S Cross Coupling Enhanced by Mechanochemistry. ChemRxiv. [Link]

  • Isley, N. A., & Hartwig, J. F. (2013). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis, 3(11), 2530–2535. [Link]

  • Zhang, J., Wang, Y., & Wang, X. (2022). Thiophene insertion and lanthanum molybdate modification of g-C3N4 for enhanced visible-light-driven photoactivity in tetracycline degradation. Request PDF. [Link]

  • Chotana, G. A., Vaddadi, S., & Smith, M. R. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. Semantic Scholar. [Link]

  • Ghosh, I., & Konig, B. (2022). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Catalysis, 12(1), 549–558. [Link]

  • Larsen, M. A. (2016). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship. [Link]

  • Siu, A. (2012). Rhodium Catalyzed C–H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. eScholarship. [Link]

  • Zhao, Z., Li, Y., Jia, S., Peng, L., Zhang, Z., Wu, F., Wang, P., Qin, W., Lan, Y., & Yan, H. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 15(40), 14295-14303. [Link]

  • Wang, C., Chen, H., Wang, Z., Chen, J., & Huang, Y. (2012). Rhodium(III)-Catalyzed C-H Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angewandte Chemie International Edition, 51(30), 7490-7493. [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,5-Dichloro-3-methoxythiophene-2-carboxylic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid, ensuring the protection of laboratory personnel and the environment.

The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a synthesis of technical knowledge and practical, field-proven experience. By understanding the "why" behind each step, we can foster a culture of safety that extends beyond simple compliance.

Hazard Assessment and Characterization

Anticipated Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Effects: May cause respiratory irritation.[1]

  • Corrosivity: As a carboxylic acid, it is expected to be corrosive.

  • Environmental Hazard: Chlorinated organic compounds can have long-lasting and detrimental effects on the environment if not disposed of correctly.[2][3]

Based on these anticipated hazards, 4,5-dichloro-3-methoxythiophene-2-carboxylic acid must be treated as a hazardous waste.

Table 1: Hazard Profile and Disposal Considerations

Hazard CharacteristicAnticipated PropertyImplication for Disposal
Acute Toxicity (Oral, Dermal, Inhalation) Harmful[1]Requires handling with appropriate Personal Protective Equipment (PPE) and disposal through a licensed hazardous waste contractor.
Skin Corrosion/Irritation Causes skin irritation[1]Mandates the use of chemical-resistant gloves and lab coat. Contaminated materials must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Causes serious eye irritation[1]Requires the use of safety goggles or a face shield.
Specific Target Organ Toxicity May cause respiratory irritation[1]All handling should be performed in a well-ventilated area or a chemical fume hood.
Corrosivity Expected to be acidic/corrosiveWaste containers must be made of compatible materials (e.g., not metal for acids).[4]
Environmental Hazard Persistent chlorinated organic compoundProhibited from drain or regular trash disposal.[3][5] Requires high-temperature incineration for complete destruction.[2]

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling any hazardous chemical is the use of appropriate PPE. Before beginning any waste collection or disposal procedures, ensure the following are worn:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[8]

  • Body Protection: A flame-retardant lab coat.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[7]

Segregation and Containment of Waste

Proper segregation is critical to prevent dangerous chemical reactions.[9] The following workflow outlines the decision-making process for segregating and containing waste streams of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid.

G cluster_storage Satellite Accumulation Area (SAA) A Solid Waste (e.g., contaminated filter paper, gloves) D Labeled, compatible solid waste container A->D B Liquid Waste (e.g., reaction residues, solutions) E Labeled, compatible liquid waste container (HDPE) <90% full B->E C Sharps Waste (e.g., contaminated needles, broken glass) F Puncture-proof sharps container C->F G Chlorinated Organic Solids D->G H Chlorinated Organic Acidic Liquids E->H F->G I Designated, secure, and ventilated area with secondary containment G->I H->I

Caption: Waste Segregation and Containment Workflow.

Step-by-Step Disposal Protocol

Step 1: Obtain an EPA Identification Number Before generating hazardous waste, your laboratory or institution must have an EPA ID number. This is a legal prerequisite for arranging disposal with a licensed contractor.[4]

Step 2: Prepare the Waste Container

  • Select a Compatible Container: For liquid waste containing 4,5-dichloro-3-methoxythiophene-2-carboxylic acid, use a high-density polyethylene (HDPE) container with a screw cap.[10][11] For solid waste, a compatible plastic-lined container is appropriate.[10]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[5] The label must include:

    • The full chemical name: "4,5-dichloro-3-methoxythiophene-2-carboxylic acid" and all other components of the waste mixture with their approximate percentages.[5]

    • The words "Hazardous Waste".[5]

    • The date of waste generation.[5]

    • The name and contact information of the principal investigator.[5]

    • The relevant hazard pictograms (e.g., corrosive, toxic, environmental hazard).[5]

Step 3: Waste Accumulation

  • Location: All waste accumulation should occur at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11] This area should be under the direct supervision of laboratory personnel.[4]

  • Segregation: Keep the waste container for 4,5-dichloro-3-methoxythiophene-2-carboxylic acid separate from other waste streams, particularly non-halogenated solvents and bases.[12]

  • Container Management:

    • Keep the container securely closed at all times, except when adding waste.[11][13]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[4][10]

    • Ensure the exterior of the container remains clean and free of contamination.[10]

    • Place the container in secondary containment to prevent spills.[4][9]

Step 4: Arranging for Final Disposal

  • Engage a Licensed Contractor: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][5]

  • High-Temperature Incineration: The recommended disposal method for chlorinated organic compounds is high-temperature incineration.[2] This process decomposes the waste into gaseous byproducts like carbon dioxide and hydrogen halides, which can then be scrubbed, preventing atmospheric pollution.[2] Direct burial or landfilling of such compounds is generally prohibited.[2]

  • Documentation: Maintain a detailed inventory of the waste generated. A hazardous waste manifest will be required for transportation, which will be provided by the disposal contractor.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Table 2: Emergency Response Protocol

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[6][8] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][8] Seek immediate medical attention.
Minor Spill Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[14] Collect the absorbed material into a labeled hazardous waste container.[8]
Major Spill Evacuate the area. Alert your institution's EHS or emergency response team.[14]

Final Disposal Pathway

The following diagram illustrates the complete lifecycle of 4,5-dichloro-3-methoxythiophene-2-carboxylic acid waste from the laboratory to its final disposition.

G cluster_lab Laboratory cluster_ehs EHS / Licensed Contractor cluster_facility Disposal Facility A Waste Generation B Segregation & Containment A->B C Storage in SAA B->C D Waste Pickup & Manifesting C->D E Transportation D->E F High-Temperature Incineration E->F G Scrubbing of Gaseous Byproducts F->G H Final Neutralization/Disposal of Residue G->H

Caption: End-to-End Waste Disposal Lifecycle.

By adhering to these detailed procedures, you not only ensure compliance with regulatory standards but also actively contribute to a safer and more sustainable research environment. The principles of careful planning, thorough hazard assessment, and meticulous execution are as critical in waste management as they are in scientific discovery.

References

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  • SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - Thiophene-2-carboxylic acid. (2024, March 2). Sigma-Aldrich.
  • SAFETY DATA SHEET - Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate. (2018, October 3). TCI Chemicals.
  • 4,5-Dichloro-3-methoxy-thiophene-2-carboxylic acid | 120715-49-3. (n.d.). ChemicalBook.
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  • Safety Data Sheet - 3,5-Dichlorothiophene-2-carbaldehyde. (2024, December 19). CymitQuimica.
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Handling

Personal protective equipment for handling 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

Operational Safety Guide: Handling 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted under t...

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides a detailed operational plan for handling 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid. The protocols herein are synthesized from an analysis of its constituent functional groups—a chlorinated thiophene core, a carboxylic acid, and a methoxy ether—and safety data for structurally analogous compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid (CAS No. 120715-49-3) was publicly available at the time of this writing. The following guidance is based on a conservative assessment of hazards from closely related analogs, such as 4,5-Dichlorothiophene-2-carboxylic acid.[1] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment.

Hazard Identification & Risk Assessment

Understanding the "why" behind a safety protocol is the bedrock of a strong safety culture. The molecular structure of 4,5-Dichloro-3-methoxythiophene-2-carboxylic acid presents a multi-faceted hazard profile that must be respected.

  • Corrosivity & Irritation (Carboxylic Acid): The carboxylic acid moiety makes the compound acidic. Direct contact can cause irritation or burns to the skin and serious damage to the eyes.[2][3]

  • Toxicity & Irritation (Dichlorinated Thiophene Core): The chlorinated thiophene backbone is the primary source of toxicity concern. The closest structural analog, 4,5-Dichlorothiophene-2-carboxylic acid, is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin, eye, and respiratory irritation.[1][4][5]

  • Hazardous Decomposition: Chlorinated organic compounds can release toxic and corrosive gases, such as hydrogen chloride (HCl), upon thermal decomposition.[6]

  • Physical Form: As a solid powder, it poses an inhalation risk. Fine dust can be easily aerosolized during handling, such as weighing or transfers.[7]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, your environment must be engineered for safety.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[7][8] This is non-negotiable and serves to contain dust and potential vapors.

  • Designated Area: A specific area within the fume hood should be designated for handling this compound to prevent cross-contamination.[7]

  • Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 fpm) before beginning work.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. The selection must be deliberate and based on the identified risks. Redundancy in protection for critical areas (eyes and hands) is a field-proven best practice.

Eye and Face Protection
  • Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory at all times.[7]

  • Causality: Goggles provide a 360-degree seal around the eyes, protecting against dust particles and splashes from any direction. Standard safety glasses offer insufficient protection.

  • Enhanced Protection: When handling larger quantities (>5 g) or during procedures with a heightened risk of splashing (e.g., quenching a reaction), a full-face shield must be worn over the chemical splash goggles.[2][7] This protects the entire face from corrosive splashes.

Hand Protection
  • Requirement: Double-gloving is required for all handling activities.

    • Inner Glove: Standard nitrile examination glove (minimum 4 mil thickness).

    • Outer Glove: A thicker, chemical-resistant glove. Butyl rubber or heavy-duty nitrile gloves are recommended for their resistance to acids and halogenated organic compounds.

  • Causality: The double-glove system provides layered protection. The inner glove protects your skin during the removal of the contaminated outer glove. Nitrile offers good general-purpose protection, but butyl rubber provides superior resistance against corrosive acids. While standard nitrile gloves are suitable for weak acids, they are not recommended for strong or concentrated acids.[9][10] Always inspect gloves for any signs of degradation or punctures before use.[8]

  • Procedure: Gloves must be changed immediately if contamination is suspected. Never wear contaminated gloves outside of the fume hood.

Body Protection
  • Requirement: A flame-resistant lab coat must be worn and fully buttoned.[7]

  • Causality: The lab coat protects your skin and personal clothing from incidental contact and minor spills. Ensure the material is appropriate for the solvents being used in the procedure.

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[7]

Respiratory Protection
  • Primary Control: A properly functioning chemical fume hood is the primary method of respiratory protection.[7][8]

  • When a Respirator is Required: If engineering controls fail or if a procedure with a high potential for aerosolization must be performed outside of a fume hood (a scenario that should be avoided), respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required. If only fine dust is a concern, an N95-rated respirator may be sufficient, but an OV/AG cartridge offers broader protection.[2] All respirator use must be done under a formal respiratory protection program that includes fit testing and training.

Task Eye/Face Protection Hand Protection Respiratory Protection
Weighing/Transfer (<5g) Chemical Splash GogglesDouble-gloved (Nitrile inner, Butyl/Nitrile outer)Not required inside fume hood
Reaction Setup/Workup Chemical Splash Goggles & Face ShieldDouble-gloved (Nitrile inner, Butyl/Nitrile outer)Not required inside fume hood
Large Scale (>5g) / Splash Risk Chemical Splash Goggles & Face ShieldDouble-gloved (Nitrile inner, Butyl/Nitrile outer)Not required inside fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble-gloved (Nitrile inner, Butyl/Nitrile outer)Required (OV/AG Respirator)

Safe Handling & Operations Workflow

A systematic workflow minimizes the opportunity for error and exposure.

Step-by-Step Handling Protocol
  • Preparation: Designate and prepare the work area inside the fume hood. Assemble all necessary equipment (glassware, spatulas, weigh boats) and labeled waste containers beforehand.[7]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Weighing: To minimize dust, carefully weigh the solid on a weigh boat or creased weighing paper inside the fume hood. Do not remove the compound from the hood for weighing.[7]

  • Transfer: Use a spatula to carefully transfer the solid into the reaction vessel. If transferring to a vessel with a narrow opening, use a powder funnel.

  • Post-Handling: After the transfer is complete, immediately dispose of the contaminated weigh boat and any disposable tools into a dedicated solid hazardous waste container located within the fume hood.

  • Doffing PPE: Remove PPE in the reverse order, taking care to avoid self-contamination. Remove outer gloves first, followed by the face shield, goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water.[7]

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Active Handling (Inside Hood) cluster_cleanup Phase 3: Decontamination & Doffing prep_area 1. Prepare Fume Hood & Waste Containers don_ppe 2. Don Full PPE (Double Glove, Goggles) prep_area->don_ppe Verify Hood Airflow weigh 3. Weigh Compound don_ppe->weigh transfer 4. Transfer to Vessel weigh->transfer dispose_tools 5. Dispose of Contaminated Tools transfer->dispose_tools decon 6. Decontaminate Work Area dispose_tools->decon doff_ppe 7. Doff PPE (Outer Gloves First) decon->doff_ppe wash 8. Wash Hands doff_ppe->wash end END wash->end start START start->prep_area

Caption: Workflow for Safely Handling the Compound.

Decontamination & Waste Disposal

  • Decontamination: Wipe down the designated work surface in the fume hood with an appropriate solvent, followed by soap and water.[8]

  • Waste Segregation: This compound is a halogenated organic acid. All waste must be segregated into a clearly labeled "Halogenated Organic Waste" container.

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in the designated solid hazardous waste container.[7]

  • Liquid Waste: Unused solutions or reaction mixtures must be disposed of in a labeled halogenated liquid waste container. Do not empty into drains.[8]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

  • Spill: Evacuate the area. For a small spill inside a fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill. Do not use combustible materials like paper towels for the initial absorption. Place the absorbed material in a sealed, labeled hazardous waste container. For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Benchchem. Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • Benchchem. Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2025?.
  • TCI Chemicals. SAFETY DATA SHEET - Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate.
  • Apollo Scientific. 4,5-Dichlorothiophene-2-carboxylic acid Safety Data Sheet.
  • Environmental Health and Safety, University of Nevada, Reno. OSHA Glove Selection Chart.
  • University of California, San Diego. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • International Safety, Inc. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
  • Angene Chemical. Safety Data Sheet - 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chlorothiophene.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4,5-Dichloro-3-methoxythiophene-2-carboxylic acid
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4,5-Dichloro-3-methoxythiophene-2-carboxylic acid
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